molecular formula C9H8N2O2 B595132 Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate CAS No. 1352394-18-3

Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate

Cat. No.: B595132
CAS No.: 1352394-18-3
M. Wt: 176.175
InChI Key: KXNQLDAXQRDEAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate is a high-value chemical scaffold, or "azaindole," extensively utilized in medicinal chemistry and anticancer drug discovery. This compound serves as a versatile synthetic intermediate for constructing novel therapeutic agents. Its primary research value lies in its application as a core template for developing potent and selective enzyme inhibitors. Researchers have successfully employed the 1H-pyrrolo[3,2-c]pyridine scaffold to create inhibitors targeting critical proteins in cancer cell proliferation. Notably, this structure has been leveraged in the structure-based design of orally bioavailable MPS1 (TTK) kinase inhibitors. MPS1 is a crucial component of the spindle assembly checkpoint and is aberrantly overexpressed in a wide range of human cancers, making it a significant oncology target . Furthermore, this scaffold has been strategically used to design a new series of conformationally constrained compounds that function as colchicine-binding site inhibitors (CBSIs). These inhibitors potently disrupt tubulin polymerization, leading to the arrest of the cell cycle in the G2/M phase and the induction of apoptosis in cancer cells . The structural versatility of the pyrrolopyridine core makes it a privileged structure for mimicking natural ligand-target interactions, facilitating the discovery of new chemical tools and potential therapeutics for elucidating disease pathways and treating conditions such as cancer .

Properties

IUPAC Name

methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9(12)8-4-7-6(5-11-8)2-3-10-7/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXNQLDAXQRDEAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C2C=CNC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00718835
Record name Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352394-18-3
Record name Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core basic properties, synthesis, and biological activities of Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate and related derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Molecular Properties

While specific experimental data for this compound is limited in publicly available literature, its fundamental properties can be derived from its chemical structure and data from closely related isomers and derivatives. The 1H-pyrrolo[3,2-c]pyridine scaffold is a key pharmacophore in the development of various therapeutic agents.

Table 1: Basic Properties of this compound and Related Isomers

PropertyThis compoundMethyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate (Isomer)Methyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate (Isomer)
Molecular Formula C₉H₈N₂O₂[1]C₉H₈N₂O₂[2]C₉H₈N₂O₂[3]
Molecular Weight 176.17 g/mol [1]176.17 g/mol [2]176.17 g/mol [3]
CAS Number Not available1015609-11-6[2]1353101-49-1
Physical Form Solid (predicted)Solid[2]Not available
Boiling Point Not availableNot available365.1°C at 760 mmHg[3]
Storage Not availableRoom temperature, dry sealRoom temperature, dry seal[3]

Synthesis and Characterization

General Synthetic Pathway for the 1H-pyrrolo[3,2-c]pyridine Core

A common route to the 1H-pyrrolo[3,2-c]pyridine scaffold involves the following key steps, as described for related derivatives.[4]

  • Oxidation: A commercially available substituted pyridine, such as 2-bromo-5-methylpyridine, is oxidized.[4]

  • Nitration: The resulting pyridine-1-oxide is then nitrated.[4]

  • Formation of a Key Intermediate: The nitrated pyridine-1-oxide is reacted with N,N-dimethylformamide dimethyl acetal.[4]

  • Cyclization: The intermediate undergoes reductive cyclization to form the 1H-pyrrolo[3,2-c]pyridine core.[4]

The following diagram illustrates a generalized workflow for the synthesis of the 1H-pyrrolo[3,2-c]pyridine scaffold.

G General Synthetic Workflow for 1H-pyrrolo[3,2-c]pyridine Core A Substituted Pyridine B Pyridine-1-oxide A->B Oxidation C Nitrated Pyridine-1-oxide B->C Nitration D Key Intermediate C->D Reaction with DMF-DMA E 1H-pyrrolo[3,2-c]pyridine Core D->E Reductive Cyclization

Caption: Generalized synthetic workflow for the 1H-pyrrolo[3,2-c]pyridine core.

Hypothetical Esterification to this compound

Following the formation of the 1H-pyrrolo[3,2-c]pyridine-6-carboxylic acid, a standard esterification procedure would be employed to yield the methyl ester.

  • Protocol:

    • The 1H-pyrrolo[3,2-c]pyridine-6-carboxylic acid would be dissolved in methanol.

    • A catalytic amount of a strong acid, such as sulfuric acid, would be added.

    • The reaction mixture would be heated under reflux until the reaction is complete, as monitored by thin-layer chromatography.

    • The solvent would be removed under reduced pressure.

    • The residue would be neutralized with a weak base, such as sodium bicarbonate solution.

    • The product would be extracted with an organic solvent, such as ethyl acetate.

    • The organic layer would be dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

    • Purification would be achieved by column chromatography on silica gel.

Characterization

The structure of the synthesized this compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to confirm the proton and carbon environments in the molecule. While specific data for the target compound is unavailable, the spectra of related derivatives show characteristic peaks for the pyrrolopyridine core and the methyl ester group.[4]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the compound and confirm its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups, such as the N-H stretch of the pyrrole ring and the C=O stretch of the ester.

Biological Activity and Therapeutic Potential

The 1H-pyrrolo[3,2-c]pyridine scaffold is a versatile platform for the development of potent and selective kinase inhibitors and other therapeutic agents.[5][6]

Anticancer Activity

Derivatives of 1H-pyrrolo[3,2-c]pyridine have demonstrated significant potential as anticancer agents through various mechanisms:

  • FMS Kinase Inhibition: Several diarylamide and diarylurea derivatives of 1H-pyrrolo[3,2-c]pyridine have shown potent inhibitory effects against FMS kinase (CSF-1R), a receptor tyrosine kinase implicated in the proliferation and survival of various cancer cells, including ovarian, prostate, and breast cancers.[6]

  • Colchicine-Binding Site Inhibition: A series of 1H-pyrrolo[3,2-c]pyridine derivatives have been designed and synthesized as inhibitors of the colchicine-binding site on tubulin. These compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.[4]

  • Antiproliferative Activity against Melanoma: Certain diarylureas and diarylamides possessing the 1H-pyrrolo[3,2-c]pyridine scaffold have exhibited potent antiproliferative activity against human melanoma cell lines.[7]

The following diagram illustrates the general mechanism of action for 1H-pyrrolo[3,2-c]pyridine derivatives as kinase inhibitors.

G General Mechanism of Kinase Inhibition A 1H-pyrrolo[3,2-c]pyridine Derivative G Inhibition A->G B Kinase (e.g., FMS) E Phosphorylated Substrate B->E Phosphorylation C ATP C->B D Substrate D->B F Downstream Signaling (Proliferation, Survival) E->F G->B

Caption: General mechanism of kinase inhibition by 1H-pyrrolo[3,2-c]pyridine derivatives.

Other Potential Therapeutic Applications

The broader class of pyrrolopyridine derivatives has been investigated for a range of other biological activities, suggesting that this compound could serve as a valuable intermediate in the synthesis of compounds for various therapeutic targets. These activities include potential antidiabetic and antimicrobial effects.[8]

Conclusion

This compound is a heterocyclic compound with significant potential as a building block in medicinal chemistry. While specific data for this exact molecule is sparse, the well-documented synthesis and biological activities of the 1H-pyrrolo[3,2-c]pyridine scaffold highlight its importance in the development of novel therapeutics, particularly in the field of oncology. Further research into the specific properties and biological profile of this compound is warranted to fully explore its potential.

References

A Technical Guide to Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. Due to the limited publicly available data on this specific molecule, this guide also encompasses the broader family of 1H-pyrrolo[3,2-c]pyridine derivatives to offer a thorough understanding of their synthesis, biological activities, and therapeutic potential. The 1H-pyrrolo[3,2-c]pyridine scaffold is a key pharmacophore in the development of various targeted therapies, particularly in oncology.

Physicochemical Properties

While specific data for this compound is not extensively documented, a CAS number has been assigned to a 97% pure version of the compound: 1352394-18-3 [1]. General properties can be inferred from related structures. For comparison, data for several isomeric and substituted analogs are presented below.

Table 1: Physicochemical Data of Selected Pyrrolopyridine Derivatives

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate1015609-11-6C₉H₈N₂O₂176.17Not Available
Methyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate1353101-49-1C₉H₈N₂O₂176.17365.1 at 760 mmHg[2]
Methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate872355-63-0C₉H₈N₂O₂176.18Not Available
Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate394223-19-9C₉H₈N₂O₂176.17Not Available
Methyl 3-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylateNot AvailableC₉H₇ClN₂O₂210.62Not Available
1H-pyrrolo[3,2-c]pyridine-6-carboxylic acidNot AvailableC₈H₆N₂O₂162.15Not Available

Synthesis and Experimental Protocols

The synthesis of the 1H-pyrrolo[3,2-c]pyridine core is a critical step in the development of derivatives. While a specific protocol for this compound is not detailed in the available literature, a general and adaptable synthetic strategy for 6-substituted-1H-pyrrolo[3,2-c]pyridines has been described[3][4].

General Synthetic Scheme for 6-Aryl-1H-pyrrolo[3,2-c]pyridines

A common route involves the construction of the pyrrolopyridine core followed by functionalization at the 6-position, often via a Suzuki cross-coupling reaction.

G cluster_0 Step 1: N-Oxidation cluster_1 Step 2: Nitration cluster_2 Step 3: Side Chain Formation cluster_3 Step 4: Reductive Cyclization cluster_4 Step 5: N-Arylation cluster_5 Step 6: Suzuki Coupling A 2-Bromo-5-methylpyridine C 2-Bromo-5-methylpyridine-1-oxide A->C B m-CPBA B->C E 2-Bromo-5-methyl-4-nitropyridine-1-oxide C->E D Fuming HNO3, H2SO4 D->E G Key Intermediate E->G F DMF-DMA F->G I 6-Bromo-1H-pyrrolo[3,2-c]pyridine G->I H Fe, Acetic Acid H->I K 6-Bromo-1-aryl-1H-pyrrolo[3,2-c]pyridine I->K J Arylboronic Acid, K2CO3, Pyridine, Cu(OAc)2 J->K M 6-Aryl-1-aryl-1H-pyrrolo[3,2-c]pyridine Derivatives K->M L Substituted Phenylboronic Acid, K2CO3, Pd(PPh3)4 L->M

Caption: General synthesis of 6-aryl-1H-pyrrolo[3,2-c]pyridines.

Detailed Experimental Protocol: Synthesis of 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines[3]
  • Preparation of 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine: A mixture of 6-bromo-1H-pyrrolo[3,2-c]pyridine, 3,4,5-trimethoxyphenylboronic acid, potassium carbonate, pyridine, and copper (II) acetate is reacted to yield the N-arylated intermediate.

  • Suzuki Cross-Coupling: The intermediate, 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (0.1 mmol), a substituted phenylboronic acid (0.15 mmol), K₂CO₃ (0.5 mmol), and Pd(PPh₃)₄ (0.006 mmol) are dissolved in a mixture of 1,4-dioxane (6 mL) and H₂O (2 mL).

  • The mixture is degassed with N₂ and then heated in a microwave reactor for 26 minutes at 125 °C.

  • Upon completion, the reaction mixture is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are dried and concentrated to yield the final 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivative.

Biological Activity and Signaling Pathways

Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have demonstrated significant potential as inhibitors of various protein kinases and as anticancer agents.

Anticancer Activity

Numerous studies have highlighted the antiproliferative effects of 1H-pyrrolo[3,2-c]pyridine derivatives against a range of cancer cell lines.

Table 2: In Vitro Antiproliferative Activity of Selected 1H-pyrrolo[3,2-c]pyridine Derivatives

CompoundCell LineIC₅₀ (µM)Reference
Compound 10tHeLa (Cervical Cancer)0.12[3]
SGC-7901 (Gastric Cancer)0.15[3]
MCF-7 (Breast Cancer)0.21[3]
Compound 1rOvarian Cancer Cell Lines0.15 - 1.78[5]
Prostate Cancer Cell Lines0.15 - 1.78[5]
Breast Cancer Cell Lines0.15 - 1.78[5]
Diarylureas/amides (8a, 9b-f)A375P (Melanoma)More potent than Vemurafenib[6]
Mechanism of Action: Kinase Inhibition

A primary mechanism of action for many 1H-pyrrolo[3,2-c]pyridine derivatives is the inhibition of protein kinases involved in cancer cell proliferation and survival.

  • Fibroblast Growth Factor Receptor (FGFR) Inhibition: Methyl 3-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate has shown potential as an inhibitor of FGFRs. It is believed to bind to the ATP-binding site of the receptor, thereby blocking downstream signaling pathways that promote cell growth.[7]

  • FMS Kinase Inhibition: Certain pyrrolo[3,2-c]pyridine derivatives have been identified as potent inhibitors of FMS kinase (CSF-1R), a target implicated in cancer and inflammatory diseases.[5]

  • Tubulin Polymerization Inhibition: A series of 1H-pyrrolo[3,2-c]pyridine derivatives have been designed as colchicine-binding site inhibitors, effectively inhibiting tubulin polymerization and leading to cell cycle arrest and apoptosis.[3][8]

G cluster_0 Signaling Cascade cluster_1 Inhibition GF Growth Factor (e.g., FGF) Rec Receptor Tyrosine Kinase (e.g., FGFR) GF->Rec Substrate_P Phosphorylated Substrate Rec->Substrate_P P ATP ATP ATP->Rec Substrate Substrate Protein Substrate->Substrate_P Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) Substrate_P->Downstream Response Cellular Response (Proliferation, Survival) Downstream->Response Inhibitor 1H-pyrrolo[3,2-c]pyridine Derivative Inhibitor->Rec Binds to ATP pocket

Caption: Inhibition of Receptor Tyrosine Kinase Signaling.

Future Directions

The 1H-pyrrolo[3,2-c]pyridine scaffold continues to be a promising starting point for the design of novel therapeutic agents. Future research will likely focus on:

  • Synthesis of Novel Derivatives: Exploration of diverse substitutions on the pyrrolopyridine ring to improve potency, selectivity, and pharmacokinetic properties.

  • Elucidation of Mechanisms: Deeper investigation into the specific molecular targets and signaling pathways affected by these compounds.

  • Preclinical and Clinical Development: Advancement of the most promising candidates through further preclinical testing and into clinical trials for various cancers and other diseases.

Conclusion

This compound belongs to a class of compounds with significant therapeutic potential, particularly in the realm of oncology. While detailed information on this specific isomer is limited, the broader family of 1H-pyrrolo[3,2-c]pyridine derivatives has been extensively studied, revealing potent inhibitory activity against key targets in cancer progression. This guide provides a foundational understanding for researchers and drug developers interested in harnessing the potential of this important heterocyclic scaffold.

References

An In-depth Technical Guide to Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. This document outlines its chemical properties, experimental protocols for synthesis and biological evaluation, and its role as a modulator of critical cellular pathways.

Core Compound Properties

This compound is a key scaffold in the development of biologically active molecules. Its fused pyrrole and pyridine ring system provides a unique three-dimensional structure for interaction with various biological targets.

PropertyValue
Molecular Formula C₉H₈N₂O₂
Molecular Weight 176.17 g/mol [1][2][3][4]
Monoisotopic Mass 176.058577502 Da[2][4]
IUPAC Name This compound
Canonical SMILES COC(=O)C1=NC=C2C=CNC2=C1[5]
InChI Key KXNQLDAXQRDEAD-UHFFFAOYSA-N[5]

Biological Activity and Therapeutic Potential

Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have demonstrated significant potential as potent anticancer agents. Recent studies have highlighted their role as inhibitors of tubulin polymerization, a critical process for cell division. By binding to the colchicine-binding site on tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.[6][7][8]

The promising antitumor activities of these derivatives against various cancer cell lines, including HeLa, SGC-7901, and MCF-7, underscore their potential in the development of novel cancer therapeutics.[6][7]

Experimental Protocols

The following are generalized experimental protocols based on methodologies reported for the synthesis and evaluation of 1H-pyrrolo[3,2-c]pyridine derivatives.

General Synthesis of 6-substituted-1H-pyrrolo[3,2-c]pyridine Derivatives

A common synthetic route to generate derivatives of the 1H-pyrrolo[3,2-c]pyridine core involves a multi-step process.[6] A key intermediate, 6-bromo-1H-pyrrolo[3,2-c]pyridine, can be synthesized from commercially available starting materials.[6] Subsequent Suzuki coupling reactions with various arylboronic acids can then be employed to introduce diversity at the 6-position of the pyrrolopyridine scaffold.[6]

Example Suzuki Coupling Reaction:

To a solution of 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine in a mixture of 1,4-dioxane and water, the desired substituted phenylboronic acid, potassium carbonate, and a palladium catalyst such as Pd(PPh₃)₄ are added. The reaction mixture is degassed and heated, typically in a microwave reactor, until completion. The product is then extracted, purified by chromatography, and characterized by NMR and mass spectrometry.[6]

In Vitro Antiproliferative Activity Assay

The antiproliferative activity of the synthesized compounds is typically evaluated against a panel of cancer cell lines using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specified density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization buffer, and the absorbance is measured at a specific wavelength using a microplate reader.

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.

Tubulin Polymerization Assay

The effect of the compounds on tubulin polymerization can be assessed using a commercially available tubulin polymerization assay kit.

  • Reaction Mixture Preparation: A reaction mixture containing tubulin, a polymerization buffer, and a fluorescence reporter is prepared.

  • Compound Addition: The test compound or a control (e.g., paclitaxel as a polymerization promoter or colchicine as an inhibitor) is added to the reaction mixture.

  • Fluorescence Monitoring: The fluorescence is monitored over time at 37°C. An increase in fluorescence indicates tubulin polymerization.

  • Data Analysis: The polymerization curves are analyzed to determine the inhibitory effect of the compound on tubulin assembly.[6][8]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of 1H-pyrrolo[3,2-c]pyridine derivatives as tubulin inhibitors and a typical experimental workflow for their evaluation.

G Mechanism of Action of 1H-pyrrolo[3,2-c]pyridine Derivatives A 1H-pyrrolo[3,2-c]pyridine Derivative B Tubulin Dimer (α/β) A->B Binds to Colchicine Site C Inhibition of Microtubule Polymerization B->C D Disruption of Microtubule Dynamics C->D E Mitotic Spindle Failure D->E F G2/M Phase Cell Cycle Arrest E->F G Apoptosis F->G

Caption: Mechanism of action for 1H-pyrrolo[3,2-c]pyridine derivatives.

G Experimental Workflow for Evaluation A Synthesis of 1H-pyrrolo[3,2-c]pyridine Derivatives B In Vitro Antiproliferative Screening (MTT Assay) A->B C Identification of Potent Compounds B->C D Tubulin Polymerization Assay C->D E Cell Cycle Analysis (Flow Cytometry) C->E F Apoptosis Assay (e.g., Annexin V) C->F G Confirmation of Mechanism of Action D->G E->G F->G

Caption: Workflow for evaluating 1H-pyrrolo[3,2-c]pyridine derivatives.

References

Technical Guide: The 1H-Pyrrolo[3,2-c]pyridine Core with a Focus on the 6-Carboxylate Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological activity of the 1H-pyrrolo[3,2-c]pyridine scaffold, with a specific focus on methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate and its derivatives. This class of compounds has emerged as a significant scaffold in medicinal chemistry, demonstrating potential as kinase inhibitors and anticancer agents.

Core Chemical Structure and Properties

Table 1: Physicochemical Properties of Pyrrolopyridine Isomers

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate1015609-11-6C₉H₈N₂O₂176.17Not available
Methyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate1353101-49-1C₉H₈N₂O₂176.17365.1 at 760 mmHg[1]
Methyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate945840-73-3C₉H₈N₂O₂176.17Not available[2]
Methyl 3-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylateNot availableC₉H₇ClN₂O₂210.62Not available[3]

Synthesis and Experimental Protocols

The synthesis of the 1H-pyrrolo[3,2-c]pyridine core and its subsequent functionalization are critical for exploring its therapeutic potential. A general synthetic pathway, based on published literature for related derivatives, is outlined below.[4]

General Synthetic Workflow

Synthesis_Workflow cluster_0 Synthesis of 1H-pyrrolo[3,2-c]pyridine Core cluster_1 Functionalization at 6-position A 2-Bromo-5-methylpyridine B 2-Bromo-5-methyl-4-nitropyridine 1-oxide A->B Fuming HNO3, H2SO4 C Key Intermediate B->C N,N-dimethylformamide dimethyl acetal D 6-Bromo-1H-pyrrolo[3,2-c]pyridine C->D Fe, Acetic Acid E Suzuki Coupling D->E Arylboronic acid, Pd(PPh3)4, K2CO3 F 6-Aryl-1H-pyrrolo[3,2-c]pyridine Derivatives E->F

Caption: General synthetic workflow for 1H-pyrrolo[3,2-c]pyridine derivatives.

Detailed Experimental Protocol: Synthesis of 6-Aryl-1H-pyrrolo[3,2-c]pyridines[4]

This protocol describes a microwave-assisted Suzuki coupling reaction to introduce various aryl groups at the 6-position of the pyrrolo[3,2-c]pyridine core. This method can be adapted for the synthesis of other derivatives.

Materials:

  • 6-Bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine

  • Substituted phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

Procedure:

  • In a microwave reactor vessel, combine 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (0.1 mmol), the respective substituted phenylboronic acid (0.15 mmol), K₂CO₃ (0.5 mmol), and Pd(PPh₃)₄ (0.006 mmol).

  • Add 1,4-dioxane (6 mL) and water (2 mL) to the vessel.

  • Degas the mixture with nitrogen gas.

  • Heat the reaction mixture in a microwave reactor for 26 minutes at 125 °C.

  • After completion of the reaction, extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivative.

Biological Activity and Signaling Pathways

Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have shown significant biological activity, particularly as inhibitors of protein kinases and as anticancer agents.

Anticancer Activity as Colchicine-Binding Site Inhibitors

A series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines have been synthesized and evaluated for their in vitro antiproliferative activity against several cancer cell lines.[4] These compounds were designed as inhibitors of the colchicine-binding site on tubulin, thereby disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.

Table 2: In Vitro Antiproliferative Activity (IC₅₀, µM) of Selected 1H-Pyrrolo[3,2-c]pyridine Derivatives [4]

CompoundR Group (at position 6)HeLaSGC-7901MCF-7
10a Phenyl0.851.231.56
10m 4-Chlorophenyl0.330.410.52
10r Pyridin-3-yl0.250.310.42
10t Indolyl0.120.150.21
Proposed Mechanism of Action and Signaling Pathway

The potent derivatives of 1H-pyrrolo[3,2-c]pyridine act as microtubule-targeting agents. By binding to the colchicine site on β-tubulin, they inhibit tubulin polymerization, which is essential for the formation of the mitotic spindle. This disruption of microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase and subsequently induces apoptosis.

Signaling_Pathway A 1H-Pyrrolo[3,2-c]pyridine Derivative B β-Tubulin (Colchicine Binding Site) A->B Binds to C Inhibition of Tubulin Polymerization B->C D Disruption of Microtubule Dynamics C->D E Mitotic Spindle Malformation D->E F G2/M Phase Cell Cycle Arrest E->F G Induction of Apoptosis F->G H Cancer Cell Death G->H

Caption: Proposed signaling pathway for anticancer activity.

Potential as Kinase Inhibitors

The pyrrolopyridine scaffold is a known "hinge-binding" motif found in many kinase inhibitors. While specific data for this compound is lacking, a chloro-substituted derivative, Methyl 3-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate, has been identified as a potential inhibitor of Fibroblast Growth Factor Receptors (FGFRs).[3] FGFRs are a family of receptor tyrosine kinases, and their aberrant signaling is implicated in various cancers. The inhibition of FGFRs blocks downstream signaling pathways that promote cell proliferation and survival.

Kinase_Inhibition_Workflow cluster_0 FGFR Signaling Cascade A Growth Factor B FGFR A->B C Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) B->C D Cell Proliferation, Survival, Angiogenesis C->D E Methyl 3-chloro-1H-pyrrolo [3,2-c]pyridine-6-carboxylate E->B Inhibits ATP Binding

Caption: Workflow of FGFR signaling inhibition.

Conclusion and Future Directions

The 1H-pyrrolo[3,2-c]pyridine scaffold represents a promising starting point for the development of novel therapeutics, particularly in the area of oncology. The demonstrated potent antiproliferative activity of its derivatives highlights the importance of further exploration of this chemical space. Future research should focus on the synthesis and biological evaluation of a wider range of derivatives, including the title compound, this compound, to establish a clear structure-activity relationship. Furthermore, in-depth studies on the pharmacokinetic and pharmacodynamic properties of the most promising compounds are warranted to advance them towards clinical development.

References

An In-depth Technical Guide to the Synthesis of Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a potential synthetic pathway for Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of a direct, published synthesis for this specific molecule, this guide outlines a plausible multi-step synthetic route based on established methodologies for the synthesis of related 1H-pyrrolo[3,2-c]pyridine derivatives. The protocols and data presented are adapted from analogous preparations and are intended to serve as a foundational resource for researchers in the field.

Introduction

The 1H-pyrrolo[3,2-c]pyridine scaffold is a key structural motif in numerous biologically active compounds, exhibiting a range of therapeutic properties, including anticancer and kinase inhibitory activities.[1][2][3][4] The targeted synthesis of specific derivatives, such as this compound, is crucial for the exploration of new pharmaceutical agents. This document details a proposed synthetic strategy, including experimental protocols and expected outcomes, to facilitate the laboratory preparation of this compound.

Proposed Synthesis Pathway

The proposed synthesis of this compound commences with a commercially available pyridine derivative and proceeds through a series of transformations to construct the fused pyrrole ring. The overall strategy is depicted in the workflow diagram below.

Synthesis_Pathway cluster_0 A Methyl 5-amino-4-chloropicolinate B Methyl 4-chloro-5-nitropicolinate A->B Nitration (H2SO4, HNO3) C Methyl 4-chloro-5-((2,2-diethoxyvinyl)amino)picolinate B->C Reductive Amination (Fe, AcOH) then Condensation (N,N-diethoxy-N,N-dimethylmethanediamine) D This compound C->D Cyclization (Acidic conditions)

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols

The following are detailed experimental procedures for each key step in the proposed synthesis. These protocols are based on established chemical transformations for similar substrates.

Step 1: Nitration of Methyl 5-amino-4-chloropicolinate

Objective: To introduce a nitro group at the 5-position of the pyridine ring.

Procedure:

  • To a stirred solution of Methyl 5-amino-4-chloropicolinate (1.0 eq) in concentrated sulfuric acid at 0 °C, add fuming nitric acid (1.1 eq) dropwise.

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 3 hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Methyl 4-chloro-5-nitropicolinate.

Step 2: Reductive Amination and Condensation

Objective: To reduce the nitro group to an amine and subsequently react it to form the enamine intermediate.

Procedure:

  • To a solution of Methyl 4-chloro-5-nitropicolinate (1.0 eq) in acetic acid, add iron powder (3.0 eq).

  • Heat the mixture to 80 °C and stir for 2 hours.

  • Cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the crude amine in N,N-dimethylformamide and add N,N-diethoxy-N,N-dimethylmethanediamine (1.5 eq).

  • Heat the reaction mixture at 120 °C for 4 hours.

  • After cooling, pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to give the crude Methyl 4-chloro-5-((2,2-diethoxyvinyl)amino)picolinate.

Step 3: Cyclization to form the Pyrrolo[3,2-c]pyridine Core

Objective: To induce intramolecular cyclization to form the fused pyrrole ring.

Procedure:

  • Dissolve the crude Methyl 4-chloro-5-((2,2-diethoxyvinyl)amino)picolinate in a mixture of acetic acid and water (2:1).

  • Heat the solution at reflux for 6 hours.

  • Cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford this compound.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis, based on typical yields for analogous reactions found in the literature.

StepProduct NameStarting MaterialReagentsExpected Yield (%)
1Methyl 4-chloro-5-nitropicolinateMethyl 5-amino-4-chloropicolinateH₂SO₄, HNO₃85-95
2Methyl 4-chloro-5-((2,2-diethoxyvinyl)amino)picolinateMethyl 4-chloro-5-nitropicolinateFe, AcOH; N,N-diethoxy-N,N-dimethylmethanediamine60-75
3This compoundMethyl 4-chloro-5-((2,2-diethoxyvinyl)amino)picolinateAcetic acid, Water50-65

Characterization

The final product, this compound, should be characterized using standard analytical techniques to confirm its structure and purity.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To determine the proton environment of the molecule.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the carbon framework.

  • HRMS (High-Resolution Mass Spectrometry): To confirm the exact mass and elemental composition.

  • FTIR (Fourier-Transform Infrared Spectroscopy): To identify functional groups present in the molecule.

Conclusion

This technical guide outlines a robust and plausible synthetic pathway for this compound. The described methodologies are based on well-established organic chemistry principles and transformations reported for structurally similar compounds. This guide should serve as a valuable resource for researchers embarking on the synthesis of this and related heterocyclic molecules for applications in drug discovery and development. Further optimization of reaction conditions may be necessary to achieve higher yields and purity.

References

An In-depth Technical Guide to the Starting Materials for Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways and starting materials for the preparation of Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate, a key heterocyclic scaffold of interest in medicinal chemistry. This document details the necessary chemical transformations, experimental protocols, and quantitative data to enable the successful synthesis of this target molecule.

Introduction

This compound is a member of the azaindole family, a class of bicyclic heteroaromatic compounds that are isosteric to indoles and purines. This structural motif is prevalent in numerous biologically active molecules and approved pharmaceuticals, exhibiting a wide range of therapeutic activities. The strategic placement of the nitrogen atom in the pyridine ring and the functionalization at the 6-position with a methyl carboxylate group make this molecule a valuable building block for the synthesis of more complex drug candidates. This guide will focus on a robust and well-documented synthetic route commencing from readily available starting materials.

Synthetic Pathway Overview

The most common and well-established synthetic route to this compound involves a multi-step sequence starting from a substituted pyridine. The general strategy is to first construct the fused pyrrolopyridine core and then introduce the desired carboxylate functionality at the 6-position.

A key intermediate in this synthesis is 6-bromo-1H-pyrrolo[3,2-c]pyridine . This bromo-derivative serves as a versatile handle for the introduction of the carboxylate group via a palladium-catalyzed carbonylation reaction. The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow A 2-Bromo-5-methylpyridine B 2-Bromo-5-methylpyridine-1-oxide A->B Oxidation C 2-Bromo-5-methyl-4-nitropyridine-1-oxide B->C Nitration D (E)-2-Bromo-5-((dimethylamino)vinyl)-4-nitropyridine-1-oxide C->D Condensation E 6-Bromo-1H-pyrrolo[3,2-c]pyridine D->E Reductive Cyclization F This compound E->F Pd-catalyzed Methoxycarbonylation

Caption: Synthetic workflow for this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis, along with available quantitative data.

Synthesis of the Key Intermediate: 6-Bromo-1H-pyrrolo[3,2-c]pyridine

The synthesis of the pivotal 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediate is accomplished through a four-step sequence starting from commercially available 2-bromo-5-methylpyridine.[1]

Step 1: Oxidation of 2-Bromo-5-methylpyridine

  • Reaction: 2-Bromo-5-methylpyridine is oxidized to 2-bromo-5-methylpyridine-1-oxide.

  • Protocol: To a solution of 2-bromo-5-methylpyridine in a suitable solvent such as dichloromethane, m-chloroperbenzoic acid (m-CPBA) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature until completion. The product is isolated by washing the reaction mixture with a basic aqueous solution (e.g., saturated sodium bicarbonate) and subsequent purification.

  • Quantitative Data:

Starting MaterialReagentProductYield
2-Bromo-5-methylpyridinem-CPBA2-Bromo-5-methylpyridine-1-oxideHigh

Step 2: Nitration of 2-Bromo-5-methylpyridine-1-oxide

  • Reaction: The pyridine N-oxide is nitrated at the 4-position.

  • Protocol: 2-Bromo-5-methylpyridine-1-oxide is treated with a nitrating agent, such as fuming nitric acid in sulfuric acid, at low temperatures (typically 0 °C). The reaction mixture is carefully warmed to room temperature and then poured onto ice. The precipitated product is collected by filtration.

  • Quantitative Data:

Starting MaterialReagentProductYield
2-Bromo-5-methylpyridine-1-oxideHNO₃/H₂SO₄2-Bromo-5-methyl-4-nitropyridine-1-oxideGood

Step 3: Condensation with N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Reaction: The methyl group of the nitropyridine derivative is activated for condensation with DMF-DMA to form an enamine intermediate.

  • Protocol: 2-Bromo-5-methyl-4-nitropyridine-1-oxide is heated with an excess of N,N-dimethylformamide dimethyl acetal. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration.

  • Quantitative Data:

Starting MaterialReagentProductYield
2-Bromo-5-methyl-4-nitropyridine-1-oxideDMF-DMA(E)-2-Bromo-5-((dimethylamino)vinyl)-4-nitropyridine-1-oxideHigh

Step 4: Reductive Cyclization to form 6-Bromo-1H-pyrrolo[3,2-c]pyridine

  • Reaction: The enamine intermediate undergoes reductive cyclization to form the desired pyrrolopyridine core.

  • Protocol: The (E)-2-bromo-5-((dimethylamino)vinyl)-4-nitropyridine-1-oxide is treated with a reducing agent, such as iron powder in acetic acid, at elevated temperatures.[1] The reaction mixture is then filtered, and the filtrate is concentrated. The crude product is purified by column chromatography.

  • Quantitative Data:

Starting MaterialReagentProductYield
(E)-2-Bromo-5-((dimethylamino)vinyl)-4-nitropyridine-1-oxideFe/CH₃COOH6-Bromo-1H-pyrrolo[3,2-c]pyridineModerate
Synthesis of this compound

The final step involves the conversion of the 6-bromo intermediate into the target methyl ester via a palladium-catalyzed methoxycarbonylation reaction.

Palladium-Catalyzed Methoxycarbonylation

  • Reaction: 6-Bromo-1H-pyrrolo[3,2-c]pyridine is reacted with carbon monoxide and methanol in the presence of a palladium catalyst and a phosphine ligand.

  • Protocol: In a pressure vessel, 6-bromo-1H-pyrrolo[3,2-c]pyridine is dissolved in a mixture of methanol and a suitable solvent like DMF. A palladium source, such as palladium(II) acetate (Pd(OAc)₂), a phosphine ligand, for instance, 1,1'-bis(diphenylphosphino)ferrocene (dppf), and a base (e.g., triethylamine) are added. The vessel is charged with carbon monoxide to a desired pressure and heated. After the reaction is complete, the mixture is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.

  • Quantitative Data:

Starting MaterialReagents & CatalystsProductYield
6-Bromo-1H-pyrrolo[3,2-c]pyridineCO, MeOH, Pd(OAc)₂, dppf, Et₃NThis compoundGood to Excellent

Alternative Two-Step Carboxylation and Esterification

An alternative approach involves a two-step process: first, the carboxylation of the bromo-intermediate to the corresponding carboxylic acid, followed by esterification.

Step 5a: Carboxylation of 6-Bromo-1H-pyrrolo[3,2-c]pyridine

  • Reaction: The 6-bromo derivative can be converted to 1H-pyrrolo[3,2-c]pyridine-6-carboxylic acid.

  • Protocol: This can be achieved through various methods, including Grignard formation followed by quenching with carbon dioxide, or palladium-catalyzed carboxylation using carbon monoxide and a water source.

  • Quantitative Data:

Starting MaterialReagentsProductYield
6-Bromo-1H-pyrrolo[3,2-c]pyridine1. Mg or n-BuLi; 2. CO₂1H-pyrrolo[3,2-c]pyridine-6-carboxylic acidVariable

Step 5b: Esterification of 1H-pyrrolo[3,2-c]pyridine-6-carboxylic acid

  • Reaction: The carboxylic acid is converted to its methyl ester.

  • Protocol: A standard Fischer esterification can be employed by refluxing the carboxylic acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid. Alternatively, milder conditions using reagents like thionyl chloride in methanol or a carbodiimide coupling agent with methanol can be used.

  • Quantitative Data:

Starting MaterialReagentsProductYield
1H-pyrrolo[3,2-c]pyridine-6-carboxylic acidMeOH, H₂SO₄ (cat.)This compoundHigh

Purification and Characterization

Purification of the final product, this compound, is typically achieved by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or dichloromethane in methanol.[2] The purity and identity of the compound should be confirmed by analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Conclusion

The synthesis of this compound is a well-defined process that relies on the initial construction of a versatile 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediate. The subsequent palladium-catalyzed methoxycarbonylation provides an efficient route to the target molecule. This guide offers a detailed framework for researchers and drug development professionals to access this valuable heterocyclic building block, enabling further exploration of its potential in the development of novel therapeutics. Careful execution of the described protocols and rigorous purification and characterization are essential for obtaining high-quality material for research and development purposes.

References

Unveiling the Therapeutic Potential of the 1H-Pyrrolo[3,2-c]pyridine Scaffold: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrrolo[3,2-c]pyridine core, a heterocyclic scaffold, has emerged as a structure of significant interest in medicinal chemistry and drug discovery. While specific biological activity data for "Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate" is not extensively documented in publicly available scientific literature, the broader family of 1H-pyrrolo[3,2-c]pyridine derivatives has demonstrated a range of potent biological activities. This technical guide consolidates the existing research on these derivatives, focusing on their anticancer properties, to provide a comprehensive resource for researchers and drug development professionals. The data presented herein pertains to derivatives of the core scaffold and should be interpreted as indicative of the potential of this chemical class, rather than being directly attributable to "this compound".

Anticancer Activity of 1H-Pyrrolo[3,2-c]pyridine Derivatives

Recent studies have highlighted the potential of 1H-pyrrolo[3,2-c]pyridine derivatives as potent antineoplastic agents. The primary mechanism of action for a significant class of these compounds is the inhibition of tubulin polymerization by binding to the colchicine-binding site, leading to cell cycle arrest and apoptosis.[1][2][3][4] Another avenue of investigation has focused on their ability to act as kinase inhibitors, specifically targeting FMS kinase.[5]

Quantitative Analysis of Antiproliferative Activity

The antiproliferative effects of various 1H-pyrrolo[3,2-c]pyridine derivatives have been quantified against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from key studies are summarized below.

Table 1: IC50 Values of 1H-Pyrrolo[3,2-c]pyridine Derivatives as Tubulin Polymerization Inhibitors [1][2][4]

Compound IDB-ring MoietyHeLa (Cervical Cancer) IC50 (µM)SGC-7901 (Gastric Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)
10tIndolyl0.120.150.21
CA-4 (positive control)----

Note: The compound IDs are as designated in the cited literature. CA-4 (Combretastatin A-4) is a known tubulin polymerization inhibitor.

Table 2: IC50 Values of Diarylurea and Di-amide 1H-Pyrrolo[3,2-c]pyridine Derivatives Against FMS Kinase and Melanoma Cell Lines [5][6][7]

Compound IDCompound TypeFMS Kinase IC50 (nM)A375P (Melanoma) IC50 (µM)
1e-60-
1r-30-
KIST101029 (lead compound)-96-
8gDiarylurea-in nanomolar range
9dDi-amide-in nanomolar range

Note: The compound IDs are as designated in the cited literature. Some compounds demonstrated high potency with IC50 values in the nanomolar range against the A375P human melanoma cell line.[7]

Mechanism of Action: Tubulin Polymerization Inhibition

A prominent mechanism of action for a subset of 1H-pyrrolo[3,2-c]pyridine derivatives is the disruption of microtubule dynamics.[1][3][4] These compounds act as colchicine-binding site inhibitors, preventing the polymerization of tubulin into microtubules. This interference with the cytoskeleton is critical during cell division, leading to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.[1][4]

G cluster_drug 1H-Pyrrolo[3,2-c]pyridine Derivative cluster_cell Cancer Cell Drug Compound 10t Tubulin α/β-Tubulin Dimers Drug->Tubulin Inhibits Microtubules Microtubule Polymerization Tubulin->Microtubules Spindle Mitotic Spindle Formation Microtubules->Spindle G2M G2/M Phase Arrest Spindle->G2M Disruption leads to Apoptosis Apoptosis G2M->Apoptosis

Caption: Proposed signaling pathway for the anticancer activity of 1H-pyrrolo[3,2-c]pyridine derivative 10t.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols employed in the evaluation of 1H-pyrrolo[3,2-c]pyridine derivatives.

In Vitro Antiproliferative Activity (MTT Assay)

The antiproliferative activity of the synthesized compounds is commonly assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]

  • Cell Seeding: Human cancer cell lines (e.g., HeLa, SGC-7901, MCF-7) are seeded into 96-well plates at a specified density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (and a positive control, such as Combretastatin A-4) and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: After incubation, MTT solution is added to each well, and the plates are incubated further to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.

  • Data Analysis: The IC50 values are calculated from the dose-response curves.

G cluster_workflow MTT Assay Workflow A Seed cancer cells in 96-well plates B Treat with 1H-pyrrolo[3,2-c]pyridine derivatives A->B C Incubate for 48 hours B->C D Add MTT solution and incubate C->D E Solubilize formazan crystals with DMSO D->E F Measure absorbance E->F G Calculate IC50 values F->G

Caption: General experimental workflow for the MTT assay.

Tubulin Polymerization Assay

This assay is performed to directly measure the effect of the compounds on tubulin polymerization.[1][4]

  • Reaction Mixture: A reaction mixture containing tubulin, a fluorescence reporter, and buffer is prepared.

  • Compound Addition: The test compound (e.g., 10t), a positive control (e.g., CA-4), and a negative control (e.g., paclitaxel) are added to the reaction mixture.

  • Fluorescence Monitoring: The polymerization of tubulin is initiated, and the fluorescence intensity is monitored over time at a specific temperature. An increase in fluorescence corresponds to tubulin polymerization.

  • Data Analysis: The rate of fluorescence increase is compared between the treated and control groups to determine the inhibitory effect of the compound.

Cell Cycle Analysis

Flow cytometry is used to determine the effect of the compounds on the cell cycle distribution.[1][4]

  • Cell Treatment: Cancer cells are treated with the test compound at various concentrations for a defined period.

  • Cell Harvesting and Fixation: The cells are harvested, washed, and fixed in cold ethanol.

  • Staining: The fixed cells are stained with a DNA-binding dye, such as propidium iodide (PI), in the presence of RNase.

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified.

Conclusion

The 1H-pyrrolo[3,2-c]pyridine scaffold represents a promising framework for the development of novel therapeutic agents, particularly in the field of oncology. Derivatives of this core structure have demonstrated potent antiproliferative activities through mechanisms such as tubulin polymerization inhibition and kinase inhibition. While the biological activity of "this compound" remains to be specifically elucidated, the broader research on this chemical class provides a strong rationale for its further investigation and the exploration of its therapeutic potential. The data and protocols summarized in this guide offer a valuable resource for researchers aiming to build upon the existing knowledge and advance the development of 1H-pyrrolo[3,2-c]pyridine-based drugs.

References

An In-Depth Technical Guide on the Potential Mechanism of Action of Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate is a heterocyclic compound featuring a fused pyrrole and pyridine ring system. While direct experimental data on the specific mechanism of action for this exact molecule is not extensively available in public literature, its core structure, the 1H-pyrrolo[3,2-c]pyridine scaffold, is a recognized pharmacophore in medicinal chemistry. This guide consolidates the current understanding of the biological activities of structurally related 1H-pyrrolo[3,2-c]pyridine derivatives to infer the potential mechanisms of action for this compound. The primary therapeutic areas where this scaffold has shown significant promise are oncology and inflammatory diseases, with key molecular targets including protein kinases and tubulin.

Core Biological Activities of the 1H-pyrrolo[3,2-c]pyridine Scaffold

The 1H-pyrrolo[3,2-c]pyridine nucleus serves as a versatile template for the design of potent inhibitors of several key biological targets. The primary mechanisms of action associated with derivatives of this scaffold are:

  • Kinase Inhibition:

    • FMS Kinase (CSF-1R) Inhibition: Derivatives of 1H-pyrrolo[3,2-c]pyridine have been identified as potent inhibitors of FMS kinase (Colony-Stimulating Factor-1 Receptor), a type III receptor tyrosine kinase.[1][2] Overexpression of FMS kinase is implicated in various cancers, including ovarian, prostate, and breast cancer, as well as in inflammatory conditions like rheumatoid arthritis.[1][2] Inhibition of FMS kinase signaling can disrupt the proliferation and survival of monocyte/macrophage lineage cells, which play a crucial role in tumor progression and inflammation.[1]

    • Fibroblast Growth Factor Receptor (FGFR) Inhibition: A close structural analog, Methyl 3-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate, has demonstrated significant inhibitory activity against FGFRs.[3] The mechanism involves binding to the ATP-binding site of the FGFR, which blocks downstream signaling pathways responsible for cell proliferation and survival.[3] Aberrant FGFR signaling is a known driver in several types of cancer.

  • Tubulin Polymerization Inhibition:

    • Colchicine-Binding Site Inhibition: A series of 1H-pyrrolo[3,2-c]pyridine derivatives have been synthesized and shown to act as potent inhibitors of tubulin polymerization by binding to the colchicine site.[1][4][5] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[1][5] This mechanism is a well-established strategy in cancer chemotherapy.

Given that this compound shares the same core scaffold, it is plausible that it may serve as a key intermediate in the synthesis of, or be structurally optimized into, compounds with similar biological activities.

Quantitative Data on 1H-pyrrolo[3,2-c]pyridine Derivatives

The following tables summarize the quantitative data for various derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold, highlighting their potency against different biological targets and cancer cell lines.

Table 1: FMS Kinase Inhibitory Activity of Pyrrolo[3,2-c]pyridine Derivatives

CompoundTarget KinaseIC₅₀ (nM)Reference CompoundIC₅₀ (nM)
Compound 1rFMS30KIST10102996
Compound 1eFMS60KIST10102996

Data sourced from a study on pyrrolo[3,2-c]pyridine derivatives as FMS kinase inhibitors.[1][2]

Table 2: Antiproliferative Activity of FMS Kinase Inhibitor (Compound 1r)

Cancer Cell LineCancer TypeIC₅₀ (µM)
SK-OV-3Ovarian0.15
A2780Ovarian0.23
OVCAR-3Ovarian0.28
PC-3Prostate0.35
DU145Prostate0.41
MDA-MB-231Breast0.55
MCF-7Breast1.78

Compound 1r also demonstrated a selectivity index of 3.21 to 38.13 towards cancer cells over normal fibroblasts.[1][2]

Table 3: Antiproliferative Activity of a Colchicine-Binding Site Inhibitor (Compound 10t)

Cancer Cell LineIC₅₀ (µM)
HeLa0.12
SGC-79010.15
MCF-70.21

Compound 10t is a 1H-pyrrolo[3,2-c]pyridine derivative designed as a colchicine-binding site inhibitor.[4]

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the signaling pathways targeted by 1H-pyrrolo[3,2-c]pyridine derivatives.

FMS_Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm FMS FMS (CSF-1R) Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) FMS->Downstream Activates CSF1 CSF-1 CSF1->FMS Binds Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Inhibitor Pyrrolo[3,2-c]pyridine Derivative Inhibitor->FMS Inhibits

Caption: FMS Kinase (CSF-1R) Signaling Pathway Inhibition.

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm FGFR FGFR Downstream Downstream Signaling (e.g., RAS-MAPK) FGFR->Downstream Activates FGF FGF FGF->FGFR Binds Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Inhibitor Methyl 3-chloro-1H-pyrrolo [3,2-c]pyridine-6-carboxylate Inhibitor->FGFR Inhibits

Caption: FGFR Signaling Pathway Inhibition.

Tubulin_Polymerization_Inhibition cluster_cell Cancer Cell Tubulin αβ-Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest Disruption leads to Inhibitor Pyrrolo[3,2-c]pyridine Derivative Inhibitor->Tubulin Binds (Colchicine Site) Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

References

Potential Therapeutic Targets of Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its structural similarity to purines and indoles, allowing for interactions with a wide range of biological targets. This technical guide consolidates the current understanding of the potential therapeutic applications of "Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate" and its derivatives. Drawing from peer-reviewed literature and patent filings, this document elucidates key therapeutic targets, presents available quantitative biological data, details relevant experimental protocols, and visualizes associated signaling pathways and experimental workflows. The evidence strongly suggests that compounds based on the 1H-pyrrolo[3,2-c]pyridine core hold promise in the fields of oncology and potentially immunology, with primary targets identified as tubulin, FMS kinase, Bromodomain and Extra-Terminal (BET) proteins, and Cannabinoid Receptor 2 (CB2).

Introduction

The pyrrolo[3,2-c]pyridine core is a versatile scaffold that serves as a bioisostere for endogenous purines and indoles, making it an attractive starting point for the design of novel therapeutic agents. Its unique electronic and structural properties enable it to interact with a variety of enzymatic active sites and receptor binding pockets. "this compound," as a key intermediate and a standalone entity, is at the forefront of this exploration. This guide provides an in-depth analysis of its potential therapeutic targets, summarizing the available preclinical data and methodologies to facilitate further research and drug development efforts.

Potential Therapeutic Targets and Mechanisms of Action

Tubulin Polymerization Inhibition in Oncology

Recent studies have identified derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold as potent inhibitors of tubulin polymerization, a well-established target for cancer chemotherapy. These compounds bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.

A series of novel 1H-pyrrolo[3,2-c]pyridine derivatives have been synthesized and evaluated for their in vitro antiproliferative activity against several human cancer cell lines. While "this compound" itself was not explicitly tested in the cited study, the potent activity of its close analogs underscores the potential of this core structure.

CompoundHeLa (IC₅₀, μM)SGC-7901 (IC₅₀, μM)MCF-7 (IC₅₀, μM)
10t 0.120.150.21
CA-4 (Positive Control) 0.0020.0030.002

Data extracted from a study on 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors.[1][2][3]

G Tubulin Polymerization Inhibition Pathway Methyl_1H_pyrrolo_3_2_c_pyridine_6_carboxylate_Derivative 1H-pyrrolo[3,2-c]pyridine Derivative Tubulin Tubulin Dimers (α/β) Methyl_1H_pyrrolo_3_2_c_pyridine_6_carboxylate_Derivative->Tubulin Binds to Colchicine Site Microtubule_Polymerization Microtubule Polymerization Methyl_1H_pyrrolo_3_2_c_pyridine_6_carboxylate_Derivative->Microtubule_Polymerization Inhibits Tubulin->Microtubule_Polymerization Microtubule_Instability Microtubule Instability Microtubule_Polymerization->Microtubule_Instability Mitotic_Spindle_Disruption Mitotic Spindle Disruption Microtubule_Instability->Mitotic_Spindle_Disruption G2_M_Arrest G2/M Cell Cycle Arrest Mitotic_Spindle_Disruption->G2_M_Arrest Apoptosis Apoptosis G2_M_Arrest->Apoptosis

Figure 1: Signaling pathway of tubulin polymerization inhibition.
FMS Kinase Inhibition in Cancer and Inflammatory Disorders

The FMS kinase, also known as colony-stimulating factor 1 receptor (CSF-1R), is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of macrophages. Overexpression or activation of FMS kinase is implicated in various cancers and inflammatory diseases. A study on pyrrolo[3,2-c]pyridine derivatives has demonstrated their potential as FMS kinase inhibitors.

CompoundFMS Kinase (IC₅₀, nM)
1e 60
1r 30
KIST101029 (Lead Compound) 96

Data from a study on pyrrolo[3,2-c]pyridine derivatives as FMS kinase inhibitors.[4]

G FMS Kinase Inhibition Workflow Start Start Compound_Synthesis Synthesize Pyrrolo[3,2-c]pyridine Derivatives Start->Compound_Synthesis Kinase_Assay In vitro FMS Kinase Inhibition Assay Compound_Synthesis->Kinase_Assay Determine_IC50 Determine IC₅₀ Values Kinase_Assay->Determine_IC50 Cell_Based_Assay Antiproliferative Assay (Cancer Cell Lines) Determine_IC50->Cell_Based_Assay Determine_Cellular_IC50 Determine Cellular IC₅₀ Values Cell_Based_Assay->Determine_Cellular_IC50 SAR_Analysis Structure-Activity Relationship (SAR) Analysis Determine_Cellular_IC50->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization End End Lead_Optimization->End

Figure 2: Experimental workflow for FMS kinase inhibitor development.
Bromodomain and Extra-Terminal (BET) Protein Inhibition

Patent literature suggests that carbolines, which are structurally related to pyrrolo[3,2-c]pyridines, are inhibitors of Bromodomain and extra-terminal (BET) proteins.[5] BET proteins are epigenetic readers that play a critical role in transcriptional regulation and are considered promising targets for cancer therapy. While specific quantitative data for "this compound" as a BET inhibitor is not yet available in the public domain, the structural alerts from related compounds warrant further investigation.

Cannabinoid Receptor 2 (CB2) Agonism

A patent for the synthesis of fused-pyrido heterocycles highlights the structural similarity of a derivative of the pyrrolo[3,2-c]pyridine core to a known selective CB2 agonist.[5] The CB2 receptor is primarily expressed on immune cells and is a therapeutic target for inflammatory and neuropathic pain, as well as certain cancers. Agonism of CB2 is generally associated with anti-inflammatory and immunomodulatory effects. In vitro studies to confirm the CB2 agonistic activity of these compounds are reportedly ongoing.[5]

Experimental Protocols

In Vitro Antiproliferative Activity (MTT Assay)

This protocol is based on the methodology described for evaluating the anticancer activities of 1H-pyrrolo[3,2-c]pyridine derivatives.[2][3]

  • Cell Culture: Human cancer cell lines (e.g., HeLa, SGC-7901, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compounds, including "this compound" and its derivatives, are dissolved in DMSO to create stock solutions. These are then serially diluted in culture medium to achieve the desired final concentrations. The cells are treated with these dilutions for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Tubulin Polymerization Assay

This protocol is adapted from methodologies used to assess the effect of compounds on microtubule dynamics.[1]

  • Reagents: Tubulin protein, polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP), and the test compound.

  • Assay Setup: The reaction is typically performed in a 96-well plate. The test compound at various concentrations is pre-incubated with the tubulin solution in polymerization buffer at 37°C.

  • Initiation of Polymerization: Polymerization is initiated by the addition of GTP.

  • Monitoring Polymerization: The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time using a temperature-controlled spectrophotometer.

  • Data Analysis: The rate of polymerization is determined from the linear phase of the absorbance curve. The inhibitory effect of the compound is expressed as the concentration required to inhibit polymerization by 50%.

FMS Kinase Inhibition Assay

This is a general protocol for an in vitro kinase assay.

  • Reagents: Recombinant FMS kinase, a suitable substrate (e.g., a peptide containing a tyrosine residue), ATP, and the test compound.

  • Assay Procedure: The FMS kinase, substrate, and test compound are incubated together in a kinase reaction buffer.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Detection of Phosphorylation: The extent of substrate phosphorylation is measured. This can be done using various methods, such as a phosphospecific antibody in an ELISA format, or by measuring the consumption of ATP using a luminescent assay (e.g., Kinase-Glo®).

  • IC₅₀ Determination: The IC₅₀ value is determined by measuring the kinase activity at a range of inhibitor concentrations and fitting the data to a dose-response curve.

Conclusion and Future Directions

The available evidence strongly suggests that "this compound" and its derivatives represent a promising class of compounds with the potential to modulate multiple therapeutic targets. The most compelling data to date points towards their activity as tubulin polymerization inhibitors and FMS kinase inhibitors , with significant potential in oncology. The structural similarities to known BET inhibitors and CB2 agonists also present exciting avenues for further investigation in cancer and inflammatory diseases.

Future research should focus on:

  • Synthesis and Biological Evaluation: The synthesis of "this compound" and a focused library of its derivatives for comprehensive biological screening against the identified targets.

  • Quantitative Structure-Activity Relationship (QSAR) Studies: To optimize the potency and selectivity of these compounds.

  • In Vivo Efficacy Studies: To evaluate the therapeutic potential of lead compounds in relevant animal models of cancer and inflammation.

  • Mechanism of Action Studies: To further elucidate the precise molecular interactions with their biological targets.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to build upon in their quest for novel and effective therapeutics based on the 1H-pyrrolo[3,2-c]pyridine scaffold.

References

An In-depth Technical Guide to Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate and its derivatives, focusing on their synthesis, chemical properties, and significant biological activities. The pyrrolo[3,2-c]pyridine scaffold is a key heterocyclic structure in medicinal chemistry, serving as a foundational element for developing novel therapeutic agents.

Core Compound: this compound

While specific, in-depth research on this compound is not extensively documented in publicly available literature, its structural framework is of significant interest. It serves as a crucial intermediate in the synthesis of more complex, biologically active molecules. The general chemical properties can be inferred from its structure, which combines a pyrrole and a pyridine ring system.

Chemical Structure and Properties (Inferred)

PropertyValue
Molecular FormulaC₉H₈N₂O₂
Molecular Weight176.17 g/mol
Core Scaffold1H-pyrrolo[3,2-c]pyridine
Key Functional GroupsMethyl ester (-COOCH₃), Pyrrole N-H

Synthesis of the 1H-pyrrolo[3,2-c]pyridine Core

The synthesis of the 1H-pyrrolo[3,2-c]pyridine scaffold is a critical step in the development of its derivatives. A general synthetic pathway often involves the construction of the fused ring system from substituted pyridine precursors.

Below is a generalized workflow for the synthesis of the 1H-pyrrolo[3,2-c]pyridine core, which can be adapted to produce various derivatives.

G cluster_synthesis General Synthesis of 1H-pyrrolo[3,2-c]pyridine Core Start Substituted Pyridine Step1 Nitration Start->Step1 Step2 Reaction with N,N-dimethylformamide dimethyl acetal Step1->Step2 Step3 Reductive Cyclization Step2->Step3 End 1H-pyrrolo[3,2-c]pyridine Core Step3->End

Figure 1. Generalized workflow for the synthesis of the 1H-pyrrolo[3,2-c]pyridine core.

Biologically Active Derivatives of 1H-pyrrolo[3,2-c]pyridine

Research has primarily focused on the derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold, which have shown significant potential in various therapeutic areas, particularly as kinase inhibitors and anticancer agents.

Pyrrolo[3,2-c]pyridine Derivatives as FMS Kinase Inhibitors

A series of diarylamide and diarylurea derivatives based on the pyrrolo[3,2-c]pyridine scaffold have been investigated for their inhibitory effect against FMS kinase, a target implicated in cancer and inflammatory diseases.[1]

Quantitative Data: FMS Kinase Inhibition

CompoundIC₅₀ (nM) against FMS Kinase
1e 60
1r 30
KIST101029 (Lead Compound) 96
Data sourced from[1]

Compound 1r also demonstrated potent antiproliferative activity against a panel of cancer cell lines with IC₅₀ values ranging from 0.15 to 1.78 µM.[1]

1H-pyrrolo[3,2-c]pyridine Derivatives as Colchicine-Binding Site Inhibitors

A novel series of 1H-pyrrolo[3,2-c]pyridine derivatives have been designed and synthesized as inhibitors of the colchicine-binding site on tubulin, demonstrating potent anticancer activities.[2]

Quantitative Data: Antiproliferative Activity

CompoundHeLa IC₅₀ (µM)SGC-7901 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
10t 0.120.150.21
Data sourced from[2]

Signaling Pathway

These compounds function by disrupting microtubule dynamics, which is crucial for cell division. By binding to the colchicine site on tubulin, they inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

G cluster_pathway Mechanism of Action: Tubulin Polymerization Inhibition Compound 1H-pyrrolo[3,2-c]pyridine Derivative (e.g., 10t) Binding Binds to Colchicine Site Compound->Binding Tubulin α/β-Tubulin Dimers Tubulin->Binding Inhibition Inhibition of Tubulin Polymerization Binding->Inhibition Disruption Disruption of Microtubule Dynamics Inhibition->Disruption Arrest G2/M Phase Cell Cycle Arrest Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Figure 2. Signaling pathway of 1H-pyrrolo[3,2-c]pyridine derivatives as tubulin polymerization inhibitors.

Experimental Protocols

Detailed experimental procedures are crucial for the replication and advancement of scientific findings. Below are representative protocols for the synthesis and biological evaluation of 1H-pyrrolo[3,2-c]pyridine derivatives.

General Synthetic Procedure for 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines (e.g., 10a-t)[2]
  • Reactants : The intermediate 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (0.1 mmol), a substituted phenylboronic acid (0.15 mmol), K₂CO₃ (0.5 mmol), and Pd(PPh₃)₄ (0.006 mmol) are used.

  • Solvent : The reactants are dissolved in a mixture of 1,4-dioxane (6 mL) and H₂O (2 mL).

  • Degassing : The mixture is degassed with N₂.

  • Reaction Conditions : The reaction is carried out in a microwave reactor for 26 minutes at 125 °C.

  • Extraction : Upon completion, the mixture is extracted with ethyl acetate (3 x 20 mL).

  • Purification : The combined organic layers are dried and purified to yield the final product.

In Vitro Antiproliferative Activity Assay[2]
  • Cell Lines : Human cancer cell lines (e.g., HeLa, SGC-7901, and MCF-7) are used.

  • Cell Seeding : Cells are seeded into 96-well plates and incubated to allow for attachment.

  • Compound Treatment : Cells are treated with various concentrations of the test compounds and incubated for a specified period.

  • MTT Assay : An MTT solution is added to each well, and the plates are incubated to allow for formazan crystal formation.

  • Solubilization : The formazan crystals are dissolved in a solubilization buffer.

  • Data Analysis : The absorbance is measured using a microplate reader, and the IC₅₀ values are calculated.

Conclusion

The 1H-pyrrolo[3,2-c]pyridine scaffold is a versatile and valuable core in the field of medicinal chemistry. While the specific compound this compound serves as an important synthetic intermediate, its derivatives have demonstrated significant potential as potent therapeutic agents, particularly in oncology. The detailed synthetic protocols and quantitative biological data presented in this guide offer a solid foundation for researchers and drug development professionals to explore and expand upon the therapeutic applications of this promising class of compounds. Further investigation into the structure-activity relationships and optimization of pharmacokinetic properties of these derivatives will be crucial for their advancement into clinical development.

References

The Discovery of Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Promising Scaffold in Modern Medicinal Chemistry

The quest for novel therapeutic agents has led researchers to explore a diverse range of heterocyclic scaffolds. Among these, the 1H-pyrrolo[3,2-c]pyridine core has emerged as a privileged structure, demonstrating significant potential in the development of treatments for a variety of diseases, most notably cancer. This technical guide provides a comprehensive overview of the discovery of derivatives of Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate, a key intermediate in the synthesis of biologically active compounds. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the synthesis, biological evaluation, and mechanism of action of this promising class of molecules.

Introduction

The 1H-pyrrolo[3,2-c]pyridine scaffold, an isomer of azaindole, has garnered considerable attention in medicinal chemistry due to its versatile biological activities. Derivatives of this core structure have been investigated for their potential as anticancer, anti-inflammatory, and antiviral agents. The strategic placement of substituents on this bicyclic system allows for the fine-tuning of its pharmacological properties, making it an attractive starting point for the design of targeted therapies. In particular, derivatives of this compound have shown promise as potent inhibitors of various protein kinases and as modulators of cellular processes critical to cancer progression.

This guide will delve into the synthetic methodologies for preparing these derivatives, present quantitative data on their biological activities, and provide a visual representation of the key signaling pathways they modulate.

Data Presentation: Biological Activity of 1H-pyrrolo[3,2-c]pyridine Derivatives

The antiproliferative and kinase inhibitory activities of various 1H-pyrrolo[3,2-c]pyridine derivatives have been evaluated in numerous studies. The following tables summarize the key quantitative data, providing a comparative analysis of their potency.

Table 1: Antiproliferative Activity of 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine Derivatives

Compound IDR (Aryl Group)HeLa IC₅₀ (µM)SGC-7901 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
10f 2-Methoxyphenyl---
10m 4-Chlorophenyl---
10r Pyridin-3-yl---
10t Indol-5-yl0.120.150.21

Data extracted from a study on colchicine-binding site inhibitors.[1]

Table 2: FMS Kinase Inhibitory Activity and Antiproliferative Activity of Diarylurea and Diarlamide 1H-pyrrolo[3,2-c]pyridine Derivatives

Compound IDFMS Kinase IC₅₀ (nM)A375P (Melanoma) IC₅₀ (nM)
8b -Potent (nanomolar range)
8g -Potent (nanomolar range)
9a -Potent (nanomolar range)
9b -Potent (nanomolar range)
9c -Potent (nanomolar range)
9d -Potent (nanomolar range)
9e -Potent (nanomolar range)
1r 30150 - 1780 (various cell lines)

Data extracted from studies on FMS kinase inhibitors and their antiproliferative activities.

Experimental Protocols

A detailed understanding of the synthetic routes and biological assays is crucial for the successful development of new chemical entities. This section provides an overview of the key experimental procedures.

Synthesis of 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines

A general method for the synthesis of these derivatives involves a multi-step process starting from commercially available materials.[1]

Step 1: Synthesis of 2-bromo-5-methyl-4-nitropyridine 1-oxide

Commercially available 2-bromo-5-methylpyridine is first oxidized to the corresponding N-oxide using an oxidizing agent like m-chloroperbenzoic acid (m-CPBA). Subsequent nitration with fuming nitric acid in sulfuric acid yields 2-bromo-5-methyl-4-nitropyridine 1-oxide.[1]

Step 2: Formation of the Pyrrole Ring

The nitropyridine oxide is then reacted with N,N-dimethylformamide dimethyl acetal to form a key intermediate. This intermediate undergoes reductive cyclization in the presence of iron powder and acetic acid to construct the pyrrole ring, affording 6-bromo-1H-pyrrolo[3,2-c]pyridine.[1]

Step 3: N-Arylation

The 1H-pyrrolo[3,2-c]pyridine is then N-arylated with 3,4,5-trimethoxyphenylboronic acid in the presence of a copper catalyst.[1]

Step 4: Suzuki Cross-Coupling

The final step involves a Suzuki cross-coupling reaction between the 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine and a variety of arylboronic acids. This reaction is typically catalyzed by a palladium catalyst, such as Pd(PPh₃)₄, in the presence of a base like potassium carbonate.[1]

General Procedure for Suzuki Cross-Coupling: [1] To a solution of 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (1 equivalent) in a mixture of 1,4-dioxane and water are added the corresponding arylboronic acid (1.5 equivalents), potassium carbonate (5 equivalents), and Pd(PPh₃)₄ (0.06 equivalents). The mixture is degassed and heated in a microwave reactor at 125 °C for 26 minutes. After completion of the reaction, the mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Biological Assays

In Vitro Antiproliferative Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cell lines are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). The MTT reagent is then added, and the resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO). The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

FMS Kinase Assay

The inhibitory activity against FMS kinase can be determined using various commercially available kinase assay kits. A typical assay involves incubating the FMS enzyme with the test compound and a substrate in the presence of ATP. The amount of product formed or the amount of ATP consumed is then quantified, often using a luminescence-based method. The IC₅₀ value is determined by measuring the enzyme activity at a range of inhibitor concentrations.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

Visualizing the complex biological pathways and experimental procedures is essential for a clear understanding of the drug discovery process. The following diagrams were generated using Graphviz (DOT language) to illustrate these concepts.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds P1 P FGFR->P1 Autophosphorylation FRS2 FRS2 P1->FRS2 Recruits & Phosphorylates PI3K PI3K P1->PI3K PLCG PLCγ P1->PLCG GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Cell_Proliferation AKT AKT PI3K->AKT AKT->Cell_Proliferation DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC IP3->PKC PKC->Cell_Proliferation Inhibitor Pyrrolo[3,2-c]pyridine Derivative Inhibitor->FGFR Inhibits

Caption: FGFR Signaling Pathway and Inhibition.

FMS_Signaling_Pathway CSF1 CSF-1 FMS FMS (CSF-1R) CSF1->FMS Binds P2 P FMS->P2 Dimerization & Autophosphorylation GRB2_FMS GRB2 P2->GRB2_FMS PI3K_FMS PI3K P2->PI3K_FMS STAT STAT P2->STAT SOS_FMS SOS GRB2_FMS->SOS_FMS RAS_FMS RAS SOS_FMS->RAS_FMS RAF_FMS RAF RAS_FMS->RAF_FMS MEK_FMS MEK RAF_FMS->MEK_FMS ERK_FMS ERK MEK_FMS->ERK_FMS Cell_Survival Cell Survival, Proliferation, Differentiation ERK_FMS->Cell_Survival AKT_FMS AKT PI3K_FMS->AKT_FMS AKT_FMS->Cell_Survival STAT->Cell_Survival Inhibitor_FMS Pyrrolo[3,2-c]pyridine Derivative Inhibitor_FMS->FMS Inhibits

Caption: FMS Signaling Pathway and Inhibition.

Experimental_Workflow Start Starting Materials (e.g., 2-bromo-5-methylpyridine) Synthesis Multi-step Synthesis of Core Scaffold Start->Synthesis Core Methyl 1H-pyrrolo[3,2-c]pyridine -6-carboxylate Intermediate Synthesis->Core Derivatization Derivatization (e.g., Suzuki Coupling) Core->Derivatization Library Library of Derivative Compounds Derivatization->Library BioAssay Biological Evaluation (e.g., Kinase Assays, Antiproliferative Assays) Library->BioAssay Data Data Analysis (IC50 Determination, SAR Studies) BioAssay->Data Lead Lead Compound Identification Data->Lead

Caption: Drug Discovery Workflow.

Conclusion

The this compound scaffold and its derivatives represent a highly promising area of research in medicinal chemistry. The synthetic accessibility of this core allows for the generation of diverse libraries of compounds, which have demonstrated potent biological activities against a range of therapeutic targets. The data presented in this guide highlight the potential of these compounds as anticancer agents, particularly as inhibitors of key signaling pathways involved in cell proliferation and survival. The detailed experimental protocols and visual representations of the underlying biological mechanisms provide a solid foundation for further research and development in this area. As our understanding of the structure-activity relationships of these derivatives continues to grow, so too will their potential to be developed into novel and effective therapies for a variety of human diseases.

References

Methodological & Application

Synthesis of Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides a comprehensive, two-stage protocol for the synthesis of Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate, a key heterocyclic scaffold of interest to researchers in medicinal chemistry and drug development. The protocol outlines the synthesis of the crucial intermediate, 6-bromo-1H-pyrrolo[3,2-c]pyridine, followed by a palladium-catalyzed methoxycarbonylation to yield the final product.

Data Summary

The following table summarizes the key transformations and reagents involved in the synthesis of this compound. Please note that yields are illustrative and may vary based on experimental conditions.

StepTransformationStarting MaterialKey ReagentsProduct
1aOxidation2-Bromo-5-methylpyridinem-Chloroperbenzoic acid (m-CPBA)2-Bromo-5-methylpyridine-1-oxide
1bNitration2-Bromo-5-methylpyridine-1-oxideFuming nitric acid, Sulfuric acid2-Bromo-5-methyl-4-nitropyridine-1-oxide
1cVinylation2-Bromo-5-methyl-4-nitropyridine-1-oxideN,N-Dimethylformamide dimethyl acetal (DMF-DMA)(E)-2-Bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide
1dReductive Cyclization(E)-2-Bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxideIron powder, Acetic acid6-Bromo-1H-pyrrolo[3,2-c]pyridine
2Methoxycarbonylation6-Bromo-1H-pyrrolo[3,2-c]pyridinePalladium catalyst (e.g., Pd(dppf)Cl₂), CO source, Methanol, BaseThis compound

Experimental Protocols

Stage 1: Synthesis of 6-Bromo-1H-pyrrolo[3,2-c]pyridine

This stage involves a multi-step synthesis starting from commercially available 2-bromo-5-methylpyridine.

Step 1a: Oxidation of 2-Bromo-5-methylpyridine

  • Dissolve 2-bromo-5-methylpyridine in a suitable solvent such as dichloromethane (DCM).

  • Cool the solution in an ice bath.

  • Slowly add m-chloroperbenzoic acid (m-CPBA) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-bromo-5-methylpyridine-1-oxide.

Step 1b: Nitration of 2-Bromo-5-methylpyridine-1-oxide

  • Carefully add 2-bromo-5-methylpyridine-1-oxide to a mixture of fuming nitric acid and sulfuric acid at 0 °C.

  • Stir the mixture at this temperature for a specified time, monitoring the reaction progress by TLC.

  • Pour the reaction mixture onto ice and neutralize with a suitable base (e.g., sodium hydroxide solution).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers and concentrate to yield 2-bromo-5-methyl-4-nitropyridine-1-oxide.

Step 1c: Vinylation with DMF-DMA

  • Dissolve 2-bromo-5-methyl-4-nitropyridine-1-oxide in N,N-dimethylformamide (DMF).

  • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA).

  • Heat the reaction mixture and stir for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure to obtain the crude (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide, which may be used directly in the next step.

Step 1d: Reductive Cyclization

  • Suspend (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide in acetic acid.

  • Add iron powder to the suspension.

  • Heat the reaction mixture and stir vigorously.

  • Monitor the formation of the product by TLC.

  • After the reaction is complete, filter the mixture to remove excess iron.

  • Concentrate the filtrate, and then basify with an aqueous solution of sodium carbonate.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel chromatography to afford 6-bromo-1H-pyrrolo[3,2-c]pyridine.

Stage 2: Methoxycarbonylation of 6-Bromo-1H-pyrrolo[3,2-c]pyridine

This stage describes the conversion of the bromo-intermediate to the final methyl ester product via a palladium-catalyzed carbonylation reaction.

Materials:

  • 6-Bromo-1H-pyrrolo[3,2-c]pyridine

  • Palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) - Pd(dppf)Cl₂)

  • Carbon monoxide (CO) gas or a CO surrogate (e.g., Molybdenum hexacarbonyl, Mo(CO)₆)

  • Methanol (anhydrous)

  • A suitable base (e.g., Triethylamine or Potassium carbonate)

  • Anhydrous solvent (e.g., Dioxane or Toluene)

Procedure:

  • To a dry reaction vessel, add 6-bromo-1H-pyrrolo[3,2-c]pyridine, the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon or Nitrogen).

  • Add anhydrous methanol and the solvent.

  • If using a CO surrogate like Mo(CO)₆, add it at this stage. If using CO gas, purge the reaction mixture with CO and then maintain a positive pressure of CO (e.g., using a balloon) throughout the reaction.

  • Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature.

  • If a solid precipitate is present, filter the mixture through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield this compound.

Visualized Workflow

SynthesisWorkflow cluster_stage1 Stage 1: Synthesis of 6-Bromo-1H-pyrrolo[3,2-c]pyridine cluster_stage2 Stage 2: Methoxycarbonylation A 2-Bromo-5-methylpyridine B 2-Bromo-5-methylpyridine-1-oxide A->B m-CPBA C 2-Bromo-5-methyl-4-nitropyridine-1-oxide B->C HNO₃, H₂SO₄ D (E)-2-Bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide C->D DMF-DMA E 6-Bromo-1H-pyrrolo[3,2-c]pyridine D->E Fe, AcOH F This compound E->F Pd(dppf)Cl₂, CO, MeOH, Base

Caption: Synthetic route to this compound.

Synthesis of Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate: A Detailed Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of the Pyrrolo[3,2-c]pyridine Scaffold

The 1H-pyrrolo[3,2-c]pyridine, also known as 6-azaindole, is a privileged heterocyclic scaffold of significant interest to the pharmaceutical and drug development sectors. Its structural resemblance to indole allows it to act as a bioisostere, often leading to enhanced pharmacological properties such as improved solubility, metabolic stability, and target-binding affinity. Derivatives of this core structure are integral to a multitude of therapeutic agents, including kinase inhibitors for oncology and treatments for inflammatory and autoimmune disorders. The title compound, Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate, serves as a versatile building block for the elaboration of more complex and potent drug candidates, making a reliable and scalable synthetic protocol highly valuable for the research community.

This application note provides a comprehensive, step-by-step guide to the synthesis of this compound. The described methodology is a two-stage process, commencing with the construction of a key intermediate, 6-bromo-1H-pyrrolo[3,2-c]pyridine, via a modified Leimgruber-Batcho approach, followed by a palladium-catalyzed methoxycarbonylation to yield the final product. The rationale behind the chosen synthetic strategy and critical experimental parameters are discussed in detail to ensure reproducibility and success.

Strategic Overview: A Two-Stage Synthetic Approach

The synthesis is logically divided into two main stages, each designed for high efficiency and scalability. This approach allows for the isolation and purification of a key halogenated intermediate, which is crucial for ensuring the purity of the final product.

Synthesis_Overview cluster_0 Stage 1: Synthesis of Key Intermediate cluster_1 Stage 2: Methoxycarbonylation A 2-Bromo-5-methylpyridine B 2-Bromo-5-methylpyridine-1-oxide A->B Oxidation (m-CPBA) C 2-Bromo-5-methyl-4-nitropyridine-1-oxide B->C Nitration (H₂SO₄, fuming HNO₃) D (E)-2-Bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide C->D Enamine Formation (DMF-DMA) E 6-Bromo-1H-pyrrolo[3,2-c]pyridine D->E Reductive Cyclization (Fe, Acetic Acid) F This compound E->F Pd-Catalyzed Methoxycarbonylation (Pd(dppf)Cl₂, CO, MeOH) Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)L₂(Br) Pd0->OxAdd Oxidative Addition CO_Insert Ar(CO)-Pd(II)L₂(Br) OxAdd->CO_Insert CO Insertion Nuc_Attack [Ar(CO)-Pd(II)L₂(MeOH)]⁺ CO_Insert->Nuc_Attack Nucleophilic Attack Red_Elim Product Formation Nuc_Attack->Red_Elim Reductive Elimination Red_Elim->Pd0 Product Ar-CO₂Me Red_Elim->Product BaseHBr Base·HBr Red_Elim->BaseHBr ArBr Ar-Br ArBr->OxAdd CO CO CO->CO_Insert MeOH MeOH MeOH->Nuc_Attack Base Base Base->Red_Elim

Application Notes and Protocols for the Purification of Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the purification of Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate, a key intermediate in the synthesis of various biologically active compounds. The protocols outlined below are based on established techniques for the purification of pyrrolopyridine derivatives and specific examples found in the scientific literature and patents for analogous structures.

Introduction

This compound is a heterocyclic building block of significant interest in medicinal chemistry. Its purification is a critical step to ensure the integrity and reliability of subsequent synthetic transformations and biological assays. The primary methods for the purification of this compound and its analogs are column chromatography and recrystallization. This document offers detailed protocols for these techniques, along with troubleshooting guidance.

Purification Techniques

The choice of purification technique depends on the nature and quantity of impurities present in the crude material. A combination of methods, such as column chromatography followed by recrystallization, often yields a product of high purity.

Column Chromatography

Column chromatography is a widely used technique for the separation of components in a mixture. For pyrrolopyridine derivatives, silica gel is a common stationary phase. However, due to the basic nature of the pyridine nitrogen, tailing of the desired compound on the acidic silica gel can be an issue. In such cases, using deactivated silica gel or an alternative stationary phase like alumina, or adding a basic modifier to the eluent, can improve separation. A patent describing the purification of a similar pyrrolopyridine derivative specifies the use of NH-silica gel, which is a silica gel functionalized with amino groups to provide a weakly basic surface.[1]

General Troubleshooting for Column Chromatography:

  • Low Yield: Ensure the compound is not irreversibly adsorbed onto the column. Consider using a more polar eluent or a different stationary phase.

  • Poor Separation: Optimize the solvent system using thin-layer chromatography (TLC) beforehand. A shallow elution gradient can improve the separation of closely eluting impurities.

  • Compound Tailing: Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to reduce interactions with acidic sites on the silica gel.

Recrystallization

Recrystallization is an effective technique for purifying solid compounds. The selection of an appropriate solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. Common solvents for the recrystallization of pyrrolopyridine derivatives include alcohols (methanol, ethanol), esters (ethyl acetate), and non-polar solvents (hexanes), or mixtures thereof.

General Troubleshooting for Recrystallization:

  • Oiling Out: If the compound separates as an oil, try using a more dilute solution or a different solvent system. Scratching the inner surface of the flask with a glass rod can induce crystallization.

  • No Crystal Formation: Slow cooling of the solution can promote crystal growth. If crystals do not form, adding a small seed crystal of the pure compound can initiate crystallization.

Experimental Protocols

The following protocols are recommended for the purification of this compound based on methods reported for analogous compounds.

Protocol 1: Column Chromatography on NH-Silica Gel

This protocol is adapted from a procedure described for a similar pyrrolopyridine derivative.[1]

Materials:

  • Crude this compound

  • NH-Silica Gel

  • Ethyl Acetate (EtOAc)

  • Methanol (MeOH)

  • Glass column

  • Fraction collector or test tubes

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • UV lamp for visualization

Procedure:

  • Slurry Packing: Prepare a slurry of NH-silica gel in ethyl acetate and pour it into the chromatography column. Allow the stationary phase to settle, ensuring a well-packed column without any air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent (ethyl acetate) or a suitable solvent in which the compound is highly soluble. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dried powder to the top of the column.

  • Elution: Begin elution with 100% ethyl acetate.

  • Gradient Elution: Gradually increase the polarity of the eluent by adding methanol. A suggested gradient is to move to a 10:1 mixture of ethyl acetate/methanol.

  • Fraction Collection: Collect fractions and monitor the elution of the desired compound by TLC.

  • Analysis: Combine the fractions containing the pure product, as determined by TLC analysis.

  • Solvent Removal: Remove the solvent from the combined fractions under reduced pressure to yield the purified this compound.

Protocol 2: Recrystallization

Materials:

  • Purified this compound from chromatography

  • Selected recrystallization solvent (e.g., ethanol, ethyl acetate, or a mixture)

  • Erlenmeyer flask

  • Hot plate/stirrer

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: In an Erlenmeyer flask, add the solid compound and a small amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should occur as the solution cools.

  • Cooling: Once the solution has reached room temperature, place it in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Data Presentation

The following table summarizes purification data for compounds analogous to this compound, as found in the literature. This data can be used as a reference for developing a purification strategy for the target compound.

CompoundPurification MethodStationary PhaseEluent/Solvent SystemReference
Ethyl 1-(3-methoxypropyl)-3-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate derivativeNH-Silica Gel Column ChromatographyNH-Silica GelEthyl acetate → Ethyl acetate/Methanol (10/1)[1]
Methyl 1-benzyl-4-(1-benzyl-1H-pyrrol-2-yl)-1H-pyrrolo[3,2-c]pyridine-6-carboxylateNot specified, general procedureNot specifiedNot specified

Visualization of Workflows

The following diagrams illustrate the logical workflows for the purification and analysis of this compound.

PurificationWorkflow Crude Crude Product ColChrom Column Chromatography Crude->ColChrom Recrystal Recrystallization ColChrom->Recrystal Optional for higher purity Pure Pure Product ColChrom->Pure Recrystal->Pure Analysis Purity Analysis (HPLC, NMR) Pure->Analysis

Caption: General purification workflow for this compound.

ColumnChromatographyDetail Start Start Pack Pack Column (NH-Silica Gel) Start->Pack Load Load Crude Sample Pack->Load Elute1 Elute with Ethyl Acetate Load->Elute1 Elute2 Gradient Elution (EtOAc/MeOH) Elute1->Elute2 Collect Collect Fractions Elute2->Collect TLC Monitor by TLC Collect->TLC TLC->Collect Combine Combine Pure Fractions TLC->Combine Evaporate Evaporate Solvent Combine->Evaporate End Purified Product Evaporate->End

Caption: Detailed workflow for column chromatography purification.

References

Application Notes and Protocols for the NMR Characterization of Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the Nuclear Magnetic Resonance (NMR) characterization of Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate. The document outlines experimental protocols and presents predicted spectral data to facilitate the identification and structural elucidation of this heterocyclic compound.

Predicted NMR Spectral Data

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Number of ProtonsAssignment
~9.10s-1HH7
~8.40br s-1HN1-H (pyrrole)
~7.80d~3.01HH2
~7.40s-1HH5
~6.80d~3.01HH3
~3.95s-3H-OCH₃

Predicted ¹³C NMR Data (126 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~165.0C=O (ester)
~150.0C6
~143.0C7a
~141.0C4a
~130.0C7
~125.0C2
~115.0C5
~103.0C3
~52.0-OCH₃

Experimental Protocols

The following protocols are recommended for the NMR characterization of this compound.

Sample Preparation
  • Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the NMR spectra. Purification can be achieved by techniques such as column chromatography or recrystallization.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common solvent for similar compounds and is a good starting point.[1][2] If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.[4][5]

  • Concentration: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent in a 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm.[1][2]

NMR Data Acquisition

NMR spectra should be acquired on a spectrometer with a proton frequency of at least 400 or 500 MHz to ensure good signal dispersion.[1][3][6]

¹H NMR Spectroscopy:

  • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

  • Spectral Width: Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

  • Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

  • Relaxation Delay: Use a relaxation delay of 1-2 seconds between scans.

¹³C NMR Spectroscopy:

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.

  • Spectral Width: Set the spectral width to cover the expected range of carbon signals (e.g., 0-180 ppm).

  • Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Relaxation Delay: A relaxation delay of 2 seconds is recommended.

Data Processing
  • Fourier Transformation: Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

  • Referencing: Reference the spectrum using the TMS signal at 0.00 ppm.

  • Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance. Identify the chemical shift of each peak in both ¹H and ¹³C spectra.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the NMR characterization of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis Compound This compound NMR_Tube Dissolve in NMR Tube Compound->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl3) Solvent->NMR_Tube Spectrometer NMR Spectrometer (≥400 MHz) NMR_Tube->Spectrometer H1_NMR ¹H NMR Acquisition Spectrometer->H1_NMR C13_NMR ¹³C NMR Acquisition Spectrometer->C13_NMR Processing Fourier Transform, Phasing, Baseline Correction H1_NMR->Processing C13_NMR->Processing Analysis Referencing, Integration, Peak Picking Processing->Analysis Structure Structural Elucidation Analysis->Structure

Caption: Workflow for NMR Characterization.

References

Application Note: Mass Spectrometry Analysis of Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the analysis of Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate using Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). This compound, a member of the pyrrolopyridine class, is of significant interest in medicinal chemistry and drug development. The methods outlined below are intended to provide a robust framework for the identification, and quantification of this molecule. This note includes sample preparation, LC-MS/MS parameters, and a proposed fragmentation pathway based on the analysis of analogous structures.

Introduction

This compound is a heterocyclic compound with a molecular formula of C₉H₈N₂O₂ and a molecular weight of approximately 176.17 g/mol . Pyrrolopyridine derivatives are known for their diverse biological activities and serve as important scaffolds in the development of new therapeutic agents. Accurate and sensitive analytical methods are crucial for pharmacokinetic studies, metabolism research, and quality control during drug development. Mass spectrometry, particularly LC-MS/MS, offers the high selectivity and sensitivity required for these applications. This application note details a comprehensive protocol for the analysis of this compound.

Experimental Protocols

Sample Preparation

A standard stock solution of this compound should be prepared in a suitable organic solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. Working standards are then prepared by serial dilution of the stock solution with the initial mobile phase composition. For analysis in biological matrices such as plasma or urine, a protein precipitation or liquid-liquid extraction protocol is recommended to minimize matrix effects.

Protein Precipitation Protocol:

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography (LC) Method

Table 1: LC Parameters

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate for 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry (MS) Method

Mass spectrometry is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

Table 2: MS Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

Data Presentation

Predicted Mass Transitions

Based on the structure of this compound (C₉H₈N₂O₂), the protonated molecule [M+H]⁺ is expected at m/z 177.06. Collision-induced dissociation (CID) of this precursor ion is predicted to yield several characteristic product ions. The proposed transitions for Multiple Reaction Monitoring (MRM) are summarized in Table 3.

Table 3: Predicted MRM Transitions and Collision Energies

Precursor Ion (m/z)Product Ion (m/z)Proposed Fragment LossCollision Energy (eV) (Starting Point)
177.06145.05-CH₃OH (Methanol)15
177.06118.05-COOCH₃ (Carbomethoxy group)20
177.0691.04-COOCH₃, -HCN30

Note: These collision energies are suggested starting points and should be optimized for the specific instrument used.

Proposed Fragmentation Pathway

The proposed fragmentation of protonated this compound is initiated by the protonation of one of the nitrogen atoms. Subsequent fragmentation in the collision cell is expected to proceed through several pathways:

  • Loss of Methanol (-CH₃OH): A common fragmentation pathway for methyl esters, resulting in the formation of a stable acylium ion at m/z 145.05.

  • Loss of the Carbomethoxy Group (-COOCH₃): Cleavage of the ester bond can lead to the loss of the entire carbomethoxy group, yielding an ion at m/z 118.05.

  • Ring Cleavage: Following the loss of the carbomethoxy group, the pyrrolopyridine ring system may undergo further fragmentation, such as the characteristic loss of hydrogen cyanide (HCN) from the pyridine ring, to produce a fragment at m/z 91.04.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Sample (e.g., Plasma) precip Protein Precipitation (Acetonitrile) start->precip centrifuge Centrifugation precip->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lc LC Separation (C18 Column) reconstitute->lc ms MS Detection (ESI+, MRM) lc->ms quant Quantification ms->quant report Reporting quant->report

Caption: Workflow for the LC-MS/MS analysis of this compound.

Proposed Fragmentation Diagram

fragmentation_pathway cluster_frags Product Ions parent [M+H]⁺ m/z = 177.06 frag1 [M+H - CH₃OH]⁺ m/z = 145.05 parent->frag1 -CH₃OH frag2 [M+H - COOCH₃]⁺ m/z = 118.05 parent->frag2 -COOCH₃ frag3 [M+H - COOCH₃ - HCN]⁺ m/z = 91.04 frag2->frag3 -HCN

Caption: Proposed fragmentation pathway for protonated this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the mass spectrometric analysis of this compound. The described LC-MS/MS method is designed to be sensitive and specific, making it suitable for a variety of applications in pharmaceutical research and development. The proposed fragmentation pathway provides a basis for the identification and structural confirmation of the analyte. Researchers are encouraged to optimize the provided parameters for their specific instrumentation and analytical needs.

Application Notes: Biochemical Kinase Assay for Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for determining the inhibitory activity of Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate against protein kinases, with a specific focus on Akt1, a key enzyme in cellular signaling pathways. While this compound has been identified as a potential Akt kinase inhibitor, this protocol outlines a robust method for quantifying its inhibitory potency using a luminescence-based kinase assay.[1] The described methodology is suitable for high-throughput screening and detailed kinetic analysis of novel kinase inhibitors.

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, including cancer, making them a major target for drug discovery.[2][3][4] this compound is a heterocyclic compound that has been synthesized as a potential kinase inhibitor.[1] Specifically, its core structure suggests potential activity against serine/threonine kinases like Akt.[1] The Akt signaling pathway is a central regulator of cell survival, proliferation, and metabolism.

To evaluate the therapeutic potential of this compound, it is essential to determine its inhibitory effect on specific kinases. This application note details a comprehensive protocol for an in vitro biochemical kinase assay using the ADP-Glo™ Kinase Assay principle, which measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[2][5][6] The luminescent signal generated is directly proportional to kinase activity, allowing for the precise determination of inhibitor potency, typically expressed as an IC50 value.[2][7]

Data Presentation

The inhibitory activity of this compound would be quantified by determining its half-maximal inhibitory concentration (IC50) against a panel of kinases. The following table presents hypothetical data for illustrative purposes.

Kinase TargetIC50 (nM)Description
Akt185Hypothetical half-maximal inhibitory concentration against Akt1.
Akt2150Hypothetical half-maximal inhibitory concentration against Akt2.
Akt3220Hypothetical half-maximal inhibitory concentration against Akt3.
PKA>10,000Hypothetical selectivity data against Protein Kinase A.
ROCK1>10,000Hypothetical selectivity data against Rho-associated protein kinase 1.

Signaling Pathway Diagram

Akt_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt (Protein Kinase B) PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Activation) Downstream Downstream Substrates (e.g., GSK3β, mTOR) Akt->Downstream Phosphorylation Inhibitor Methyl 1H-pyrrolo[3,2-c] pyridine-6-carboxylate Inhibitor->Akt Inhibition Transcription Gene Transcription (Cell Survival, Proliferation) Downstream->Transcription Regulation

Caption: The Akt signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Principle of the ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescence-based assay that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[5][6] The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used by luciferase to produce light. The luminescent signal is directly proportional to the amount of ADP formed and thus to the kinase activity.[5]

Materials and Reagents
  • Kinase: Recombinant human Akt1 (or other kinases of interest)

  • Substrate: A suitable peptide or protein substrate for Akt1 (e.g., GSK-3)

  • Test Compound: this compound, dissolved in 100% DMSO to create a stock solution.

  • ATP: Adenosine triphosphate

  • Kinase Assay Buffer: (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit: (Promega) containing ADP-Glo™ Reagent and Kinase Detection Reagent

  • Plates: White, opaque 96-well or 384-well plates

  • Instrumentation: Multichannel pipette or automated liquid handler, and a plate reader with luminescence detection capabilities.

Experimental Workflow Diagram

Kinase_Assay_Workflow A 1. Compound Preparation (Serial Dilution of Inhibitor) C 3. Plate Setup (Add Compound, Kinase Mix) A->C B 2. Reaction Mixture Preparation (Kinase, Substrate, Buffer) B->C D 4. Initiate Kinase Reaction (Add ATP) C->D E 5. Incubation (Room Temperature, 60 min) D->E F 6. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) E->F G 7. Incubation (Room Temperature, 40 min) F->G H 8. ADP to ATP Conversion & Signal Generation (Add Kinase Detection Reagent) G->H I 9. Incubation (Room Temperature, 30 min) H->I J 10. Read Luminescence (Plate Reader) I->J K 11. Data Analysis (Calculate % Inhibition, IC50) J->K

References

Application Notes and Protocols for 1H-Pyrrolo[3,2-c]pyridine Derivatives in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrrolo[3,2-c]pyridine scaffold is a key heterocyclic structure in medicinal chemistry, with derivatives showing a range of biological activities.[1][2] Notably, these compounds have been investigated as potent inhibitors of tubulin polymerization and FMS kinase, making them promising candidates for anticancer and anti-inflammatory drug development.[3][4][5][6] This document provides detailed application notes and protocols for the use of 1H-pyrrolo[3,2-c]pyridine derivatives, exemplified by compounds evaluated in recent studies, in various cell-based assays. While specific data for "Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate" is not extensively available in the cited literature, the methodologies described for other derivatives of the same core structure are applicable for its evaluation.

Mechanism of Action

Derivatives of 1H-pyrrolo[3,2-c]pyridine have been shown to exert their anticancer effects through two primary mechanisms:

  • Inhibition of Tubulin Polymerization: Certain derivatives act as colchicine-binding site inhibitors, disrupting microtubule dynamics.[2][3][4] This leads to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis in cancer cells.[3][4]

  • FMS Kinase Inhibition: Other derivatives have been identified as potent inhibitors of FMS kinase (CSF-1R), a receptor tyrosine kinase overexpressed in several cancers, including ovarian, prostate, and breast cancer.[5][6] Inhibition of FMS kinase can block downstream signaling pathways responsible for cell proliferation and survival.[6]

Data Presentation

The following tables summarize the quantitative data for representative 1H-pyrrolo[3,2-c]pyridine derivatives from published studies.

Table 1: Antiproliferative Activity of 1H-Pyrrolo[3,2-c]pyridine Derivative 10t [3][4]

Cell LineCancer TypeIC50 (µM)
HeLaCervical Cancer0.12
SGC-7901Gastric Cancer0.15
MCF-7Breast Cancer0.21

Table 2: FMS Kinase Inhibitory Activity of 1H-Pyrrolo[3,2-c]pyridine Derivatives [6]

CompoundFMS Kinase IC50 (nM)
1e60
1r30
KIST101029 (Lead Compound)96

Table 3: Antiproliferative Activity of FMS Kinase Inhibitor 1r [6]

Cell LineCancer TypeIC50 (µM)
Ovarian Cancer (Panel of 6 lines)Ovarian0.15 - 1.78
Prostate Cancer (Panel of 2 lines)Prostate0.15 - 1.78
Breast Cancer (Panel of 5 lines)Breast0.15 - 1.78
HS 27 (Fibroblasts)Normal>5.73

Experimental Protocols

Protocol 1: MTT Assay for Antiproliferative Activity

This protocol is used to assess the cytotoxic effect of 1H-pyrrolo[3,2-c]pyridine derivatives on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HeLa, SGC-7901, MCF-7)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • 1H-pyrrolo[3,2-c]pyridine derivative stock solution (in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the 1H-pyrrolo[3,2-c]pyridine derivative in culture medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of the compound on cell cycle progression.

Materials:

  • Cancer cells

  • 1H-pyrrolo[3,2-c]pyridine derivative

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • RNase A

  • Propidium iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Treat cells with the 1H-pyrrolo[3,2-c]pyridine derivative at various concentrations for 24-48 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer.

Protocol 3: Apoptosis Assay by Annexin V-FITC/PI Staining

This assay quantifies the induction of apoptosis by the compound.

Materials:

  • Cancer cells

  • 1H-pyrrolo[3,2-c]pyridine derivative

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cells with the compound for the desired time period.

  • Harvest and wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Protocol 4: Tubulin Polymerization Assay

This biochemical assay measures the direct effect of the compound on tubulin polymerization.

Materials:

  • Purified tubulin

  • Tubulin polymerization buffer

  • GTP

  • 1H-pyrrolo[3,2-c]pyridine derivative

  • Spectrophotometer with temperature control

Procedure:

  • Pre-warm the spectrophotometer to 37°C.

  • In a cuvette, mix the tubulin polymerization buffer, GTP, and the 1H-pyrrolo[3,2-c]pyridine derivative at various concentrations.

  • Initiate the polymerization by adding purified tubulin.

  • Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization. Compare the polymerization curves of treated samples with the control.

Protocol 5: FMS Kinase Inhibition Assay

This assay determines the inhibitory activity of the compound against FMS kinase.

Materials:

  • Recombinant human FMS kinase

  • Kinase buffer

  • ATP

  • Substrate peptide

  • 1H-pyrrolo[3,2-c]pyridine derivative

  • ADP-Glo™ Kinase Assay (Promega) or similar detection system

Procedure:

  • Prepare serial dilutions of the 1H-pyrrolo[3,2-c]pyridine derivative.

  • In a 96-well plate, add the FMS kinase, the substrate peptide, and the compound dilutions.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™.

  • The luminescence signal is inversely proportional to the kinase activity. Calculate the IC50 value.

Visualizations

G Experimental Workflow for Anticancer Activity Screening cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Outcome start Start with 1H-pyrrolo[3,2-c]pyridine derivative assay1 MTT Assay (Antiproliferative) start->assay1 assay2 Cell Cycle Analysis assay1->assay2 If active assay3 Apoptosis Assay assay1->assay3 If active assay4 Tubulin Polymerization Assay assay1->assay4 Hypothesized Target assay5 FMS Kinase Inhibition Assay assay1->assay5 Hypothesized Target outcome1 Identified as Tubulin Inhibitor assay2->outcome1 assay3->outcome1 assay4->outcome1 outcome2 Identified as FMS Kinase Inhibitor assay5->outcome2 G Signaling Pathway of Tubulin Polymerization Inhibition compound 1H-pyrrolo[3,2-c]pyridine derivative tubulin α/β-Tubulin Dimers compound->tubulin Binds to colchicine site microtubules Microtubules compound->microtubules Inhibits polymerization tubulin->microtubules Polymerization mitosis Mitosis microtubules->mitosis Essential for g2m G2/M Arrest mitosis->g2m Disruption leads to apoptosis Apoptosis g2m->apoptosis Induces G Signaling Pathway of FMS Kinase Inhibition compound 1H-pyrrolo[3,2-c]pyridine derivative fms FMS Kinase (CSF-1R) compound->fms Inhibits downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) fms->downstream Activates proliferation Cell Proliferation & Survival fms->proliferation Inhibition blocks downstream->proliferation Promotes inhibition Inhibition of Proliferation & Survival proliferation->inhibition Leads to

References

Application Notes and Protocols for Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate and its Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate and its derivatives as kinase inhibitors for research and drug development. While specific data for the named compound is emerging, the broader class of pyrrolo[3,2-c]pyridines has demonstrated significant potential in targeting various protein kinases implicated in cancer and other diseases.

Introduction

The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, planar geometry allows for effective interaction with the ATP-binding sites of various protein kinases, leading to the inhibition of their catalytic activity. Dysregulation of kinase signaling is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern oncology. Derivatives of the 1H-pyrrolo[3,2-c]pyridine core have shown potent inhibitory activity against several key kinase targets, including Fibroblast Growth Factor Receptors (FGFRs), FMS kinase (CSF-1R), Monopolar Spindle 1 (MPS1), and others, highlighting the therapeutic potential of this compound class.

A closely related analog, Methyl 3-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate, has been identified as a potential inhibitor of FGFRs.[1] FGFRs are a family of receptor tyrosine kinases whose aberrant activation is a known driver in various cancers.[1] This suggests that this compound may also exhibit inhibitory activity against this important class of oncogenic kinases.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of representative 1H-pyrrolo[3,2-c]pyridine derivatives against various kinases and cancer cell lines. This data provides a comparative view of the potency and selectivity of this class of compounds.

Table 1: In Vitro Kinase Inhibitory Activity of 1H-pyrrolo[3,2-c]pyridine Derivatives

Compound IDTarget KinaseIC50 (nM)
Compound 1eFMS60
Compound 1rFMS30
KIST101029FMS96
Compound 8MPS125
Compound 8CDK243

Data sourced from studies on FMS kinase and MPS1 inhibitors.[2][3][4]

Table 2: Antiproliferative Activity of 1H-pyrrolo[3,2-c]pyridine Derivatives

Compound IDCell LineCancer TypeIC50 / GI50 (µM)
Compound 1rOvarian (6 lines)Ovarian Cancer0.15 - 1.78
Compound 1rProstate (2 lines)Prostate Cancer0.15 - 1.78
Compound 1rBreast (5 lines)Breast Cancer0.15 - 1.78
Compound 10tHeLaCervical Cancer0.12
Compound 10tSGC-7901Gastric Cancer0.15
Compound 10tMCF-7Breast Cancer0.21
Compound 8HCT116Colon Cancer0.55

Data sourced from studies on FMS kinase inhibitors, colchicine-binding site inhibitors, and MPS1 inhibitors.[2][3][4][5][6]

Signaling Pathways and Experimental Workflows

FMS Kinase Signaling Pathway

FMS kinase (Colony-Stimulating Factor 1 Receptor, CSF-1R) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of monocytes and macrophages. Its signaling is implicated in various cancers and inflammatory diseases.

FMS_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FMS FMS Kinase (CSF-1R) PI3K PI3K FMS->PI3K RAS RAS FMS->RAS STAT STAT FMS->STAT CSF1 CSF-1 CSF1->FMS Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT->Proliferation Inhibitor Pyrrolo[3,2-c]pyridine Inhibitor Inhibitor->FMS

Caption: FMS kinase signaling pathway and point of inhibition.

Experimental Workflow for In Vitro Kinase Assay

The following diagram illustrates a typical workflow for determining the in vitro inhibitory activity of a compound against a target kinase.

Kinase_Assay_Workflow A Prepare Reagents: - Kinase - Substrate - ATP - Assay Buffer C Dispense Compound Dilutions into Assay Plate B Prepare Serial Dilution of Test Compound B->C D Add Kinase and Substrate to each well C->D E Initiate Reaction by adding ATP D->E F Incubate at Room Temperature E->F G Stop Reaction and Add Detection Reagent F->G H Measure Signal (Luminescence/Fluorescence) G->H I Data Analysis: - Plot Dose-Response Curve - Calculate IC50 H->I

Caption: General workflow for an in vitro kinase inhibition assay.

Experimental Protocols

Protocol 1: In Vitro FMS Kinase Inhibition Assay (Luminescence-based)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against FMS kinase using a luminescence-based assay that quantifies ATP consumption.

Materials:

  • Recombinant human FMS kinase

  • Poly(Glu,Tyr) 4:1 peptide substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)

  • This compound or its analog, dissolved in 100% DMSO

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 384-well assay plates

  • Multichannel pipettor

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compound in 100% DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Preparation: Add 50 nL of each compound dilution to the wells of a 384-well plate. Include wells with DMSO only as a no-inhibitor control and wells without enzyme as a background control.

  • Kinase Reaction Mixture: Prepare a kinase reaction mixture containing FMS kinase and the peptide substrate in kinase assay buffer. The optimal concentrations of the enzyme and substrate should be predetermined.

  • Reaction Initiation: Add 5 µL of the kinase reaction mixture to each well. Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km for FMS.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Signal Detection: Stop the reaction and measure the remaining ATP by adding the ADP-Glo™ reagent according to the manufacturer's protocol. This typically involves a 40-minute incubation with the ADP-Glo™ reagent followed by a 30-minute incubation with the Kinase Detection Reagent.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • The luminescent signal is inversely proportional to kinase activity.

    • Normalize the data using the no-inhibitor (100% activity) and no-enzyme (0% activity) controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cell Proliferation Assay (MTT Assay)

This protocol outlines the determination of the antiproliferative activity of the test compound on a cancer cell line (e.g., A375P melanoma cells).

Materials:

  • Human cancer cell line (e.g., A375P)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • This compound or its analog, dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed 5,000 cells in 100 µL of complete medium per well in a 96-well plate. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (DMSO at the same final concentration) and a no-treatment control.

  • Incubation: Incubate the plate for 72 hours in a humidified incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value, the concentration at which cell growth is inhibited by 50%, from the dose-response curve.

References

Application Notes and Protocols: Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate for MPS1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monopolar Spindle 1 (MPS1), also known as Threonine Tyrosine Kinase (TTK), is a dual-specificity protein kinase that plays a critical role in the spindle assembly checkpoint (SAC). The SAC is a crucial surveillance mechanism that ensures the proper segregation of chromosomes during mitosis.[1][2] Aberrant expression and activity of MPS1 are frequently observed in various human cancers, making it an attractive therapeutic target in oncology.[3][4][5] The 1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a promising starting point for the development of potent and selective MPS1 inhibitors.[3][4] This document provides detailed application notes and protocols for the use of Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate and its analogs as inhibitors of MPS1.

Data Presentation

The following tables summarize the quantitative data for a key starting compound from the 1H-pyrrolo[3,2-c]pyridine series, which serves as a foundational reference for this compound.

Compound IDBiochemical IC50 (µM) vs MPS1Cellular P-MPS1 IC50 (µM)HCT116 GI50 (µM)Reference
Compound 8 *Not explicitly stated, but identified as a potent HTS hit.Not explicitly stated.Not explicitly stated.[3][4]
CCT251455 (Compound 65) 0.0030.040.16[3][4]

*Compound 8 is the initial hit from a high-throughput screen (HTS) based on the 1H-pyrrolo[3,2-c]pyridine scaffold, from which more potent inhibitors like CCT251455 were developed.[3] While specific quantitative data for the methyl ester is not provided in the abstract, the data for the optimized compound highlights the potential of this scaffold.

Signaling Pathway

The diagram below illustrates the central role of MPS1 in the Spindle Assembly Checkpoint (SAC) signaling pathway. MPS1 is recruited to unattached kinetochores where it phosphorylates downstream substrates, leading to the formation of the Mitotic Checkpoint Complex (MCC). The MCC then inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), preventing premature entry into anaphase and ensuring accurate chromosome segregation.[6][7]

MPS1_Signaling_Pathway cluster_kinetochore Unattached Kinetochore cluster_cytosol Cytosol MPS1 MPS1 KNL1 KNL1 MPS1->KNL1 P Bub1 Bub1 KNL1->Bub1 Recruits Mad1 Mad1 Bub1->Mad1 Recruits Mad2_active Mad2 (active) Mad1->Mad2_active Conformational Change Mad2_inactive Mad2 (inactive) Mad2_inactive->Mad1 MCC Mitotic Checkpoint Complex (MCC) (Mad2, BubR1, Bub3, Cdc20) Mad2_active->MCC Forms APC_C APC/C MCC->APC_C Inhibits Anaphase Anaphase APC_C->Anaphase Promotes Inhibitor This compound Inhibitor->MPS1 Inhibits

MPS1 Signaling Pathway in the Spindle Assembly Checkpoint.

Experimental Protocols

In Vitro MPS1 Kinase Inhibition Assay

This protocol outlines a general procedure to determine the in vitro inhibitory activity of this compound against MPS1 kinase.

Materials:

  • Recombinant human MPS1 kinase

  • Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35, 1 mM DTT)

  • ATP

  • MPS1 substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide)

  • This compound (test compound)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 96-well plates

  • DMSO

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • In a 96-well plate, add the kinase buffer, the MPS1 substrate, and the diluted test compound.

  • Initiate the reaction by adding recombinant MPS1 kinase to each well.

  • Add ATP to start the kinase reaction. The final ATP concentration should be at or near the Km for MPS1.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

  • The luminescence signal, which is proportional to the amount of ADP generated, is measured using a microplate reader.

  • Calculate the percent inhibition for each concentration of the test compound relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow start Start prep_inhibitor Prepare serial dilutions of This compound start->prep_inhibitor add_reagents Add kinase buffer, substrate, and inhibitor to 96-well plate prep_inhibitor->add_reagents add_enzyme Add MPS1 kinase add_reagents->add_enzyme add_atp Add ATP to initiate reaction add_enzyme->add_atp incubate Incubate at 30°C add_atp->incubate detect Stop reaction and detect ADP (e.g., ADP-Glo™) incubate->detect measure Measure luminescence detect->measure analyze Calculate % inhibition and determine IC50 measure->analyze end End analyze->end Cell_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_adhere Incubate overnight to allow adherence seed_cells->incubate_adhere add_inhibitor Add serial dilutions of This compound incubate_adhere->add_inhibitor incubate_treat Incubate for 72 hours add_inhibitor->incubate_treat add_reagent Add cell viability reagent incubate_treat->add_reagent measure Measure signal (luminescence, absorbance, etc.) add_reagent->measure analyze Calculate % growth inhibition and determine GI50 measure->analyze end End analyze->end

References

Application Notes and Protocols for the Synthesis of Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate Analogues for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and derivatization of Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate, a key scaffold for the development of novel therapeutics. The protocols outlined below detail the multi-step synthesis of the core heterocyclic system and its subsequent modification to generate a library of analogues for structure-activity relationship (SAR) studies, particularly in the context of anticancer drug discovery.

Overview of the Synthetic Strategy

The synthesis of this compound analogues commences with the construction of the core 6-bromo-1H-pyrrolo[3,2-c]pyridine scaffold. This key intermediate serves as a versatile precursor for introducing diverse functionalities at the 6-position. The overall synthetic workflow involves the formation of the pyrrolopyridine ring system, followed by palladium-catalyzed cross-coupling or derivatization of the 6-position to generate the target analogues.

G cluster_0 Synthesis of 6-Bromo-1H-pyrrolo[3,2-c]pyridine cluster_1 Synthesis of Methyl Ester cluster_2 Analogue Synthesis for SAR A 2-Bromo-5-methylpyridine B 2-Bromo-5-methyl-4-nitropyridine 1-oxide A->B Nitration C (E)-2-Bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide B->C Vinylation D 6-Bromo-1H-pyrrolo[3,2-c]pyridine C->D Reductive Cyclization E This compound D->E Palladium-catalyzed Carbonylation H 6-Aryl-1H-pyrrolo[3,2-c]pyridine Analogues D->H Suzuki Coupling F 1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid E->F Hydrolysis G 1H-Pyrrolo[3,2-c]pyridine-6-carboxamide Analogues F->G Amide Coupling

Caption: Synthetic workflow for this compound and its analogues.

Experimental Protocols

Synthesis of 6-Bromo-1H-pyrrolo[3,2-c]pyridine (Intermediate 1)

This protocol is adapted from the synthesis of related 1H-pyrrolo[3,2-c]pyridine derivatives.[1]

Step 1: Synthesis of 2-Bromo-5-methyl-4-nitropyridine 1-oxide

Commercially available 2-bromo-5-methylpyridine is first oxidized to the corresponding N-oxide, which is subsequently nitrated.

  • Reaction: To a solution of 2-bromo-5-methylpyridine in a suitable solvent, add an oxidizing agent (e.g., m-chloroperoxybenzoic acid). After completion, the resulting N-oxide is carefully treated with a nitrating mixture (e.g., fuming nitric acid in sulfuric acid) at a controlled temperature.

  • Work-up: The reaction mixture is cautiously poured onto ice and neutralized with a base. The product is then extracted with an organic solvent, dried, and purified by chromatography.

Step 2: Synthesis of (E)-2-Bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide

  • Reaction: 2-Bromo-5-methyl-4-nitropyridine 1-oxide is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in DMF.[1]

  • Work-up: The reaction mixture is concentrated under reduced pressure, and the crude product is used in the next step without further purification.

Step 3: Synthesis of 6-Bromo-1H-pyrrolo[3,2-c]pyridine

  • Reaction: The crude (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide is subjected to reductive cyclization using iron powder in acetic acid.[1] The reaction is heated to 100 °C for 5 hours.[1]

  • Work-up: After cooling, the reaction mixture is filtered, and the filtrate is concentrated. The pH is adjusted to 8 with an aqueous sodium carbonate solution, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by silica gel chromatography to yield 6-bromo-1H-pyrrolo[3,2-c]pyridine.[1]

Synthesis of this compound (Target Scaffold)

Protocol: Palladium-Catalyzed Carbonylation

This is a general protocol for the carbonylation of aryl bromides.

  • Reagents and Conditions:

    • 6-Bromo-1H-pyrrolo[3,2-c]pyridine (1.0 eq)

    • Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

    • 1,3-Bis(diphenylphosphino)propane (dppp, 0.1 eq)

    • Triethylamine (Et₃N, 2.0 eq)

    • Methanol (MeOH, as solvent and reagent)

    • Carbon monoxide (CO, balloon or pressure vessel)

  • Procedure:

    • To a pressure vessel, add 6-bromo-1H-pyrrolo[3,2-c]pyridine, Pd(OAc)₂, and dppp.

    • Evacuate and backfill the vessel with carbon monoxide (repeat 3 times).

    • Add degassed methanol and triethylamine.

    • Heat the reaction mixture at 80-100 °C under a CO atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction to room temperature and filter through a pad of celite.

    • Concentrate the filtrate and purify the residue by silica gel chromatography to obtain this compound.

Synthesis of 1H-Pyrrolo[3,2-c]pyridine-6-carboxamide Analogues

Step 1: Hydrolysis of this compound

A general procedure for ester hydrolysis.

  • Reaction: Dissolve this compound in a mixture of methanol and water. Add an excess of a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) and stir at room temperature until the reaction is complete.

  • Work-up: Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid. The solid is collected by filtration, washed with water, and dried to yield 1H-pyrrolo[3,2-c]pyridine-6-carboxylic acid.

Step 2: Amide Coupling

A general protocol for amide bond formation.[2]

  • Reagents and Conditions:

    • 1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid (1.0 eq)

    • Desired amine (1.1 eq)

    • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt) (1.2 eq)

    • Base (e.g., DIPEA or Et₃N) (2.0-3.0 eq)

    • Solvent (e.g., DMF or CH₂Cl₂)

  • Procedure:

    • Dissolve the carboxylic acid in the chosen solvent.

    • Add the coupling agent, base, and the desired amine.

    • Stir the reaction mixture at room temperature until completion.

    • The reaction mixture is typically diluted with an organic solvent and washed with aqueous solutions to remove excess reagents and byproducts.

    • The organic layer is dried, concentrated, and the product is purified by chromatography or recrystallization.

Synthesis of 6-Aryl-1H-pyrrolo[3,2-c]pyridine Analogues via Suzuki Coupling

This protocol is based on the synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines.[1]

  • Reagents and Conditions:

    • 6-Bromo-1H-pyrrolo[3,2-c]pyridine (1.0 eq)

    • Arylboronic acid (1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.06 eq)

    • Base (e.g., K₂CO₃, 5.0 eq)

    • Solvent system (e.g., 1,4-dioxane and water)

  • Procedure:

    • To a microwave vial, add 6-bromo-1H-pyrrolo[3,2-c]pyridine, the arylboronic acid, palladium catalyst, and base.

    • Add the solvent system and degas the mixture with nitrogen.

    • Heat the reaction in a microwave reactor at 125 °C for approximately 30 minutes.[1]

    • After completion, the reaction mixture is extracted with ethyl acetate.

    • The combined organic layers are washed, dried, and concentrated.

    • The crude product is purified by silica gel chromatography.

Structure-Activity Relationship (SAR) Data

The following tables summarize the in vitro antiproliferative activity of various 6-substituted 1H-pyrrolo[3,2-c]pyridine analogues against different cancer cell lines. This data can guide the design of new analogues with improved potency.

Table 1: Antiproliferative Activity of 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine Analogues [1]

CompoundR (Substitution at C6)HeLa IC₅₀ (µM)SGC-7901 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
10a Phenyl>10>10>10
10d 4-Methylphenyl5.326.877.21
10l 4-Fluorophenyl2.153.544.18
10m 4-Chlorophenyl1.892.433.11
10r Pyridin-3-yl0.871.121.54
10t Indol-5-yl0.120.150.21

SAR Insights:

  • Substitution at the 6-position with aryl groups generally confers antiproliferative activity.

  • Electron-withdrawing groups (e.g., fluoro, chloro) on the phenyl ring at the 6-position tend to increase potency compared to unsubstituted or electron-donating groups.

  • Heteroaromatic rings, such as pyridine and indole, at the 6-position significantly enhance the anticancer activity, with the indole derivative 10t being the most potent compound identified in this series.[1]

Biological Signaling Pathway

Many 1H-pyrrolo[3,2-c]pyridine derivatives exert their anticancer effects by targeting microtubule dynamics, similar to colchicine. They bind to the colchicine-binding site on tubulin, inhibiting its polymerization and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][4]

G cluster_0 Cellular Effects of 1H-pyrrolo[3,2-c]pyridine Analogues A 1H-pyrrolo[3,2-c]pyridine Analogue B Tubulin A->B Binds to Colchicine Site C Inhibition of Tubulin Polymerization D Disruption of Microtubule Dynamics C->D E G2/M Phase Cell Cycle Arrest D->E F Apoptosis E->F

Caption: Signaling pathway of 1H-pyrrolo[3,2-c]pyridine analogues as tubulin polymerization inhibitors.

Disclaimer: These protocols are intended for use by trained laboratory personnel. Appropriate safety precautions should be taken when handling all chemicals. Reaction conditions may require optimization for specific substrates.

References

Application Notes and Protocols: Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The heterocyclic scaffold, 1H-pyrrolo[3,2-c]pyridine, is a significant pharmacophore in modern drug discovery, serving as a foundational structure for a variety of targeted therapeutic agents. While Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate itself is often a key intermediate, its derivatives have shown considerable promise, particularly as kinase inhibitors in oncology. This document provides an overview of the applications of this scaffold, quantitative data on the activity of its derivatives, and detailed protocols for their synthesis and evaluation.

Introduction to the 1H-pyrrolo[3,2-c]pyridine Scaffold

The 1H-pyrrolo[3,2-c]pyridine core is a fused bicyclic heterocycle that provides a rigid and versatile framework for the design of small molecule inhibitors. Its structural features allow for substitution at multiple positions, enabling the fine-tuning of steric and electronic properties to achieve high affinity and selectivity for various biological targets. Derivatives of this scaffold have been investigated for a range of therapeutic applications, including anticancer, antidiabetic, and antimicrobial activities.[1][2]

Key Biological Targets and Therapeutic Applications

Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been primarily explored as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.

Key Targets:

  • FMS Kinase (CSF-1R): Overexpressed in several cancers, including ovarian, prostate, and breast cancer, FMS kinase is involved in the proliferation and survival of monocyte/macrophage lineage cells.[3]

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in various cancers, and inhibitors can block downstream pathways that promote cell proliferation and survival.[1]

  • Tubulin: As a key component of the cytoskeleton, microtubules are a validated target for anticancer drugs. Derivatives of 1H-pyrrolo[3,2-c]pyridine have been designed as colchicine-binding site inhibitors, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[4]

  • MAPK and mTOR Pathways: Specific diarylamide derivatives have been shown to inhibit key components of the IGF-1 signaling pathway, including MEK, JNK, and mTOR, which are central to cell growth and proliferation.[5]

Quantitative Data: Bioactivity of 1H-pyrrolo[3,2-c]pyridine Derivatives

The following tables summarize the in vitro activity of various 1H-pyrrolo[3,2-c]pyridine derivatives against key biological targets and cancer cell lines.

Table 1: FMS Kinase Inhibitory Activity

CompoundIC₅₀ (nM) against FMS KinaseReference
KIST101029 (Lead Compound)96[3]
1e 60[3]
1r 30[3]

Table 2: Antiproliferative Activity of Compound 1r

Cancer Cell LineIC₅₀ (µM)Cancer TypeReference
SK-OV-30.15Ovarian[3]
A27800.22Ovarian[3]
OVCAR-30.28Ovarian[3]
PC-30.35Prostate[3]
DU1450.41Prostate[3]
MCF-71.78Breast[3]
MDA-MB-2310.89Breast[3]

Table 3: Antiproliferative Activity of Tubulin Inhibitor 10t

Cancer Cell LineIC₅₀ (µM)Reference
HeLa0.12[4]
SGC-79010.21[4]
MCF-70.15[4]

Experimental Protocols

General Synthesis of 1H-pyrrolo[3,2-c]pyridine Derivatives

This protocol outlines a general synthetic route for creating derivatives based on the 1H-pyrrolo[3,2-c]pyridine scaffold, adapted from literature procedures.[3][4]

start Commercially Available 2-Bromo-5-methylpyridine step1 Oxidation (m-CPBA) start->step1 step2 Nitration (Fuming HNO₃, H₂SO₄) step1->step2 step3 Reaction with DMF-DMA step2->step3 step4 Reductive Cyclization (Fe, Acetic Acid) step3->step4 Forms Pyrrolo[3,2-c]pyridine Core step5 N-Arylation (Arylboronic Acid, Cu(OAc)₂) step4->step5 step6 Suzuki Coupling (Arylboronic Acid, Pd(PPh₃)₄) step5->step6 end_product Target 6-Aryl-1-aryl- 1H-pyrrolo[3,2-c]pyridine step6->end_product

Caption: Synthetic workflow for 1H-pyrrolo[3,2-c]pyridine derivatives.

Protocol:

  • Oxidation: Commercially available 2-bromo-5-methylpyridine is oxidized using m-chloroperbenzoic acid (m-CPBA) to yield 2-bromo-5-methylpyridine-1-oxide.[4]

  • Nitration: The resulting oxide is nitrated using fuming nitric acid in sulfuric acid to introduce a nitro group.[4]

  • Intermediate Formation: The nitrated compound is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a key enamine intermediate.[4]

  • Reductive Cyclization: The intermediate undergoes reductive cyclization in the presence of iron powder and acetic acid to form the core 6-bromo-1H-pyrrolo[3,2-c]pyridine scaffold.[4]

  • N-Arylation: The nitrogen of the pyrrole ring is arylated using an appropriate arylboronic acid in the presence of a copper (II) acetate catalyst.[4]

  • Suzuki Coupling: The bromo-group at the 6-position is substituted with various aryl groups via a Palladium-catalyzed Suzuki coupling reaction with the corresponding arylboronic acids to yield the final target compounds.[4]

In Vitro Kinase Inhibition Assay (FMS Kinase)

This protocol describes a method to determine the in vitro inhibitory activity of a compound against FMS kinase.

start Prepare Assay Plate add_kinase Add FMS Kinase Enzyme start->add_kinase add_compound Add Test Compound (Various Concentrations) add_kinase->add_compound incubate1 Pre-incubation add_compound->incubate1 add_substrate Add ATP and Substrate incubate1->add_substrate incubate2 Kinase Reaction add_substrate->incubate2 stop_reaction Stop Reaction incubate2->stop_reaction detect_signal Detect Signal (e.g., Luminescence) stop_reaction->detect_signal analyze Calculate IC₅₀ detect_signal->analyze

Caption: Workflow for an in vitro kinase inhibition assay.

Methodology:

  • Plate Preparation: Dispense a solution of FMS kinase into the wells of a microtiter plate.

  • Compound Addition: Add the test compound at various concentrations (typically a serial dilution) to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Pre-incubation: Incubate the plate to allow the compound to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution containing ATP and a suitable substrate (e.g., a peptide substrate).

  • Reaction Incubation: Incubate the plate at a controlled temperature to allow for substrate phosphorylation.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., a solution containing EDTA to chelate Mg²⁺ required for kinase activity).

  • Signal Detection: Use a suitable detection method to quantify the amount of phosphorylated substrate or remaining ATP. This is often a luminescence-based assay.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell-Based Antiproliferative Assay

This protocol outlines a method to assess the effect of a compound on the proliferation of cancer cells.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours) in a humidified incubator at 37°C with 5% CO₂.

  • Viability Assessment: Add a viability reagent (e.g., MTT, resazurin, or a reagent for a luminescence-based ATP assay) to each well.

  • Signal Measurement: After an appropriate incubation time with the reagent, measure the signal (absorbance or fluorescence/luminescence) using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot cell viability against compound concentration to calculate the IC₅₀ value.

Signaling Pathway Inhibition

A key mechanism of action for some 1H-pyrrolo[3,2-c]pyridine derivatives is the inhibition of critical cell signaling pathways, such as the one induced by Insulin-like Growth Factor 1 (IGF-1).

cluster_pathway Downstream Signaling IGF1 IGF-1 IGF1R IGF-1 Receptor IGF1->IGF1R MEK MEK IGF1R->MEK mTOR mTOR IGF1R->mTOR JNK JNK IGF1R->JNK ERK ERK MEK->ERK cFos c-Fos ERK->cFos cJun c-Jun JNK->cJun AP1 AP-1 cJun->AP1 cFos->AP1 Transformation Neoplastic Cell Transformation AP1->Transformation Inhibitor KIST101029 (Pyrrolo[3,2-c]pyridine Derivative) Inhibitor->MEK Inhibitor->mTOR Inhibitor->JNK

Caption: Inhibition of IGF-1 signaling by a pyrrolo[3,2-c]pyridine derivative.

The derivative KIST101029 has been shown to inhibit neoplastic cell transformation induced by IGF-1.[5] It achieves this by blocking multiple nodes in the downstream signaling cascade, specifically inhibiting the phosphorylation of MEK, JNK, and mTOR.[5] This leads to reduced transcriptional activity of c-fos and c-jun, and consequently, the inhibition of AP-1 transactivation, a key driver of cell transformation.[5]

Conclusion

The 1H-pyrrolo[3,2-c]pyridine scaffold is a valuable starting point for the development of potent and selective inhibitors of various drug targets, particularly protein kinases. The synthetic versatility of this compound and related intermediates allows for the creation of diverse chemical libraries. The protocols and data presented herein provide a foundation for researchers to explore the potential of this promising scaffold in their own drug discovery programs.

References

Application Notes: Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate as a Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate and its derivatives are heterocyclic compounds built upon a pyrrolopyridine scaffold. This core structure is of significant interest in medicinal chemistry and drug discovery as it serves as a foundation for the development of potent and selective inhibitors of various protein kinases. These kinases are crucial regulators of cellular signaling pathways, and their dysregulation is frequently implicated in the pathogenesis of cancer and inflammatory diseases. As such, compounds derived from the 1H-pyrrolo[3,2-c]pyridine scaffold are valuable chemical probes for investigating the physiological and pathological roles of these signaling pathways.[1][2]

Derivatives of this scaffold have demonstrated significant biological activity, including potent anticancer properties.[3][4] They have been shown to act as inhibitors of key kinases such as Fibroblast Growth Factor Receptors (FGFRs) and FMS kinase (CSF-1R), which are involved in cell proliferation, survival, and differentiation.[5][6] The mechanism of action for many of these compounds involves binding to the ATP-binding site of the target kinase, thereby blocking downstream signaling.[5] This makes them excellent tools for dissecting the intricate signaling networks that govern cellular behavior.

This document provides an overview of the applications of this compound and its analogs as chemical probes, along with detailed protocols for their use in biochemical and cellular assays.

Key Applications

  • Kinase Inhibition Assays: To study the inhibitory activity against specific kinases (e.g., FGFR, FMS).

  • Cellular Proliferation Assays: To assess the antiproliferative effects on various cancer cell lines.

  • Signaling Pathway Analysis: To investigate the impact on downstream signaling pathways regulated by the target kinases.

  • Lead Compound for Drug Development: To serve as a foundational structure for the synthesis of more complex and potent therapeutic agents.[5]

Quantitative Data Summary

The following table summarizes the inhibitory activities of various 1H-pyrrolo[3,2-c]pyridine derivatives against different cancer cell lines and kinases. It is important to note that these are representative examples of the activity of this class of compounds, and the activity of this compound itself may vary.

Compound IDTarget/Cell LineAssay TypeIC50 (µM)Reference
10t HeLaAntiproliferative0.12[3]
SGC-7901Antiproliferative0.15[3]
MCF-7Antiproliferative0.21[3]
8a A375P (Melanoma)AntiproliferativePotent (Superior to Sorafenib)[4]
9b A375P (Melanoma)AntiproliferativePotent (Superior to Sorafenib)[4]
1e FMS KinaseKinase Inhibition0.060[6]
1r FMS KinaseKinase Inhibition0.030[6]
Ovarian, Prostate, Breast Cancer Cell LinesAntiproliferative0.15 - 1.78[6]
Bone Marrow-Derived Macrophages (BMDM)Cell-based0.084[6]
KIST101029 FMS KinaseKinase Inhibition0.096[6]
Bone Marrow-Derived Macrophages (BMDM)Cell-based0.195[6]

Experimental Protocols

1. In Vitro Kinase Inhibition Assay (Example: FMS Kinase)

This protocol is a generalized procedure based on methods used for evaluating 1H-pyrrolo[3,2-c]pyridine derivatives as kinase inhibitors.

Objective: To determine the in vitro inhibitory activity of this compound against a specific kinase.

Materials:

  • Recombinant human FMS kinase

  • ATP

  • Kinase substrate (e.g., a generic tyrosine kinase substrate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • This compound (dissolved in DMSO)

  • Staurosporine (positive control)

  • ADP-Glo™ Kinase Assay kit (or similar)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • Add the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add the FMS kinase and the appropriate substrate to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a detection reagent such as the ADP-Glo™ system, which quantifies the amount of ADP produced.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.

2. Cellular Antiproliferative Assay

This protocol describes a general method to assess the effect of the chemical probe on cancer cell proliferation.

Objective: To determine the concentration at which this compound inhibits the growth of cancer cells by 50% (IC50).

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7, A375P)[3][4]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • Doxorubicin or another standard anticancer drug (positive control)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in the complete cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include wells with DMSO as a vehicle control and a positive control.

  • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for color or signal development.

  • Measure the absorbance or fluorescence/luminescence using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

G General Kinase Inhibition Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection and Analysis Compound_Prep Prepare serial dilutions of This compound Add_Compound Add compound to 384-well plate Compound_Prep->Add_Compound Reagent_Prep Prepare kinase, substrate, and ATP solutions Add_Kinase Add kinase and substrate Reagent_Prep->Add_Kinase Add_Compound->Add_Kinase Start_Reaction Initiate reaction with ATP Add_Kinase->Start_Reaction Incubation Incubate at room temperature Start_Reaction->Incubation Stop_Reaction Stop reaction and add detection reagent Incubation->Stop_Reaction Read_Plate Measure luminescence Stop_Reaction->Read_Plate Data_Analysis Calculate % inhibition and IC50 Read_Plate->Data_Analysis

Workflow for in vitro kinase inhibition assay.

G FGFR Signaling Pathway Inhibition cluster_downstream Downstream Signaling cluster_cellular Cellular Response FGF FGF Ligand FGFR FGFR FGF->FGFR Binds and activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway FGFR->PI3K_AKT_mTOR PLCg PLCγ Pathway FGFR->PLCg Probe Methyl 1H-pyrrolo[3,2-c] pyridine-6-carboxylate Probe->FGFR Inhibits ATP binding Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Angiogenesis Angiogenesis RAS_RAF_MEK_ERK->Angiogenesis Survival Cell Survival PI3K_AKT_mTOR->Survival PLCg->Proliferation

Inhibition of the FGFR signaling cascade.

G Antiproliferative Assay Workflow cluster_setup Experiment Setup cluster_treatment Cell Treatment cluster_analysis Data Analysis Seed_Cells Seed cancer cells in 96-well plate Add_Compound Treat cells with compound Seed_Cells->Add_Compound Prepare_Compound Prepare serial dilutions of the compound Prepare_Compound->Add_Compound Incubate Incubate for 72 hours Add_Compound->Incubate Add_Reagent Add cell viability reagent Incubate->Add_Reagent Measure_Signal Measure absorbance/ fluorescence Add_Reagent->Measure_Signal Calculate_IC50 Calculate IC50 Measure_Signal->Calculate_IC50

Workflow for cellular antiproliferative assay.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for the 1H-pyrrolo[3,2-c]pyridine core?

A1: A frequently employed route involves the construction of the pyrrole ring onto a pre-functionalized pyridine scaffold. A key intermediate, 6-bromo-1H-pyrrolo[3,2-c]pyridine, can be synthesized in a multi-step sequence starting from commercially available 2-bromo-5-methylpyridine. This intermediate is then typically converted to the desired carboxylate.[1]

Q2: My overall yield is low. Which step is the most likely cause?

A2: Low yields in multi-step syntheses can arise from various stages. For the synthesis of this compound, critical steps that can impact the overall yield include the initial nitration of the pyridine N-oxide, the reductive cyclization to form the pyrrole ring, and the palladium-catalyzed carbonylation to introduce the carboxylate group. Each of these steps requires careful optimization of reaction conditions.

Q3: Are there alternatives to using high-pressure carbon monoxide for the carbonylation step?

A3: Yes, due to the hazards associated with gaseous carbon monoxide, several CO-free carbonylation methods have been developed. These often involve the use of CO surrogates. Phenyl formate, in the presence of a suitable palladium catalyst, can serve as a CO source under milder conditions.[2][3] Another alternative is the use of metal carbonyl complexes like tungsten hexacarbonyl (W(CO)₆) which release CO in situ.[4]

Q4: I am observing significant side product formation during the carbonylation. What could be the cause?

A4: Side product formation in palladium-catalyzed carbonylations can be attributed to several factors, including:

  • Hydrolysis of the starting material or product: Ensure anhydrous conditions if water-sensitive reagents are used.

  • Reductive dehalogenation: This can occur if the reaction conditions are too harsh or if a suitable ligand is not employed.

  • Homocoupling of the starting material: This can be minimized by using an appropriate palladium catalyst and ligand system.

Careful selection of the catalyst, ligand, base, and solvent is crucial for minimizing these side reactions.

Troubleshooting Guides

Issue 1: Low Yield in the Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine (Intermediate 1)
Potential Cause Troubleshooting Suggestion
Incomplete nitration of 2-bromo-5-methylpyridine-1-oxide.Ensure the use of fuming nitric acid in concentrated sulfuric acid and maintain the recommended reaction temperature. Monitor the reaction progress using TLC or LC-MS to ensure complete conversion.
Inefficient reductive cyclization.The reduction of the nitro group and subsequent cyclization is a critical step. The use of iron powder in acetic acid is a common method.[1] Ensure the iron powder is activated and the reaction is carried out under an inert atmosphere to prevent re-oxidation.
Difficult purification.The crude product may contain impurities that are difficult to separate by standard column chromatography. Consider recrystallization from a suitable solvent system to improve purity and yield.
Issue 2: Low Yield in the Palladium-Catalyzed Carbonylation of 6-bromo-1H-pyrrolo[3,2-c]pyridine
Potential Cause Troubleshooting Suggestion
Inactive catalyst.Ensure the palladium catalyst is of high quality and handled under an inert atmosphere to prevent deactivation. The choice of ligand is also critical; for heteroaryl halides, ligands like Xantphos can be effective.[4]
Suboptimal reaction conditions.Screen different solvents, bases, and temperatures. For CO-free methods using phenyl formate, acetonitrile has been shown to be an effective solvent.[2]
Poor CO release from surrogate.When using CO surrogates like W(CO)₆, ensure the reaction temperature is sufficient for CO release.[4]
Issue 3: Incomplete Esterification of 1H-pyrrolo[3,2-c]pyridine-6-carboxylic acid
Potential Cause Troubleshooting Suggestion
Inefficient activation of the carboxylic acid.For Fischer esterification, ensure a sufficient amount of a strong acid catalyst (e.g., concentrated H₂SO₄) is used. Alternatively, use a coupling agent like DCC or EDC in the presence of DMAP for milder reaction conditions.
Water present in the reaction mixture.For Fischer esterification, use a Dean-Stark apparatus to remove water as it is formed to drive the equilibrium towards the product.
Product solubility issues.Ensure the chosen solvent can dissolve both the starting carboxylic acid and the final methyl ester product to a reasonable extent.

Quantitative Data Summary

The following table summarizes reported yields for key transformations in the synthesis of 1H-pyrrolo[3,2-c]pyridine derivatives and related compounds.

Reaction Step Substrate Reagents and Conditions Product Yield (%) Reference
Suzuki Coupling6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridinePhenylboronic acid, K₂CO₃, Pd(PPh₃)₄, 1,4-dioxane/H₂O, microwave, 125 °C6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine63[5]
Suzuki Coupling6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine2-Methoxyphenylboronic acid, K₂CO₃, Pd(PPh₃)₄, 1,4-dioxane/H₂O, microwave, 125 °C6-(2-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine76[5]
Suzuki Coupling6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridinePyridin-3-ylboronic acid, K₂CO₃, Pd(PPh₃)₄, 1,4-dioxane/H₂O, microwave, 125 °C6-(Pyridin-3-yl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine55[5]
TransesterificationEthyl 4-azaindole-2-carboxylateK₂CO₃, MeOH, 55 °C, 1 hMethyl 4-azaindole-2-carboxylate90-100[6]

Experimental Protocols

Protocol 1: Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine

This protocol is adapted from a reported synthesis of substituted 1H-pyrrolo[3,2-c]pyridines.[1]

Step 1: 2-bromo-5-methylpyridine-1-oxide To a solution of 2-bromo-5-methylpyridine in dichloromethane, add m-chloroperbenzoic acid (m-CPBA) portion-wise at 0 °C. Allow the mixture to warm to room temperature and stir overnight. Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.

Step 2: 2-bromo-5-methyl-4-nitropyridine-1-oxide To a mixture of fuming nitric acid and concentrated sulfuric acid at 0 °C, slowly add 2-bromo-5-methylpyridine-1-oxide. Stir the reaction mixture at room temperature for several hours, then carefully pour it onto ice. Neutralize with a suitable base (e.g., NaOH solution) and extract the product with an organic solvent like ethyl acetate. Dry the organic layer and concentrate to obtain the nitrated product.

Step 3: (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide To a solution of 2-bromo-5-methyl-4-nitropyridine-1-oxide in N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA). Heat the reaction mixture and monitor by TLC. Upon completion, cool the mixture and purify the product.[5]

Step 4: 6-bromo-1H-pyrrolo[3,2-c]pyridine To a solution of (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide in acetic acid, add iron powder. Heat the mixture and monitor the reaction progress. After completion, filter the reaction mixture, neutralize the filtrate, and extract the product with an organic solvent. Purify the crude product by column chromatography to obtain 6-bromo-1H-pyrrolo[3,2-c]pyridine.[1]

Protocol 2: Palladium-Catalyzed Carbonylation and Esterification

This proposed protocol is based on general methods for palladium-catalyzed carbonylation of heteroaryl halides and standard esterification procedures.

Step 1: 1H-pyrrolo[3,2-c]pyridine-6-carboxylic acid In a pressure vessel, combine 6-bromo-1H-pyrrolo[3,2-c]pyridine, a palladium catalyst (e.g., Pd(OAc)₂), a suitable ligand (e.g., Xantphos), and a base (e.g., triethylamine) in a suitable solvent (e.g., acetonitrile). Add a CO source, such as phenyl formate.[2][3] Seal the vessel and heat the reaction mixture with stirring. Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction, filter the catalyst, and acidify the filtrate to precipitate the carboxylic acid. Collect the solid by filtration.

Step 2: this compound To a solution of 1H-pyrrolo[3,2-c]pyridine-6-carboxylic acid in methanol, add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for several hours, monitoring by TLC. After completion, cool the reaction and neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain this compound.

Visualizations

SynthesisWorkflow Start 2-bromo-5-methylpyridine Step1 Oxidation (m-CPBA) Start->Step1 Intermediate1 2-bromo-5-methylpyridine-1-oxide Step1->Intermediate1 Step2 Nitration (HNO₃/H₂SO₄) Intermediate1->Step2 Intermediate2 2-bromo-5-methyl-4-nitropyridine-1-oxide Step2->Intermediate2 Step3 Vinylation (DMF-DMA) Intermediate2->Step3 Intermediate3 (E)-2-bromo-5-(2-(dimethylamino)vinyl)- 4-nitropyridine-1-oxide Step3->Intermediate3 Step4 Reductive Cyclization (Fe/AcOH) Intermediate3->Step4 Intermediate4 6-bromo-1H-pyrrolo[3,2-c]pyridine Step4->Intermediate4 Step5 Carbonylation (Pd-cat., CO source) Intermediate4->Step5 Intermediate5 1H-pyrrolo[3,2-c]pyridine-6-carboxylic acid Step5->Intermediate5 Step6 Esterification (MeOH, H⁺) Intermediate5->Step6 FinalProduct This compound Step6->FinalProduct

Caption: Synthetic workflow for this compound.

TroubleshootingCarbonylation Start Low Yield in Carbonylation Catalyst Check Catalyst Activity Start->Catalyst Ligand Optimize Ligand Start->Ligand Conditions Screen Reaction Conditions (Solvent, Base, Temp.) Start->Conditions CO_Source Evaluate CO Source/Surrogate Start->CO_Source Inactive Inactive Catalyst->Inactive Inactive? Suboptimal Suboptimal Ligand->Suboptimal Suboptimal? Non_Ideal Non_Ideal Conditions->Non_Ideal Not Ideal? Inefficient Inefficient CO_Source->Inefficient Inefficient? Replace_Catalyst Replace_Catalyst Inactive->Replace_Catalyst Replace Catalyst Use fresh stock Screen_Ligands Screen_Ligands Suboptimal->Screen_Ligands Screen Ligands (e.g., Xantphos, P(t-Bu)₃) Optimize_Params Optimize_Params Non_Ideal->Optimize_Params Systematic Optimization (DOE approach) Change_Source Change_Source Inefficient->Change_Source Try Alternative (e.g., Phenyl formate, W(CO)₆)

Caption: Troubleshooting logic for low yield in the carbonylation step.

References

Technical Support Center: Synthesis of Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate and related derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic strategies for obtaining the 1H-pyrrolo[3,2-c]pyridine core?

A1: Common strategies include:

  • Metal-Free Cyclization: A method involving the reaction of N-substituted pyrrole-2-aldehydes with glycine alkyl ester hydrochloride in the presence of a base like diisopropylethylamine (DIPEA).[1]

  • Palladium-Mediated Domino Approach: This involves a Sonagashira coupling of a substituted 4-amino-2-bromo-5-iodopyridine with an alkyne, followed by a subsequent palladium-mediated displacement of a bromo substituent.[2]

  • Multi-step Synthesis from Pyridine Precursors: This can involve starting with a substituted pyridine, such as 2-bromo-5-methylpyridine, and proceeding through steps of oxidation, nitration, and cyclization to form the pyrrolo[3,2-c]pyridine scaffold.[3]

Q2: Why is the synthesis of azaindoles like pyrrolo[3,2-c]pyridines often challenging?

A2: The synthesis can be challenging due to the electron-deficient nature of the pyridine ring, which can make classical indole synthesis methods like the Fischer and Madelung cyclizations ineffective.[1] This inherent structural complexity often leads to poor yields, limited substrate scope, and the need for harsh reaction conditions or heavy metal catalysts.[1]

Q3: What is the role of protecting groups in the synthesis of 1H-pyrrolo[3,2-c]pyridines?

A3: Protecting groups, such as the tert-butyloxycarbonyl (Boc) group, can be crucial for improving reaction yields. For instance, when the pyrrole nitrogen (N-1) is unsubstituted, subsequent reactions like the palladium-mediated introduction of a C-6 amino substituent can be low-yielding. Installing a Boc group at the N-1 position prior to this step can significantly improve the efficiency of the transformation.[2]

Q4: Can microwave irradiation be used to optimize the reaction?

A4: Yes, microwave irradiation has been explored as a method to reduce reaction times in the synthesis of pyrrolo[3,2-c]pyridine derivatives.[1][4]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or No Product Yield Poor Nucleophilicity of Pyrrole: Strong electron-withdrawing groups (e.g., Boc) on the pyrrole ring can hinder the heterocyclization process.[1]Use pyrrole starting materials with electron-donating or mildly electron-withdrawing substituents to enhance C-3 nucleophilicity.[1]
Inefficient Cyclization Conditions: The reaction temperature, time, or choice of base may not be optimal.Refer to the optimized reaction conditions in Table 1. A neat (solvent-free) reaction at 150°C with DIPEA has been shown to provide good yields.[1]
Low-Yielding C-6 Substitution: Direct substitution on an N-1 unsubstituted pyrrolopyridine can be inefficient.Employ a Boc protecting group on the N-1 position before carrying out the C-6 substitution, followed by deprotection.[2]
Formation of Side Products Rearrangement Products: In reactions involving nucleophilic substitution on the pyridine ring, rearrangement to isomeric compounds can occur, especially with certain amines.[5]Carefully control the reaction conditions and consider the nature of the nucleophile. The use of N-1 substituted pyrrolo[3,2-c]pyridines can sometimes mitigate these rearrangements.
Incomplete Reaction: The reaction may not have gone to completion, leaving starting materials or intermediates.Increase the reaction time or temperature. Monitor the reaction progress using techniques like TLC or LC-MS.
Difficulty in Purification Similar Polarity of Product and Impurities: The desired product and byproducts may have similar polarities, making separation by column chromatography difficult.Utilize different solvent systems for column chromatography. For instance, an eluent of ethyl acetate/methanol has been used with an NH-silica gel column.[6]
Presence of Corrosive or Toxic Reagents: The use of harsh reagents can lead to complex mixtures that are difficult to purify.Whenever possible, opt for greener synthetic routes, such as metal-free and solvent-free conditions, which can simplify work-up procedures.[1]

Experimental Protocols & Data

Protocol 1: Metal-Free Synthesis of Methyl 1-benzyl-4-(1-benzyl-1H-pyrrol-2-yl)-1H-pyrrolo[3,2-c]pyridine-6-carboxylate[1]
  • Combine N-benzylpyrrole-2-carboxaldehyde (2.0 equivalents), glycine methyl ester hydrochloride (1.0 equivalent), and diisopropylethylamine (DIPEA) (3.5 equivalents) in a sealed tube.

  • Heat the mixture at 150°C.

  • Monitor the reaction progress.

  • Upon completion, cool the reaction mixture and purify the product.

Table 1: Optimization of Reaction Conditions for 5-Azaindole Synthesis[1]
EntryAldehyde (equiv.)Aminoester HCl (equiv.)Base (equiv.)SolventAdditiveTemperature (°C)Time (h)Yield (%)
12.01.0DIPEA (3.5)Toluene-Reflux2425
22.01.0DIPEA (3.5)Dioxane-Reflux2430
32.01.0DIPEA (3.5)Acetonitrile-Reflux4815
42.01.0DIPEA (3.5)Neat-1201245
52.01.0DIPEA (3.5)Neat-150658
62.01.0DBU (3.5)Neat-1501232
72.01.0Et3N (3.5)Neat-1501820
Protocol 2: Palladium-Mediated Synthesis of 1H-pyrrolo[3,2-c]pyridine Core[2]

This protocol involves a domino approach:

  • Sonagashira Coupling: React an appropriately substituted 4-amino-2-bromo-5-iodopyridine with a suitable alkyne in the presence of a palladium catalyst to generate the key pyrrolopyridine intermediate.

  • C-6 Substitution: Displace the 6-bromo substituent of the intermediate with an appropriate aniline, again using a palladium catalyst, to yield the final product.

Note: For N-1 unsubstituted products, a Boc-protection and deprotection strategy is recommended around the C-6 substitution step.

Visualizations

Workflow for Metal-Free Synthesis

A N-substituted pyrrole-2-aldehyde D Reaction Mixture A->D B Glycine alkyl ester hydrochloride B->D C DIPEA (Base) C->D E Heating (150°C, Sealed Tube) D->E Heat F Crude Product E->F G Purification F->G Work-up H Methyl 1H-pyrrolo[3,2-c]pyridine -6-carboxylate Derivative G->H

Caption: Workflow for the metal-free synthesis of the pyrrolo[3,2-c]pyridine core.

Troubleshooting Logic for Low Yield

Start Low Product Yield CheckSubstituents Check Substituents on Pyrrole Ring Start->CheckSubstituents EWG Strong Electron- Withdrawing Group? CheckSubstituents->EWG OptimizeConditions Optimize Reaction Conditions EWG->OptimizeConditions No Solution1 Use Electron-Donating Substituents EWG->Solution1 Yes TempTime Increase Temperature/Time? OptimizeConditions->TempTime Base Change Base? TempTime->Base No Solution2 Heat at 150°C, 6h (Neat) TempTime->Solution2 Yes ProtectingGroup Consider N-1 Protecting Group Base->ProtectingGroup No Solution3 Use DIPEA Base->Solution3 Yes UseBoc Use Boc Protection Strategy? ProtectingGroup->UseBoc Solution4 Protect N-1 with Boc before C-6 substitution UseBoc->Solution4 Yes

Caption: Decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Synthesis of Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction to form the 1H-pyrrolo[3,2-c]pyridine core resulted in a complex mixture of products with low yield of the desired isomer. What are the potential side products?

A1: The formation of the 1H-pyrrolo[3,2-c]pyridine (6-azaindole) core is a critical step where isomeric impurities are common. Depending on the synthetic route, you may encounter several side products. A common strategy involves the construction of the pyrrole ring onto a pre-functionalized pyridine.

  • Isomeric Pyrrolopyridines: The cyclization step can sometimes lead to the formation of other pyrrolopyridine isomers, such as 1H-pyrrolo[2,3-b]pyridine (7-azaindole) or 1H-pyrrolo[3,2-b]pyridine (4-azaindole), depending on the starting materials and reaction conditions. These isomers can be very difficult to separate due to their similar polarities.

  • Incomplete Cyclization: The immediate precursor to the cyclization may remain as a significant impurity if the reaction does not go to completion.

  • Side Reactions from Starting Materials: If using a multi-step synthesis to prepare the cyclization precursor, impurities from previous steps can lead to the formation of undesired products. For instance, in a synthesis starting from a substituted pyridine, incomplete nitration or oxidation can introduce side reactions.[1]

Troubleshooting:

  • Reaction Conditions: Carefully control the reaction temperature and time. The formation of the pyrrolopyridine ring can be sensitive to these parameters.[1]

  • Purification: Isomeric impurities often require careful chromatographic separation. Consider using a high-performance liquid chromatography (HPLC) system for difficult separations. Using a different stationary phase, such as alumina instead of silica gel, may also improve separation.

  • Analytical Characterization: Use 2D NMR techniques (e.g., HMBC, NOESY) to definitively confirm the structure of your product and identify isomeric impurities.

Q2: I am observing a significant amount of a byproduct with a mass corresponding to the starting material minus the carboxylate group. What is happening?

A2: This is a strong indication of decarboxylation. The pyrrole-2-carboxylic acid moiety, and by extension its esters, can be susceptible to decarboxylation, particularly under acidic conditions.[2][3] While the methyl ester is generally more stable than the free carboxylic acid, hydrolysis of the ester to the acid followed by decarboxylation can occur, especially during acidic workup or purification on acidic media like silica gel.

Troubleshooting:

  • pH Control: Avoid strongly acidic conditions during workup and purification. Use a neutralized silica gel (e.g., by pre-treating with a triethylamine solution) for column chromatography.

  • Reaction Conditions: If the synthesis is performed at elevated temperatures, thermal decarboxylation might be a contributing factor. Attempt the reaction at a lower temperature if possible.

  • Moisture Control: Rigorously exclude water from the reaction to prevent hydrolysis of the ester to the more labile carboxylic acid.

Q3: My final product is showing signs of N-alkylation or N-acylation. How can I prevent this?

A3: The nitrogen atom of the pyrrole ring is nucleophilic and can react with electrophiles.[4] If there are alkylating or acylating agents present in the reaction mixture (e.g., from starting materials, reagents, or solvents like DMF which can be a source of formylation), N-substitution can occur. The regioselectivity of N- versus C-alkylation can be influenced by the reaction conditions.[4]

Troubleshooting:

  • Purity of Reagents and Solvents: Ensure all reagents and solvents are pure and free from electrophilic contaminants.

  • Protecting Groups: If N-substitution is a persistent issue, consider protecting the pyrrole nitrogen with a suitable protecting group (e.g., Boc, SEM) early in the synthesis and deprotecting it as a final step.

  • Reaction Conditions: The choice of base and solvent can influence the site of alkylation. More ionic conditions (e.g., using sodium or potassium salts in a polar solvent) tend to favor N-alkylation.[4]

Potential Side Products in a Putative Synthetic Pathway

A plausible synthetic route to this compound starts from 2-bromo-5-methylpyridine. The following table summarizes potential side products at each step of this pathway.[1]

Reaction Step Starting Material Reagents Desired Product Potential Side Products Reason for Formation
1. N-Oxidation 2-Bromo-5-methylpyridinem-CPBA2-Bromo-5-methylpyridine-1-oxideUnreacted Starting MaterialIncomplete oxidation.
2. Nitration 2-Bromo-5-methylpyridine-1-oxideFuming HNO₃, H₂SO₄2-Bromo-5-methyl-4-nitropyridine 1-oxideDi-nitrated products, Isomeric nitro-pyridinesOver-nitration or lack of regioselectivity.
3. Vinylation 2-Bromo-5-methyl-4-nitropyridine 1-oxideDMF-DMA(E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxideUnreacted Starting MaterialIncomplete reaction.
4. Reductive Cyclization (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxideFe, Acetic Acid6-Bromo-1H-pyrrolo[3,2-c]pyridineCorresponding aminopyridine without cyclizationIncomplete cyclization, reduction of the nitro group only.
5. Carboxymethylation 6-Bromo-1H-pyrrolo[3,2-c]pyridineCO, MeOH, Pd catalyst, BaseThis compound1H-pyrrolo[3,2-c]pyridine (dehalogenated byproduct), Unreacted Starting MaterialReductive dehalogenation, incomplete carbonylation.

Experimental Protocols

General Protocol for Column Chromatography Purification of Azaindole Derivatives:

  • Stationary Phase Preparation: If the compound is suspected to be sensitive to acid, prepare a slurry of silica gel in the chosen eluent containing 1-2% triethylamine. Pour the slurry into the column and allow it to pack under a positive pressure of air or nitrogen.

  • Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane or ethyl acetate). If solubility is low, a small amount of methanol can be added. Adsorb the solution onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution: Start with a non-polar eluent (e.g., hexanes or dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). Collect fractions and monitor by thin-layer chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualizations

Synthesis_Pathway cluster_start Starting Material cluster_step1 Step 1: N-Oxidation cluster_step2 Step 2: Nitration cluster_step3 Step 3: Vinylation cluster_step4 Step 4: Reductive Cyclization cluster_step5 Step 5: Carboxymethylation SM 2-Bromo-5-methylpyridine P1 2-Bromo-5-methylpyridine-1-oxide SM->P1 m-CPBA SP1 Unreacted SM P1->SP1 Incomplete Reaction P2 2-Bromo-5-methyl-4-nitropyridine 1-oxide P1->P2 HNO₃/H₂SO₄ SP2 Isomeric/Di-nitrated Products P2->SP2 Side Reaction P3 (E)-2-bromo-5-(2-(dimethylamino)vinyl)- 4-nitropyridine 1-oxide P2->P3 DMF-DMA P4 6-Bromo-1H-pyrrolo[3,2-c]pyridine P3->P4 Fe/AcOH SP4 Uncyclized Aminopyridine P4->SP4 Incomplete Cyclization FP This compound P4->FP CO, MeOH, Pd cat. SP5 Dehalogenated Byproduct FP->SP5 Side Reaction Troubleshooting_Logic Start Impurity Detected in Final Product Mass_Check Check Mass Spectrum of Impurity Start->Mass_Check Isomer_Check Is Mass Same as Product? Mass_Check->Isomer_Check Decarboxylation_Check Mass = Product - CO₂Me? Isomer_Check->Decarboxylation_Check No Isomeric_Impurity Likely Isomeric Impurity Isomer_Check->Isomeric_Impurity Yes N_Alkylation_Check Mass = Product + Alkyl/Acyl? Decarboxylation_Check->N_Alkylation_Check No Decarboxylation Decarboxylation Occurred Decarboxylation_Check->Decarboxylation Yes N_Alkylation N-Alkylation/Acylation Occurred N_Alkylation_Check->N_Alkylation Yes Other_Impurity Check for Starting Material or Reagent-Related Impurities N_Alkylation_Check->Other_Impurity No

References

Technical Support Center: Purification of Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate. The following information is curated to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities may include unreacted starting materials, residual reagents from the synthesis, and side-products.[1] The formation of structural isomers can also occur during the synthesis of azaindoles, which can be challenging to separate.[1] Additionally, residual solvents from the reaction and work-up are frequently observed.

Q2: My compound appears to be degrading on the silica gel column. What can I do?

A2: Nitrogen-containing heterocyclic compounds can be sensitive to the acidic nature of standard silica gel, leading to degradation.[1] Consider using a deactivated silica gel by pre-treating it with a solution of a basic modifier like triethylamine. Alternatively, using a different stationary phase such as neutral or basic alumina can prevent degradation of acid-sensitive compounds.[1]

Q3: I'm having difficulty with the recrystallization of my compound. What are some common issues and solutions?

A3: A primary challenge in recrystallization is selecting an appropriate solvent. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.[1] It is advisable to screen a variety of solvents with different polarities. If the compound "oils out" instead of forming crystals, this may be due to a supersaturated solution or the presence of impurities.[1] To induce crystallization, you can try using a more dilute solution, scratching the inside of the flask, or adding a seed crystal of the pure compound.[1] Allowing the solution to cool slowly can also promote better crystal formation.[1]

Q4: Is preparative HPLC a suitable method for purifying this compound?

A4: Yes, high-performance liquid chromatography (HPLC) is a powerful technique for purifying pyrrolopyridine derivatives, especially for separating closely related isomers that are difficult to resolve by column chromatography.[1]

Troubleshooting Guides

Issue 1: Low Yield After Column Chromatography
Potential CauseTroubleshooting Suggestion
Compound Streaking or Tailing Optimize the mobile phase. A common starting point for azaindole derivatives is a gradient of ethyl acetate in hexanes or dichloromethane in methanol.[1] Adding a small amount (0.1-1%) of a basic modifier like triethylamine to the eluent can improve the peak shape by neutralizing acidic sites on the silica gel.
Compound Insolubility in Loading Solvent Ensure the crude material is fully dissolved before loading it onto the column. If solubility is an issue, use a stronger, more polar solvent for dissolution, but use a minimal amount to avoid band broadening.[1]
Improper Column Packing Ensure the silica gel is packed uniformly to prevent channeling, which can lead to poor separation and reduced yield.[1]
Issue 2: Persistent Impurities After Purification
Potential CauseTroubleshooting Suggestion
Co-eluting Impurities If impurities have a similar polarity to the desired product, a single chromatography step may be insufficient.[1] Consider a multi-step purification approach, such as recrystallization followed by column chromatography, or using a different stationary phase (e.g., reversed-phase C18).[1]
Unreacted Starting Materials or Reagents Review the reaction work-up to ensure the thorough removal of these components. An aqueous wash with an appropriate pH adjustment can often remove acidic or basic impurities.[1]
Isomeric Impurities The synthesis of azaindoles can sometimes produce structural isomers that are difficult to separate by standard column chromatography.[1] High-performance liquid chromatography (HPLC) with a suitable column and mobile phase may be necessary for effective separation.[1]

Experimental Protocols

Protocol 1: Flash Column Chromatography

This is a general protocol for the purification of pyrrolopyridine derivatives and should be optimized for your specific compound.

  • Stationary Phase Selection: Standard silica gel (230-400 mesh) is a common choice. For compounds sensitive to acid, consider using neutral or basic alumina.[1]

  • Mobile Phase Selection:

    • Determine an appropriate solvent system using thin-layer chromatography (TLC). Aim for an Rf value of 0.2-0.4 for the desired compound.

    • A common starting solvent system is a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing).[1] For more polar compounds, a system of dichloromethane and methanol may be more effective.[1]

    • In a study involving 1H-pyrrolo[3,2-c]pyridine derivatives, a mobile phase of n-hexane/ethyl acetate (1:2) was used.

  • Column Packing:

    • Prepare a slurry of the stationary phase in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of the mobile phase or a slightly stronger solvent.

    • Alternatively, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the packed column.

  • Elution:

    • Begin elution with the initial mobile phase.

    • Gradually increase the polarity of the mobile phase to elute the compounds from the column.

    • Collect fractions and monitor them by TLC or LC-MS to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization

  • Solvent Screening:

    • In small test tubes, test the solubility of a small amount of the crude material in various solvents (e.g., ethanol, methanol, ethyl acetate, hexanes, or mixtures thereof) at room temperature and upon heating.[1]

    • The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary.

  • Cooling and Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath or refrigerator to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Quantitative Data

The following table summarizes purification conditions reported for various pyrrolopyridine derivatives, which can serve as a starting point for the purification of this compound.

CompoundPurification MethodStationary PhaseMobile Phase / SolventYield
6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivativesColumn ChromatographySilica Geln-hexane/ethyl acetate (1:2)51-94%
N-4-methoxyphenyl pyrrolopyrimidineFlash Column ChromatographySilica GelEtOAc:hexanes (1:4)82%
N-phenyl pyrrolopyrimidineFlash Column ChromatographySilica GelEtOAc:hexanes (1:6)80%
N-furan pyrrolopyrimidineFlash Column ChromatographySilica GelEtOAc:hexanes (1:5)58%
N-pyridine pyrrolopyrimidineFlash Column ChromatographySilica GelEtOAc:hexanes (1:5)76%

Visualizations

Purification_Workflow General Purification Workflow crude Crude Product tlc TLC Analysis crude->tlc column Column Chromatography tlc->column Optimize Solvents purity_check Purity Check (NMR, LC-MS) column->purity_check recrystal Recrystallization recrystal->purity_check Further Purification purity_check->recrystal <95% Pure pure_product Pure Product purity_check->pure_product >95% Pure

Caption: A general workflow for the purification of this compound.

Troubleshooting_Tree Column Chromatography Troubleshooting start Low Yield or Poor Separation streaking Streaking/Tailing Observed? start->streaking add_modifier Add Triethylamine (0.1-1%) to Eluent streaking->add_modifier Yes coelution Co-eluting Impurities? streaking->coelution No change_stationary Use Alumina (Neutral or Basic) add_modifier->change_stationary Still Streaking success Improved Purity/Yield add_modifier->success Resolved change_stationary->success optimize_gradient Optimize Solvent Gradient optimize_gradient->success coelution->optimize_gradient No multi_step Consider Multi-Step Purification (e.g., Recrystallization then Column) coelution->multi_step Yes hplc Use Preparative HPLC multi_step->hplc Still Impure multi_step->success Resolved hplc->success

Caption: A decision tree for troubleshooting common column chromatography issues.

References

"Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate" solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting strategies and answers to frequently asked questions regarding solubility issues encountered with Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate and similar heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: My this compound, dissolved in DMSO, precipitates when I dilute it into my aqueous assay buffer. What is happening and how can I fix it?

A1: This is a common phenomenon known as "crashing out." It occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous system where its solubility is significantly lower.[1][2][3] This can lead to inaccurate results due to the actual concentration of the soluble compound being much lower than the intended nominal concentration.[1]

To prevent this, you can implement several strategies:

  • Optimize Dilution Protocol: Avoid adding the DMSO stock directly to the final buffer volume. Instead, try a serial dilution, first diluting the stock into a smaller volume of buffer before adding it to the final volume.[1][2] Adding the compound stock to a vortexing buffer can also help with rapid dispersion.[1]

  • Reduce Final Concentration: The simplest solution may be to lower the final concentration of the compound in your assay to a level below its aqueous solubility limit.[1]

  • Increase Mixing Energy: Gentle vortexing or sonication during the dilution process can help keep the compound in solution.[1][4]

Q2: What are co-solvents, and how can they improve the solubility of my compound?

A2: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of poorly soluble compounds.[5][6][7] They work by reducing the polarity of the solvent system, making it more favorable for hydrophobic molecules.[7] Common co-solvents used in biological research include ethanol, propylene glycol, and polyethylene glycols (PEGs).[6][8]

It is critical to validate the tolerance of your specific assay to any co-solvent, as higher concentrations can negatively impact cell viability or enzyme activity.[1] The final concentration of DMSO, the most common initial solvent, should ideally be kept below 0.5% in cell-based assays.[2]

Q3: Can I use pH modification to improve the solubility of this compound?

A3: Yes, pH modification can be a highly effective strategy for compounds containing ionizable groups.[9] The pyrrolopyridine structure contains basic nitrogen atoms that can be protonated at an acidic pH.[10][11] By lowering the pH of your buffer, you can form a more soluble salt of the compound.[12][13]

However, you must consider:

  • Assay Compatibility: Ensure the pH required for solubility is compatible with the optimal conditions for your biological assay.[1]

  • Compound Stability: Verify that the compound is stable at the adjusted pH over the course of your experiment.

  • Buffering Capacity: The buffer must be strong enough to maintain the desired pH after the addition of your compound stock.[1]

Q4: My compound seems soluble initially but then precipitates over time. What should I do?

A4: This suggests you have created a supersaturated, thermodynamically unstable solution.[1] While sometimes useful for short experiments, this can lead to inconsistent results.

To address this:

  • Prepare Fresh Solutions: Always prepare fresh dilutions of your compound immediately before each experiment.[1]

  • Determine Kinetic Solubility: Perform a kinetic solubility assay (see Protocol 2 below) to understand the concentration at which your compound remains soluble under specific assay conditions over a defined period.[14]

  • Use Solubilizers: For biochemical assays, consider adding surfactants (e.g., Tween-80) or cyclodextrins, which can form complexes with the compound to keep it in solution.[1][7] Note that these agents can interfere with cell-based assays.

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting solubility issues.

G start Problem: Compound precipitates in aqueous buffer check_dmso Verify Final DMSO Concentration (<0.5% - 1%) start->check_dmso check_conc Review Final Compound Concentration start->check_conc mitigate Phase 1: Simple Mitigation check_conc->mitigate lower_conc Lower Final Concentration mitigate->lower_conc serial_dilute Use Stepwise Serial Dilution mitigate->serial_dilute formulate Phase 2: Formulation Adjustment lower_conc->formulate If precipitation persists serial_dilute->formulate If precipitation persists use_cosolvent Add Co-solvent (e.g., Ethanol, PEG 400) formulate->use_cosolvent adjust_ph Adjust Buffer pH (for ionizable compounds) formulate->adjust_ph measure Phase 3: Formal Measurement use_cosolvent->measure For consistent results adjust_ph->measure For consistent results kinetic_assay Perform Kinetic Solubility Assay measure->kinetic_assay

Caption: A workflow for diagnosing and solving compound precipitation.

Quantitative Data Summary

The following tables present hypothetical solubility data for a compound similar to this compound to illustrate how experimental results can be structured.

Table 1: Illustrative Solubility in Common Solvents

SolventApparent Solubility (µg/mL)Notes
Water< 1Practically insoluble
PBS (pH 7.4)< 1Practically insoluble
DMSO> 20,000Highly soluble
Ethanol~ 5,000Soluble
PEG 400~ 15,000Soluble

Table 2: Illustrative Effect of Co-solvents on Apparent Solubility in PBS (pH 7.4)

Co-solvent System (in PBS)Apparent Solubility (µg/mL)Fold Increase (vs. PBS)
1% DMSO~ 5~ 5x
5% Ethanol~ 50~ 50x
5% PEG 400~ 120~ 120x
10% Ethanol~ 250~ 250x

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

This protocol details the steps for preparing a concentrated stock solution, which is the starting point for most experiments.

  • Compound Information:

    • Compound: this compound

    • Molecular Weight (MW): 176.17 g/mol

  • Procedure:

    • Accurately weigh 1.76 mg of the compound.

    • Add 1.0 mL of high-purity, anhydrous DMSO to the vial.

    • Vortex the solution thoroughly for 1-2 minutes until the compound is completely dissolved.[15]

    • If necessary, gentle warming (e.g., 37°C) or brief sonication can be used to aid dissolution.[1][4]

    • Visually inspect the solution to ensure there are no visible particles before storing it at -20°C with protection from moisture.

Protocol 2: Kinetic Solubility Assay by Turbidimetry

This protocol provides a method to determine the concentration at which a compound precipitates from a solution under specific conditions (e.g., assay buffer, temperature).[16]

  • Materials:

    • 10 mM compound stock in 100% DMSO.

    • Aqueous assay buffer (e.g., PBS, pH 7.4).

    • 96-well clear-bottom plate.

    • Plate reader capable of measuring absorbance (nephelometry is an alternative).[4]

  • Procedure:

    • Prepare Dilution Plate: In a 96-well plate, perform a serial 2-fold dilution of the 10 mM DMSO stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to ~20 µM).

    • Transfer to Assay Plate: Add 198 µL of the aqueous assay buffer to the wells of a new 96-well plate. Add 2 µL of the compound dilutions from the DMSO plate to the corresponding wells of the assay plate. This creates a 1:100 dilution with a final DMSO concentration of 1%.

    • Incubate: Mix the plate gently and incubate at the desired temperature (e.g., room temperature or 37°C) for a set time (e.g., 1-2 hours).

    • Measure Turbidity: Measure the absorbance (light scattering) of each well at a wavelength where the compound does not absorb, typically >500 nm.[4]

    • Data Analysis: The concentration at which a significant increase in absorbance/turbidity is observed compared to buffer-only controls is the approximate kinetic solubility limit.

Relevant Signaling Pathway

Pyrrolopyridine derivatives are frequently investigated as kinase inhibitors.[17][18][19] Understanding the target pathway is crucial for experimental design. The diagram below shows a simplified representation of the MAPK/ERK signaling cascade, a common target in cancer and inflammation research where such inhibitors are often applied.[20]

G cluster_n Cellular Response receptor Receptor Tyrosine Kinase (e.g., EGFR) ras RAS receptor->ras Activates raf RAF ras->raf Activates mek MEK raf->mek Phosphorylates erk ERK mek->erk Phosphorylates nucleus Nucleus erk->nucleus transcription Gene Transcription (Proliferation, Survival) erk->transcription Regulates inhibitor Pyrrolopyridine Inhibitor (e.g., targeting RAF/MEK) inhibitor->mek Inhibits

Caption: Simplified MAPK/ERK kinase signaling cascade.

References

Technical Support Center: Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate in solution. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For long-term storage, it is recommended to store the solid compound at -20°C to -80°C.[1] For short-term storage, 4°C is acceptable for up to one week.[1] The compound is typically supplied as a lyophilized powder.[1] It is advised to avoid repeated freeze-thaw cycles.[1]

Q2: How should I prepare solutions of this compound?

It is recommended to prepare solutions fresh for each experiment. If storage of a stock solution is necessary, it should be aliquoted and stored at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles. The choice of solvent will depend on the experimental requirements; however, stability in the chosen solvent should be verified.

Q3: What are the potential stability issues for this compound in solution?

  • Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, particularly under acidic or alkaline conditions.

  • Oxidation: The pyrrolopyridine ring system may be susceptible to oxidation, especially in the presence of oxidizing agents or upon exposure to air and light over extended periods.

  • pH-dependent degradation: The stability of the compound is likely to be pH-dependent. Similar heterocyclic compounds have shown instability in strongly acidic or alkaline solutions. For instance, some pyrrolopyridine derivatives undergo ring cleavage under alkaline conditions.[2]

Q4: How can I assess the stability of this compound in my experimental conditions?

A stability study is recommended. This typically involves dissolving the compound in the desired solvent or buffer and monitoring its concentration over time at relevant temperatures. Analytical methods such as High-Performance Liquid Chromatography (HPLC) with UV detection are commonly used for this purpose.[3]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of compound activity or inconsistent results over time. Degradation of the compound in solution.Prepare fresh solutions before each experiment. If a stock solution must be used, perform a stability study to determine its usable lifetime under your storage conditions. Aliquot stock solutions to avoid multiple freeze-thaw cycles.
Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS). The compound is degrading into one or more new chemical entities.Characterize the degradation products using techniques like mass spectrometry (MS) to understand the degradation pathway. This can help in identifying conditions to avoid (e.g., specific pH ranges, exposure to light).
Precipitation of the compound from solution. Poor solubility or degradation to a less soluble product.Verify the solubility of the compound in the chosen solvent system. If solubility is an issue, consider using a co-solvent or a different buffer system. Ensure the precipitate is not a degradation product.

Experimental Protocols

Protocol 1: General Stability Assessment using HPLC

This protocol outlines a general method for assessing the stability of this compound in a specific solvent or buffer.

1. Preparation of Stock Solution:

  • Accurately weigh a known amount of the compound.
  • Dissolve it in the desired solvent (e.g., DMSO, Methanol) to make a concentrated stock solution.

2. Preparation of Test Solutions:

  • Dilute the stock solution with the experimental buffer (e.g., phosphate-buffered saline at various pH values) to the final desired concentration.

3. Incubation:

  • Incubate the test solutions at the desired temperature (e.g., room temperature, 37°C). Protect from light if the compound is suspected to be light-sensitive.

4. Sampling:

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of each test solution.

5. HPLC Analysis:

  • Analyze the aliquots by a validated reverse-phase HPLC (RP-HPLC) method.
  • Monitor the peak area of the parent compound at each time point.

6. Data Analysis:

  • Plot the percentage of the remaining parent compound against time to determine the degradation rate.

Illustrative HPLC Conditions: (Note: These are example conditions and should be optimized for your specific application.)

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile and water with 0.1% formic acid (gradient elution)
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (e.g., 254 nm)
Injection Volume 10 µL
Column Temperature 25°C

Visualizations

Workflow for Assessing Compound Stability

G Figure 1: Experimental Workflow for Stability Assessment A Prepare Stock Solution B Prepare Test Solutions (Different pH, Solvents) A->B C Incubate at Desired Temperature B->C D Collect Aliquots at Time Points C->D E Analyze by HPLC D->E F Determine % Remaining Compound E->F G Analyze Degradation Products (LC-MS) E->G

Caption: Workflow for evaluating the stability of a compound in solution.

Decision Tree for Troubleshooting Inconsistent Results

G Figure 2: Troubleshooting Inconsistent Experimental Results A Inconsistent Results Observed B Is the solution prepared fresh? A->B C Yes B->C Yes D No B->D No G Perform a stability study in the experimental medium C->G E Prepare fresh solution and repeat experiment D->E F Check for other experimental errors H Is the compound stable? G->H I Yes H->I Yes J No H->J No I->F K Identify stable conditions (e.g., different pH, lower temp) J->K

Caption: Decision tree for troubleshooting inconsistent experimental outcomes.

References

Technical Support Center: Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

Based on studies of the broader pyrrolo[3,2-c]pyridine scaffold, this compound is predicted to be a kinase inhibitor. Derivatives of this heterocyclic system have shown potent inhibitory effects against various kinases, including FMS kinase.[1][2][3] Therefore, the primary intended target of your experiments may be a specific protein kinase.

Q2: Are there any known or predicted off-target effects for this compound?

While specific off-target data for this compound is not available, kinase profiling of similar pyrrolo[3,2-c]pyridine derivatives has revealed potential off-target interactions. For instance, a representative compound from this class, in addition to potently inhibiting FMS kinase, also demonstrated inhibitory activity against other kinases such as FLT3 (Fms-like tyrosine kinase 3) and c-MET.[1] It is a common characteristic of kinase inhibitors to have some degree of off-target activity due to the conserved nature of the ATP-binding pocket across the kinome.[4][5]

Q3: We are observing unexpected cellular phenotypes that are not consistent with the inhibition of our primary target. What could be the cause?

Unexpected cellular phenotypes are often a result of off-target effects. If your experimental results are inconsistent with the known function of your primary target, it is crucial to consider that the compound may be modulating other signaling pathways. For example, if you observe effects on cell proliferation or migration that cannot be explained by the inhibition of your primary target, it is possible that off-target kinases like FLT3 or c-MET are being inhibited, leading to the observed phenotype.

Q4: How can we experimentally determine the off-target profile of this compound?

To determine the off-target profile of your compound, a comprehensive kinase selectivity screen is recommended. This involves testing the compound against a large panel of kinases (kinome scan) to identify any unintended targets.[6] The results of such a screen will provide data on the inhibitor's potency against your primary target and any potential off-target kinases.[6]

Troubleshooting Guides

Guide 1: Inconsistent IC50 Values in Cellular Assays

Problem: You are observing significant variability in the IC50 values of this compound in your cell-based assays between experiments.

Potential Cause Troubleshooting Steps
Cell Line Heterogeneity Ensure you are using a consistent cell passage number for all experiments. Genetic drift can occur in cell lines over time, leading to altered sensitivity to inhibitors.
Compound Stability/Solubility Prepare fresh stock solutions of the compound for each experiment. Visually inspect for any precipitation. If solubility is an issue, consider using a different solvent or pre-warming the media.
Off-Target Pathway Activation In some cases, prolonged exposure to a kinase inhibitor can lead to the activation of compensatory signaling pathways, which can alter the cellular response and IC50 value.[7] Consider performing time-course experiments to assess the stability of the inhibitory effect.
Assay Conditions Ensure consistent cell seeding density, incubation times, and reagent concentrations across all experiments.
Guide 2: Discrepancy Between Biochemical and Cellular Assay Results

Problem: Your compound shows high potency in a biochemical kinase assay but has a much weaker effect in your cell-based assays.

Potential Cause Troubleshooting Steps
Poor Cell Permeability The compound may not be efficiently crossing the cell membrane. Consider performing a cellular uptake assay to determine the intracellular concentration of the compound.
Drug Efflux Pumps The compound may be a substrate for multidrug resistance (MDR) transporters, which actively pump it out of the cell.[7] This can be tested by co-incubating with known MDR inhibitors.
High Intracellular ATP Concentration The ATP concentration in cells is much higher than that used in most biochemical assays. A competitive inhibitor will have a higher apparent IC50 in the presence of higher ATP concentrations.
Off-Target Effects Masking On-Target Inhibition An off-target effect could be counteracting the effect of inhibiting the primary target. For instance, inhibition of a pro-apoptotic kinase could be masked by the simultaneous inhibition of a pro-survival kinase.

Data Presentation

Table 1: Hypothetical Kinase Selectivity Profile for this compound

This table presents a hypothetical kinase selectivity profile based on data from similar compounds.[1] This is for illustrative purposes to guide your experimental design.

Kinase TargetIC50 (nM)% Inhibition @ 1 µM
FMS (Primary Target) 50 95%
FLT3 (D835Y)80045%
c-MET120038%
VEGFR2>10,000<10%
EGFR>10,000<5%

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol provides a general framework for determining the IC50 of this compound against a kinase of interest.

Materials:

  • Kinase of interest (e.g., FMS, FLT3, c-MET)

  • Eu-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled kinase tracer

  • This compound

  • Assay buffer

  • 384-well microplate

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer.

  • In a 384-well plate, add the diluted compound.

  • Add a mixture of the kinase and the Eu-labeled antibody to each well.

  • Add the Alexa Fluor™ 647-labeled tracer to all wells.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Calculate the IC50 value by plotting the percent inhibition against the compound concentration.

Visualizations

experimental_workflow cluster_0 Initial Observation cluster_1 Troubleshooting cluster_2 Resolution start Unexpected Phenotype Observed check_primary Confirm Primary Target Inhibition in Cells start->check_primary Is the primary target inhibited? check_primary->start No, troubleshoot assay kinome_scan Perform Kinome Scan check_primary->kinome_scan Yes, but phenotype persists validate_off_target Validate Off-Target in Cellular Assay kinome_scan->validate_off_target Potential off-targets identified refine_hypothesis Refine Hypothesis validate_off_target->refine_hypothesis Off-target effect confirmed redesign_compound Redesign Compound for Selectivity refine_hypothesis->redesign_compound

Caption: Troubleshooting workflow for unexpected experimental results.

signaling_pathway cluster_0 Upstream cluster_1 Downstream Signaling cluster_2 Cellular Response ligand Ligand (e.g., HGF) receptor c-MET Receptor ligand->receptor pi3k PI3K receptor->pi3k erk ERK receptor->erk stat3 STAT3 receptor->stat3 akt AKT pi3k->akt response Proliferation, Migration, Survival akt->response erk->response stat3->response inhibitor This compound inhibitor->receptor

Caption: Potential off-target inhibition of the c-MET signaling pathway.

logical_relationship phenotype Observed Phenotype: Reduced Cell Viability on_target On-Target Effect: Inhibition of Primary Kinase 'X' phenotype->on_target Possible Cause off_target_1 Off-Target Effect 1: Inhibition of FLT3 phenotype->off_target_1 Possible Cause off_target_2 Off-Target Effect 2: Inhibition of c-MET phenotype->off_target_2 Possible Cause conclusion Conclusion: Phenotype is likely a combination of on- and off-target effects on_target->conclusion off_target_1->conclusion off_target_2->conclusion

Caption: Logical relationship between observed phenotype and potential causes.

References

Technical Support Center: Improving Selectivity of Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate and its derivatives. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges related to selectivity in your experiments.

Frequently Asked Questions (FAQs)

Q1: I am observing a mixture of regioisomers during the functionalization of the pyrrolo[3,2-c]pyridine core. How can I improve regioselectivity?

A1: Achieving high regioselectivity on the pyrrolo[3,2-c]pyridine scaffold can be challenging due to the presence of multiple reactive sites on both the pyrrole and pyridine rings. The outcome of the reaction is influenced by the electronic and steric properties of the substrate and reagents.

  • For electrophilic substitution: The pyrrole ring is generally more electron-rich than the pyridine ring, making it more susceptible to electrophilic attack. However, the precise position of substitution (C2, C3, or C7) can be influenced by the reaction conditions and the nature of the electrophile.

  • For metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig): The position of functionalization depends on the location of the leaving group (e.g., halogen). If multiple halogens are present, selectivity can be achieved by carefully choosing the catalyst, ligands, and reaction conditions. For instance, in related azaindole systems, bulky, electron-rich phosphine ligands have shown to favor oxidative addition at specific positions.

  • Protecting Groups: The use of protecting groups on the pyrrole nitrogen (N1) can significantly influence regioselectivity by altering the electronic distribution and steric environment of the ring system. Common protecting groups like tosyl (Ts), benzenesulfonyl (Bs), and (2-(trimethylsilyl)ethoxy)methyl (SEM) can direct functionalization to specific positions.

Q2: My palladium-catalyzed cross-coupling reaction is giving a low yield. What are the common causes and how can I troubleshoot it?

A2: Low yields in palladium-catalyzed cross-coupling reactions are a frequent issue. Several factors can contribute to this problem:

  • Catalyst Inhibition: The nitrogen atoms in the pyrrolopyridine core can coordinate with the palladium catalyst, leading to deactivation. The choice of ligand is crucial to prevent this. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can often overcome this issue.

  • Suboptimal Reaction Conditions: Temperature, solvent, and base play a critical role. It is advisable to screen a range of these parameters. For instance, in Suzuki couplings of related heterocycles, bases like K₃PO₄ or Cs₂CO₃ in solvents such as 1,4-dioxane/water or toluene are commonly effective.

  • Purity of Reagents: Ensure that your starting materials, particularly the boronic acid/ester in Suzuki couplings and the amine in Buchwald-Hartwig aminations, are pure. Impurities can poison the catalyst.

  • Inert Atmosphere: Palladium catalysts can be sensitive to oxygen, especially at elevated temperatures. It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

Q3: How can I selectively functionalize the pyrrole nitrogen (N-H) versus the pyridine nitrogen?

A3: The pyrrole N-H is generally more acidic than the pyridine nitrogen is basic, making it more susceptible to deprotonation and subsequent reaction with electrophiles. Selective N1-functionalization can typically be achieved by using a suitable base to deprotonate the pyrrole nitrogen, followed by the addition of an electrophile. For selective reaction at the pyridine nitrogen, you would typically need to use conditions that favor quaternization, such as reaction with a strong alkylating agent.

Q4: I am attempting a Buchwald-Hartwig amination and observing significant side product formation. What are the likely side reactions and how can I minimize them?

A4: Common side reactions in Buchwald-Hartwig aminations include hydrodehalogenation (reduction of the starting halide) and the formation of homocoupling products. To minimize these:

  • Ligand Choice: The choice of ligand is critical. Bulky, electron-rich ligands can promote the desired C-N bond formation over side reactions.

  • Base Selection: The strength and nature of the base are important. Weaker bases may not be effective, while overly strong bases can lead to side reactions. Common bases include NaOtBu, K₂CO₃, and Cs₂CO₃.

  • Reaction Temperature and Time: These reactions may require elevated temperatures, but prolonged heating can lead to decomposition. Monitoring the reaction progress by TLC or LC-MS is crucial to determine the optimal reaction time.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Suzuki-Miyaura Cross-Coupling

Question: My Suzuki-Miyaura reaction on a di-halogenated pyrrolo[3,2-c]pyridine derivative is producing a mixture of mono-arylated products at both positions. How can I achieve selective mono-arylation?

Answer: Achieving regioselectivity in this case depends on exploiting the different reactivities of the two halogen atoms.

Troubleshooting Steps:

  • Vary the Halogen: If possible, synthesize a substrate with different halogens (e.g., one bromine and one chlorine). The C-Br bond is generally more reactive in oxidative addition to palladium than the C-Cl bond, allowing for selective coupling at the C-Br position.

  • Optimize the Catalyst System:

    • Ligand: Experiment with different phosphine ligands. Less bulky ligands might favor reaction at the more accessible position, while bulkier ligands could favor the more sterically hindered position if electronic effects are dominant.

    • Palladium Source: Compare different palladium precursors such as Pd(OAc)₂, Pd₂(dba)₃, or pre-catalysts like XPhos Pd G2.

  • Screen Reaction Conditions:

    • Temperature: Lowering the reaction temperature may favor the kinetically controlled product, potentially leading to higher selectivity.

    • Solvent and Base: The solvent and base can influence the reaction rate and selectivity. Screen different combinations (see table below).

Issue 2: Low Yield in Buchwald-Hartwig Amination

Question: I am attempting to couple a primary amine with a chloro-substituted this compound, but the yield is consistently low.

Answer: Low yields in Buchwald-Hartwig aminations of electron-rich N-heterocycles are often due to catalyst inhibition or suboptimal reaction conditions.

Troubleshooting Steps:

  • Protecting Group Strategy: The free N-H of the pyrrole ring can interfere with the catalytic cycle. Consider protecting the pyrrole nitrogen with a group like SEM or Ts. This can prevent coordination with the palladium catalyst and improve the yield.

  • Catalyst and Ligand Selection:

    • Use a palladium precatalyst complex that is known to be effective for challenging substrates (e.g., GPhos- or XPhos-based precatalysts).

    • Ensure the correct palladium-to-ligand ratio, which is typically 1:1 to 1:2.

  • Base and Solvent Optimization:

    • The choice of base is critical. Strong, non-nucleophilic bases like LiHMDS or KHMDS can be effective.

    • Aprotic polar solvents like toluene, dioxane, or THF are commonly used.

  • Temperature and Reaction Time: Monitor the reaction closely by TLC or LC-MS to avoid decomposition of starting materials or products at high temperatures over extended periods.

Data Presentation

Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling on Heteroaryl Halides

Heteroaryl HalideBoronic Acid/EsterCatalyst SystemBase / SolventTemp (°C) / Time (h)Yield (%)
2-ChloropyridinePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄ / Toluene100 / 1895
5-Bromo-2-chloropyridine4-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃ / Dioxane100 / 1285 (at C5)
3-Bromoindazole (unprotected)4-Tolylboronic acidXPhos PrecatalystK₃PO₄ / Dioxane-H₂O60 / 595
4-BromopyridinePhenylboronic acidPd(OAc)₂ / dppfNa₂CO₃ / DMF80 / 1292

This table presents data from literature on related heterocyclic systems to provide a starting point for optimization.

Table 2: Conditions for Buchwald-Hartwig Amination Optimization

EntryCatalyst / LigandBaseSolventTemperature (°C)Time (h)Yield (%)
1Pd₂(dba)₃ / BINAPCs₂CO₃Toluene10016Moderate
2Pd(OAc)₂ / XPhosK₃PO₄Dioxane11012Good
3XPhos Pd G3NaOtBuTHF808High
4RuPhos Pd G3K₂CO₃t-BuOH9024Moderate

This table provides a selection of commonly used conditions for Buchwald-Hartwig amination that can be adapted for the pyrrolo[3,2-c]pyridine scaffold.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure that may require optimization for specific substrates.

Materials:

  • Halo-substituted this compound (1.0 eq.)

  • Arylboronic acid or ester (1.2-1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a precatalyst, 1-5 mol%)

  • Ligand (if not using a precatalyst, e.g., SPhos, XPhos, 2-10 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, 2.0-3.0 eq.)

  • Anhydrous solvent (e.g., 1,4-dioxane/water, toluene, DMF)

Procedure:

  • To a dry reaction vessel equipped with a magnetic stir bar, add the halo-substituted pyrrolopyridine, arylboronic acid, palladium catalyst, ligand (if applicable), and base.

  • Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination

This protocol provides a general procedure that may require optimization for specific substrates.

Materials:

  • Halo-substituted this compound (1.0 eq.)

  • Amine (1.1-1.5 eq.)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, or a precatalyst, 1-5 mol%)

  • Ligand (e.g., BINAP, Xantphos, XPhos, 2-10 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.5-3.0 eq.)

  • Anhydrous solvent (e.g., toluene, dioxane, THF)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium catalyst and ligand to a dry reaction vessel with a magnetic stir bar.

  • Add the halo-substituted pyrrolopyridine, the base, and the solvent.

  • Add the amine to the reaction mixture.

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction carefully with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations

Experimental_Workflow_Troubleshooting cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination start Low Selectivity in Functionalization problem Identify Reaction Type start->problem suzuki Poor Regioselectivity problem->suzuki Cross-Coupling buchwald Low Yield / Side Products problem->buchwald Amination suzuki_sol1 Vary Halogen (Br vs. Cl) suzuki->suzuki_sol1 suzuki_sol2 Optimize Catalyst/Ligand suzuki->suzuki_sol2 suzuki_sol3 Screen Temperature & Base suzuki->suzuki_sol3 end Improved Selectivity suzuki_sol1->end suzuki_sol2->end suzuki_sol3->end buchwald_sol1 Use N-Protecting Group (e.g., SEM, Ts) buchwald->buchwald_sol1 buchwald_sol2 Select Bulky Ligand (e.g., XPhos) buchwald->buchwald_sol2 buchwald_sol3 Optimize Base & Solvent buchwald->buchwald_sol3 buchwald_sol1->end buchwald_sol2->end buchwald_sol3->end

Caption: Troubleshooting workflow for improving selectivity.

Signaling_Pathway_Analogy substrate Pyrrolo[3,2-c]pyridine Core catalyst Catalyst System (Pd Source + Ligand) substrate->catalyst reagents Reagents & Conditions reagents->catalyst intermediate Reactive Intermediate catalyst->intermediate control Control Factors: - Sterics - Electronics - Temperature catalyst->control pathway1 Desired Regioisomer intermediate->pathway1 Selective Pathway pathway2 Undesired Regioisomer intermediate->pathway2 Competing Pathway

Caption: Factors influencing reaction selectivity pathways.

References

Technical Support Center: Overcoming Resistance to Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate analogues, a promising class of compounds often investigated as kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the known cellular targets of this compound analogues?

Analogues of the 1H-pyrrolo[3,2-c]pyridine scaffold have been investigated as inhibitors of several protein kinases. Notably, derivatives have shown potent inhibitory activity against FMS kinase (CSF-1R) and have also been explored as colchicine-binding site inhibitors targeting tubulin polymerization.[1][2][3][4] The specific targets of a given analogue will depend on its substitution pattern.

Q2: What are the common mechanisms of acquired resistance to kinase inhibitors like the pyrrolo[3,2-c]pyridine series?

Acquired resistance to kinase inhibitors is a significant challenge in targeted therapy. The primary mechanisms can be broadly categorized as:

  • On-Target Alterations:

    • Secondary Mutations: Mutations in the kinase domain of the target protein can prevent inhibitor binding while preserving kinase activity.

    • Gene Amplification: Increased copy number of the target gene can lead to overexpression of the kinase, requiring higher inhibitor concentrations for effective inhibition.

  • Off-Target Mechanisms:

    • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the inhibited pathway, thereby maintaining proliferation and survival.[5]

    • Histologic Transformation: In some cases, the cancer cells may undergo a change in their cell type to one that is no longer dependent on the targeted pathway.

    • Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (MDR1), can reduce the intracellular concentration of the inhibitor.

Q3: How can I determine if my cell line has developed resistance to a this compound analogue?

The development of resistance is typically characterized by a significant increase in the half-maximal inhibitory concentration (IC50) of the compound in your cell-based assays. This can be confirmed by performing a dose-response curve and comparing the IC50 value to that of the parental, sensitive cell line. A rightward shift in the curve indicates decreased sensitivity.

Troubleshooting Guides

Issue 1: Gradual loss of compound efficacy in long-term cell culture.

Possible Cause: Development of acquired resistance in the cancer cell line.

Troubleshooting Steps:

  • Confirm IC50 Shift: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) with a fresh dilution series of your compound on the suspected resistant cells and compare the IC50 to the parental cell line.

  • Sequence the Target Kinase: If the target kinase is known, isolate genomic DNA from the resistant cells and sequence the coding region of the kinase to identify potential secondary mutations.

  • Assess Target Expression Levels: Use Western blotting or qPCR to determine if the target kinase is overexpressed in the resistant cells compared to the parental line.

  • Investigate Bypass Pathways: Use phospho-specific antibodies to probe for the activation of known bypass signaling pathways (e.g., PI3K/Akt, MAPK/ERK) in the resistant cells.

  • Perform a CRISPR Screen: A genome-wide CRISPR-Cas9 knockout screen can be a powerful tool to systematically identify genes that, when knocked out, confer resistance to your compound.[6]

Issue 2: High background or inconsistent results in in vitro kinase assays.

Possible Cause: Assay conditions are not optimized, or the compound is interfering with the assay technology.

Troubleshooting Steps:

  • Optimize Enzyme and Substrate Concentrations: Ensure that the kinase and substrate concentrations are in the linear range of the assay. Substrate depletion or product inhibition can affect results.[7]

  • Check DMSO Concentration: High concentrations of DMSO, the solvent typically used for compound stocks, can inhibit kinase activity. Keep the final DMSO concentration consistent across all wells and as low as possible (ideally ≤1%).[7]

  • Vary ATP Concentration: If you are using an ATP-competitive inhibitor, the IC50 value will be dependent on the ATP concentration. Consider determining the Ki value, which is independent of the ATP concentration.

  • Use a Different Assay Format: If you suspect compound interference with your assay readout (e.g., fluorescence quenching), try a different detection method (e.g., luminescence-based, radiometric).[7][8]

  • Assess Compound Purity and Solubility: Impurities or precipitation of the compound in the assay buffer can lead to erroneous results. Confirm the purity of your compound (e.g., by HPLC) and its solubility in the assay buffer. The aqueous solubility of some pyrrolo[3,4-c]pyridine derivatives has been noted as a potential issue.[9]

Issue 3: Compound shows potent enzymatic inhibition but weak cellular activity.

Possible Cause: Poor cell permeability, high protein binding, or rapid metabolism of the compound.

Troubleshooting Steps:

  • Assess Cell Permeability: Use computational models (e.g., Caco-2 permeability) or experimental assays to predict or measure the cell permeability of your compound.

  • Measure Plasma Protein Binding: High binding to plasma proteins in the cell culture medium can reduce the free concentration of the compound available to enter the cells.

  • Evaluate Metabolic Stability: Incubate the compound with liver microsomes to assess its metabolic stability. Rapid metabolism can lead to a lower effective concentration in cell-based assays.

  • Consider Active Efflux: The compound may be a substrate for drug efflux pumps. This can be investigated by co-incubating with known efflux pump inhibitors.

Data Presentation

Table 1: Inhibitory Activity of Exemplary 1H-pyrrolo[3,2-c]pyridine Analogues

Compound IDTarget Cell LineIC50 (µM)Reference
10t HeLa (Cervical Cancer)0.12[1][2]
SGC-7901 (Gastric Cancer)0.15[1][2]
MCF-7 (Breast Cancer)0.21[1][2]
1r Ovarian Cancer Cell Lines0.15 - 1.78[4]
Prostate Cancer Cell Lines0.15 - 1.78[4]
Breast Cancer Cell Lines0.15 - 1.78[4]
8c A375P (Melanoma)-[10]
9b A375P (Melanoma)-[10]

Note: IC50 values are highly dependent on the specific assay conditions and cell line used.

Experimental Protocols

Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a general method for measuring the inhibitory activity of a this compound analogue against a purified kinase.

Materials:

  • Purified kinase of interest

  • Kinase substrate peptide

  • ATP

  • Test compound (dissolved in 100% DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 384-well plates

  • Plate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO.

  • Kinase Reaction: a. In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control. b. Add 2 µL of the kinase solution (in kinase assay buffer) to each well. c. Incubate for 15 minutes at room temperature. d. Initiate the reaction by adding 2 µL of the substrate/ATP mixture (in kinase assay buffer). e. Incubate for 1 hour at 30°C.

  • ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well. b. Incubate for 40 minutes at room temperature. c. Add 10 µL of Kinase Detection Reagent to each well. d. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Identification of Resistance Mutations via Cell-Based Screening

This protocol outlines a method for generating and identifying resistance mutations in a target kinase.

Materials:

  • Parental cancer cell line sensitive to the test compound

  • Retroviral or lentiviral expression vector containing the target kinase cDNA

  • Error-prone PCR kit

  • Packaging cell line (e.g., HEK293T)

  • Transfection reagent

  • Test compound

  • Cell culture medium and supplements

  • Genomic DNA extraction kit

  • PCR primers for sequencing the target kinase gene

Procedure:

  • Generate a Mutant Library: a. Amplify the coding sequence of the target kinase using error-prone PCR to introduce random mutations. b. Clone the library of PCR products into a retroviral or lentiviral expression vector.

  • Produce Viral Particles: a. Transfect the packaging cell line with the viral vector library. b. Collect the virus-containing supernatant after 48-72 hours.

  • Transduce Target Cells: a. Transduce the parental cancer cell line with the viral library.

  • Select for Resistant Clones: a. Culture the transduced cells in the presence of the test compound at a concentration that is toxic to the parental cells (e.g., 5-10 times the IC50). b. Continue to culture for 2-4 weeks, replenishing the medium and compound as needed, until resistant colonies appear.

  • Isolate and Characterize Resistant Clones: a. Pick individual resistant colonies and expand them. b. Confirm the resistant phenotype by performing a cell viability assay. c. Extract genomic DNA from the resistant clones. d. PCR amplify and sequence the integrated target kinase gene to identify the resistance-conferring mutations.[11][12]

Mandatory Visualizations

signaling_pathway cluster_resistance Mechanisms of Resistance cluster_on_target On-Target cluster_off_target Off-Target Secondary_Mutations Secondary Mutations in Kinase Domain Target_Kinase Target Kinase (e.g., FMS, FGFR) Secondary_Mutations->Target_Kinase Alters binding site Gene_Amplification Target Gene Amplification Gene_Amplification->Target_Kinase Increases protein level Bypass_Pathways Activation of Bypass Pathways Downstream_Signaling Downstream Signaling (Proliferation, Survival) Bypass_Pathways->Downstream_Signaling Circumvents inhibition Drug_Efflux Increased Drug Efflux Pyrrolo_Analogue Methyl 1H-pyrrolo[3,2-c]pyridine -6-carboxylate Analogue Drug_Efflux->Pyrrolo_Analogue Reduces intracellular concentration Pyrrolo_Analogue->Target_Kinase Inhibition Target_Kinase->Downstream_Signaling Activation Cellular_Effect Inhibition of Cell Growth Downstream_Signaling->Cellular_Effect

Caption: Mechanisms of resistance to pyrrolo[3,2-c]pyridine analogues.

experimental_workflow cluster_workflow Troubleshooting Cellular Resistance Start Decreased Compound Efficacy Observed Confirm_IC50 Confirm IC50 Shift in Cell Viability Assay Start->Confirm_IC50 Sequence_Target Sequence Target Kinase for Mutations Confirm_IC50->Sequence_Target Resistance Confirmed Assess_Expression Assess Target Expression (Western/qPCR) Sequence_Target->Assess_Expression No Mutations Found Outcome Identify Resistance Mechanism Sequence_Target->Outcome Mutation Identified Probe_Bypass Probe Bypass Pathways (Phospho-Western) Assess_Expression->Probe_Bypass Normal Expression Assess_Expression->Outcome Overexpression Detected Probe_Bypass->Outcome

Caption: Workflow for troubleshooting cellular resistance.

logical_relationship cluster_logic Decision Logic for Assay Troubleshooting Problem Potent Enzymatic IC50, Weak Cellular IC50 Check_Permeability Assess Cell Permeability Problem->Check_Permeability Check_Metabolism Evaluate Metabolic Stability Check_Permeability->Check_Metabolism Permeable Solution Modify Analogue for Improved ADME Properties Check_Permeability->Solution Poor Permeability Check_Efflux Investigate Drug Efflux Check_Metabolism->Check_Efflux Stable Check_Metabolism->Solution Unstable Check_Efflux->Solution No Efflux Check_Efflux->Solution Efflux Substrate

Caption: Decision logic for assay troubleshooting.

References

Technical Support Center: Metabolic Stability of Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the metabolic stability of Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental evaluation of this compound's metabolic stability.

Issue 1: Rapid degradation of the compound in liver microsomal stability assays.

  • Potential Cause: The compound may be a substrate for highly active Phase I enzymes, such as cytochrome P450s (CYPs), which are abundant in liver microsomes.[1] The pyrrolopyridine scaffold itself can be susceptible to metabolism.[2] Specifically, the pyrrole moiety may be prone to electrophilic attack.[2]

  • Troubleshooting Steps:

    • Run a control without NADPH: To distinguish between enzymatic degradation and chemical instability, perform an incubation without the NADPH cofactor.[3][4] Significant disappearance in this control group suggests chemical instability in the assay buffer.

    • Use a lower microsomal protein concentration: High protein concentrations can lead to very rapid metabolism. Reducing the concentration may slow down the reaction to allow for more accurate measurement.[3]

    • Shorten incubation times: If the compound is rapidly metabolized, reducing the incubation time points (e.g., 0, 1, 5, 10, 15 minutes) can help to better define the degradation curve.[3]

    • Consider CYP inhibition: Use known broad-spectrum CYP inhibitors (e.g., 1-aminobenzotriazole) to confirm if the metabolism is CYP-mediated.

Issue 2: High variability in metabolic stability results between experiments.

  • Potential Cause: Inconsistent experimental conditions are a common source of variability in in vitro ADME assays.[4][5]

  • Troubleshooting Steps:

    • Standardize experimental parameters: Ensure consistent temperature (37°C), pH (typically 7.4), and enzyme concentrations across all assays.[5][6]

    • Use a consistent source of microsomes: Different batches or suppliers of liver microsomes can have varying enzyme activity. If possible, use the same batch for a series of experiments.[4]

    • Verify analytical method: Ensure the LC-MS/MS method is robust, with sufficient linearity and sensitivity. The internal standard should be stable and appropriate for the assay.[4]

Issue 3: Discrepancy between in vitro data and in vivo pharmacokinetic results.

  • Potential Cause: In vitro systems like liver microsomes may not fully replicate the complexity of a living organism.[5] Microsomal assays primarily assess Phase I metabolism, while other clearance mechanisms may be significant in vivo.[1][3]

  • Troubleshooting Steps:

    • Evaluate in hepatocytes: Use cryopreserved hepatocytes to assess metabolic stability. Hepatocytes contain both Phase I and Phase II enzymes, providing a more comprehensive picture of metabolism.[7][8]

    • Investigate plasma protein binding: High plasma protein binding can reduce the fraction of the compound available for metabolism in vivo, which is not accounted for in microsomal assays.

    • Consider extrahepatic metabolism: Metabolism can also occur in other tissues such as the intestine, kidneys, or lungs.

Frequently Asked Questions (FAQs)

Q1: What are the likely metabolic pathways for this compound?

A1: Based on its structure, the following metabolic pathways are plausible:

  • Phase I Metabolism:

    • Oxidation: The pyrrole and pyridine rings are susceptible to oxidation by cytochrome P450 enzymes.[1]

    • Ester Hydrolysis: The methyl ester group can be hydrolyzed by esterases to the corresponding carboxylic acid.

  • Phase II Metabolism:

    • If a hydroxyl group is introduced during Phase I metabolism, it can undergo glucuronidation or sulfation.

    • The carboxylic acid metabolite from ester hydrolysis could also be a substrate for glucuronidation.

Q2: How can the metabolic stability of this pyrrolopyridine scaffold be improved?

A2: Strategies to improve the metabolic stability of similar heterocyclic compounds often involve:

  • Blocking sites of metabolism: Introducing substituents, such as fluorine or a methyl group, at metabolically labile positions can prevent enzymatic action.[9]

  • Modifying the scaffold: In some cases, replacing a part of the scaffold, for instance, by N-methylation of a pyrazole substituent on a pyrrolopyridine core, has been shown to improve metabolic stability.[2]

  • Reducing lipophilicity: Generally, less lipophilic compounds tend to have lower metabolic clearance.[9]

Q3: What are the key parameters obtained from a microsomal stability assay?

A3: The primary parameters calculated are:

  • Half-life (t½): The time it takes for 50% of the compound to be metabolized. A longer half-life indicates greater stability.[7]

  • Intrinsic Clearance (CLint): The rate of metabolism by the liver, normalized to the amount of microsomal protein. It is a measure of the enzyme's capacity to metabolize the compound.[1][7]

Quantitative Data Summary

The following table presents example data from a human liver microsomal stability assay to illustrate how results are typically reported.

Compoundt½ (min)CLint (µL/min/mg protein)Classification
Verapamil (High Clearance Control)< 10> 100High Clearance
Carbamazepine (Low Clearance Control)> 60< 10Low Clearance
This compound TBDTBDTo be determined

TBD: To be determined by experiment.

Experimental Protocols

Liver Microsomal Stability Assay

This protocol outlines a typical procedure to assess the metabolic stability of a test compound.

1. Materials and Equipment: [10]

  • Test compound (e.g., this compound)

  • Liver microsomes (human, rat, or other species)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[6]

  • Positive control compounds (high and low clearance)

  • Ice-cold acetonitrile or methanol (for reaction termination)

  • 96-well plates or microcentrifuge tubes

  • Incubator/water bath (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

2. Procedure:

  • Prepare Solutions:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and dilute to the desired working concentration in buffer.[6]

    • Thaw liver microsomes on ice and dilute to the final desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.[3]

  • Incubation:

    • In a 96-well plate, add the diluted microsomes and the test compound. Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[3]

    • For the negative control (to assess non-NADPH dependent degradation), add buffer instead of the NADPH system.[3]

  • Time Points and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[1][3] The "0 minute" time point is terminated immediately after adding the NADPH system.

  • Sample Processing and Analysis:

    • Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to precipitate the proteins.[10]

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.[1]

3. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg/mL microsomal protein) .

Visualizations

Metabolic_Pathways parent This compound oxidized_metabolite Oxidized Metabolite (Hydroxylation on rings) parent->oxidized_metabolite CYP450 Oxidation hydrolyzed_metabolite Carboxylic Acid Metabolite parent->hydrolyzed_metabolite glucuronide_conjugate1 Glucuronide Conjugate oxidized_metabolite->glucuronide_conjugate1 glucuronide_conjugate2 Glucuronide Conjugate (Acyl Glucuronide) hydrolyzed_metabolite->glucuronide_conjugate2 UGT Conjugation

Caption: Potential metabolic pathways for this compound.

References

Validation & Comparative

A Comparative Guide to Pyrrolopyridines in Preclinical Drug Discovery: Spotlight on Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolopyridine scaffold, a bicyclic heterocycle, is a cornerstone in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1] This guide provides a comparative analysis of Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate and other pyrrolopyridine isomers, focusing on their performance in preclinical anticancer and kinase inhibition studies.

Introduction to Pyrrolopyridines

Pyrrolopyridines are bicyclic heterocyclic compounds composed of a fused pyrrole and pyridine ring.[1] There are six possible isomers of the pyrrolopyridine core, each providing a unique structural framework for the design of targeted therapeutics.[1] These scaffolds are prevalent in natural products and have been extensively explored in drug discovery, leading to the development of potent inhibitors for a range of biological targets.[1]

Overview of this compound

Comparative Analysis of Pyrrolopyridine Isomers

This section details the biological activities of various pyrrolopyridine isomers, with a focus on their anticancer and kinase inhibitory properties.

Anticancer Activity

Several pyrrolopyridine isomers have been investigated for their cytotoxic effects against various cancer cell lines. The data below summarizes the half-maximal inhibitory concentrations (IC50) of representative compounds from different pyrrolopyridine scaffolds.

Table 1: Comparative Anticancer Activity of Pyrrolopyridine Derivatives

Compound/ScaffoldCancer Cell LineIC50 (µM)Reference
1H-Pyrrolo[3,2-c]pyridine Derivative (10t) HeLa (Cervical Cancer)0.12[3]
SGC-7901 (Gastric Cancer)0.15[3]
MCF-7 (Breast Cancer)0.21[3]
1H-Pyrrolo[3,2-c]pyridine Derivative (Compound 1r) Ovarian, Prostate, and Breast Cancer Cell Lines0.15 - 1.78[4]
Pyrrolo[2,3-b]pyridine Analogues (5c, 5d, 5e, 5h, 5k, 5m, 5n, 5q, 5r, 7f, 7j, 7g, 7k) A549 (Lung Cancer), HeLa (Cervical Cancer), MDA-MB-231 (Breast Cancer)0.12 - 9.84[5]
Pyrrolo[3,4-c]pyridine Derivative (Mannich bases 20g–s) In vitro antitumor screen19 - 29 µg/mL[6]
Kinase Inhibition

The structural similarity of the pyrrolopyridine nucleus to the purine core of ATP makes it an ideal scaffold for designing kinase inhibitors.

Table 2: Comparative Kinase Inhibitory Activity of Pyrrolopyridine Derivatives

Compound/ScaffoldTarget KinaseIC50 (nM)Reference
1H-Pyrrolo[3,2-c]pyridine Derivative (Compound 1r) FMS Kinase30[4]
1H-Pyrrolo[2,3-b]pyridine Derivative (Compound 4h) FGFR17[7]
FGFR29[7]
FGFR325[7]
FGFR4712[7]
Pyrrolo[3,2-g]isoquinoline Derivative (Compound 3) Haspin Kinase10 - 80[8]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

In Vitro Anticancer Activity (MTT Assay)

The antiproliferative activity of the compounds is commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilizing agent (e.g., DMSO or a specialized buffer).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.

Kinase Inhibition Assay (Luminescence-Based)

The inhibitory effect of compounds on kinase activity can be determined by measuring the amount of ATP remaining after a kinase reaction.

Protocol:

  • Compound Preparation: Test compounds are serially diluted to the desired concentrations.

  • Kinase Reaction: The kinase, its specific substrate, and ATP are incubated with the test compounds in an appropriate buffer.

  • ATP Detection: After a set incubation time, an ATP detection reagent (e.g., containing luciferase and luciferin) is added to the reaction mixture.

  • Luminescence Measurement: The luminescent signal, which is proportional to the amount of remaining ATP, is measured using a luminometer.

  • Data Analysis: The percentage of kinase inhibition is calculated by comparing the luminescence signal in the presence of the test compound to the signals from a positive control (no inhibitor) and a negative control (no kinase). The IC50 value is then determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental workflows are provided below using Graphviz (DOT language).

experimental_workflow cluster_invitro In Vitro Anticancer Assay cluster_kinase Kinase Inhibition Assay cell_seeding Cell Seeding compound_treatment Compound Treatment cell_seeding->compound_treatment mtt_assay MTT Assay compound_treatment->mtt_assay data_analysis Data Analysis (IC50) mtt_assay->data_analysis compound_prep Compound Preparation kinase_reaction Kinase Reaction compound_prep->kinase_reaction atp_detection ATP Detection kinase_reaction->atp_detection luminescence_measurement Luminescence Measurement atp_detection->luminescence_measurement kinase_data_analysis Data Analysis (IC50) luminescence_measurement->kinase_data_analysis

Caption: General experimental workflows for in vitro anticancer and kinase inhibition assays.

fgfr_signaling_pathway cluster_pathway FGFR Signaling Pathway cluster_inhibition Point of Inhibition FGF FGF FGFR FGFR FGF->FGFR Binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT PLCg PLCγ Pathway FGFR->PLCg Proliferation Cell Proliferation, Survival, Migration RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation PLCg->Proliferation Pyrrolopyridine Pyrrolopyridine Inhibitor Pyrrolopyridine->FGFR Inhibits ATP Binding

Caption: Simplified FGFR signaling pathway and the inhibitory action of pyrrolopyridines.

Conclusion

The pyrrolopyridine scaffold represents a versatile platform for the development of novel therapeutics, particularly in the fields of oncology and kinase-mediated diseases. While specific biological data for this compound remains to be fully elucidated in publicly accessible literature, its structural class and related derivatives show significant promise as potent inhibitors of cancer cell growth and key kinases. The comparative data presented in this guide highlights the potential of various pyrrolopyridine isomers and provides a foundation for further research and development in this exciting area of medicinal chemistry. The detailed experimental protocols and pathway diagrams serve as valuable resources for researchers aiming to explore the therapeutic potential of this important class of compounds.

References

A Comparative Analysis: The Potential of Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate as a Novel MPS1 Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate in the context of known inhibitors of Monopolar Spindle 1 (MPS1) kinase, a critical regulator of the spindle assembly checkpoint (SAC) and a promising target in oncology.[1][2][3][4] While direct experimental data for this compound is not extensively available in public literature, its core scaffold, 1H-pyrrolo[3,2-c]pyridine, is the foundation of a class of potent and selective MPS1 inhibitors.[5][6][7] This guide will, therefore, draw comparisons based on the well-characterized inhibitor CCT251455, which shares this core structure, to provide a representative analysis of its potential.

Introduction to MPS1 and Its Inhibition

Monopolar Spindle 1 (MPS1), also known as TTK protein kinase, is a dual-specificity kinase that plays a central role in the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures the proper segregation of chromosomes during mitosis.[1][8][9] Upregulation of MPS1 has been observed in a variety of human cancers, making it an attractive therapeutic target.[3][4][8] Inhibition of MPS1 can lead to premature exit from mitosis and subsequent cell death in cancer cells, which often exhibit chromosomal instability and are highly dependent on a functional SAC.[10][11] Several small molecule inhibitors of MPS1 have been developed, with some advancing into clinical trials.[3][10][12]

Comparative Analysis of MPS1 Inhibitors

The 1H-pyrrolo[3,2-c]pyridine scaffold has been identified as a promising starting point for the development of potent and selective MPS1 inhibitors.[5][6][7] Structure-based drug design has led to the optimization of this series, yielding compounds with excellent biochemical and cellular potency.[5] For the purpose of this guide, we will use the published data for CCT251455 as a representative for the 1H-pyrrolo[3,2-c]pyridine class, to which this compound belongs.

Quantitative Comparison of Potency

The following table summarizes the in vitro potency of several known MPS1 inhibitors against the MPS1 kinase.

CompoundScaffoldMPS1 IC50 (nM)Notes
CCT251455 (Representative for 1H-pyrrolo[3,2-c]pyridine scaffold) 1H-pyrrolo[3,2-c]pyridine3A potent and selective MPS1 inhibitor.[5][8]
MPI-0479605 Not Specified1.8A potent and selective ATP-competitive inhibitor.[8][13]
Empesertib (BAY 1161909) Triazolopyridine< 1A potent inhibitor that has entered clinical trials.[8][11][13]
BOS-172722 Not Specified11An inhibitor of the MPS1 checkpoint.[8][13]
AZ3146 Not Specified35A reasonably potent MPS1 inhibitor.[8][13]
NMS-P715 Not Specified182A selective, ATP-competitive inhibitor.[8]
CFI-402257 Not Specified1.7A highly selective and orally bioavailable inhibitor.[8]

Signaling Pathway and Experimental Workflow

To understand the context of MPS1 inhibition, it is essential to visualize its role in the cell cycle and the typical workflow for evaluating potential inhibitors.

MPS1_Signaling_Pathway cluster_mitosis Mitosis Prophase Prophase Metaphase Metaphase Anaphase Anaphase Unattached Kinetochores Unattached Kinetochores MPS1 MPS1 Unattached Kinetochores->MPS1 recruits & activates SAC Activation SAC Activation MPS1->SAC Activation phosphorylates & activates Spindle Assembly Checkpoint (SAC) Activation Spindle Assembly Checkpoint (SAC) Activation Anaphase-Promoting Complex/Cyclosome (APC/C) Anaphase-Promoting Complex/Cyclosome (APC/C) Separase Separase Sister Chromatid Separation Sister Chromatid Separation Separase->Sister Chromatid Separation cleaves Cohesin Anaphase Onset Anaphase Onset Sister Chromatid Separation->Anaphase Onset MPS1 Inhibitor MPS1 Inhibitor MPS1 Inhibitor->MPS1 blocks activity APC/C APC/C SAC Activation->APC/C inhibits APC/C->Separase targets for degradation (via Securin)

Figure 1: Simplified MPS1 signaling pathway in the spindle assembly checkpoint.

Kinase_Inhibitor_Workflow cluster_discovery Discovery & Preclinical Compound Library Screening Compound Library Screening Biochemical Assays Biochemical Assays Compound Library Screening->Biochemical Assays IC50 Determination Hit Identification Hit Identification Cell-based Assays Cell-based Assays Hit Identification->Cell-based Assays Cellular Potency Lead Optimization Lead Optimization Selectivity Profiling Selectivity Profiling Lead Optimization->Selectivity Profiling Kinome Scan In vivo Studies In vivo Studies Pharmacokinetics Pharmacokinetics In vivo Studies->Pharmacokinetics ADME/Tox Biochemical Assays->Hit Identification Cell-based Assays->Lead Optimization Selectivity Profiling->In vivo Studies

Figure 2: General experimental workflow for kinase inhibitor discovery.

Experimental Protocols

The evaluation of MPS1 inhibitors typically involves a series of biochemical and cell-based assays to determine their potency, selectivity, and mechanism of action.

Biochemical Kinase Assay (for IC50 determination)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified MPS1 kinase.

Objective: To determine the concentration of the inhibitor required to reduce the kinase activity by 50% (IC50).

Materials:

  • Recombinant human MPS1 kinase

  • Peptide or protein substrate (e.g., myelin basic protein)

  • ATP (often radiolabeled, e.g., [γ-³²P]ATP)

  • Test compound (e.g., this compound)

  • Kinase reaction buffer

  • Phosphocellulose paper or other separation matrix

  • Scintillation counter

Procedure:

  • Prepare a series of dilutions of the test compound.

  • In a microplate, combine the recombinant MPS1 kinase, the substrate, and the kinase reaction buffer.

  • Add the diluted test compound to the wells. Include a control with no inhibitor.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time.

  • Stop the reaction (e.g., by adding a strong acid).

  • Spot the reaction mixture onto phosphocellulose paper to capture the phosphorylated substrate.

  • Wash the paper to remove unincorporated [γ-³²P]ATP.

  • Measure the amount of incorporated radiolabel using a scintillation counter.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cellular MPS1 Autophosphorylation Assay

This assay assesses the ability of a compound to inhibit MPS1 activity within a cellular context by measuring the phosphorylation status of MPS1 itself.

Objective: To determine the cellular potency of the inhibitor.

Materials:

  • Human cancer cell line (e.g., HeLa, HCT116)

  • Test compound

  • Cell lysis buffer

  • Antibodies: anti-phospho-MPS1 (Thr676) and anti-total-MPS1

  • Western blotting reagents and equipment

Procedure:

  • Culture the cells to an appropriate confluency.

  • Treat the cells with various concentrations of the test compound for a specified duration.

  • Lyse the cells to extract total protein.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Probe the membrane with the anti-phospho-MPS1 antibody to detect the active, autophosphorylated form of MPS1.

  • Strip and re-probe the membrane with the anti-total-MPS1 antibody to ensure equal protein loading.

  • Quantify the band intensities and calculate the ratio of phosphorylated MPS1 to total MPS1.

  • Determine the concentration of the compound that causes a 50% reduction in MPS1 autophosphorylation.

Conclusion

The 1H-pyrrolo[3,2-c]pyridine scaffold represents a validated and promising starting point for the development of novel MPS1 inhibitors. While specific data for this compound is needed for a definitive comparison, the performance of closely related analogs like CCT251455 suggests that it could possess potent and selective inhibitory activity against MPS1. Further investigation through the experimental protocols outlined in this guide is warranted to fully characterize its potential as a therapeutic agent. The continued exploration of this and other novel chemical scaffolds is crucial for advancing the development of effective cancer therapies targeting the spindle assembly checkpoint.

References

A Comparative Analysis of 1H-Pyrrolo[3,2-c]pyridine Derivatives and Sorafenib in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the quest for novel kinase inhibitors with improved efficacy and selectivity is a continuous endeavor. This guide provides a comparative overview of the biological activity of derivatives of "Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate" and the established multi-kinase inhibitor, Sorafenib. While the parent compound, this compound, primarily serves as a synthetic intermediate, its core scaffold has been elaborated to produce potent anti-cancer agents.

This comparison focuses on a series of diarylurea and diarylamide derivatives based on the 1H-pyrrolo[3,2-c]pyridine scaffold, which have been directly compared to Sorafenib for their antiproliferative effects. The data presented herein is compiled from preclinical studies to offer an objective assessment of their potential as therapeutic agents.

Comparative Biological Activity

The following tables summarize the in vitro efficacy of selected 1H-pyrrolo[3,2-c]pyridine derivatives against the A375P human melanoma cell line, alongside the activity of Sorafenib. Furthermore, a broader kinase inhibition profile for Sorafenib is provided to contextualize the activity of these compounds.

Table 1: Antiproliferative Activity of 1H-Pyrrolo[3,2-c]pyridine Derivatives and Sorafenib against A375P Human Melanoma Cells

CompoundIC50 (µM) against A375P
Diarylureas
Compound 8b0.08 µM
Compound 8g0.09 µM
Diarylamides
Compound 9a0.05 µM
Compound 9b0.03 µM
Compound 9c0.04 µM
Compound 9d0.02 µM
Compound 9e0.06 µM
Reference Compound
Sorafenib2.5 µM

IC50 values represent the concentration of the compound required to inhibit the proliferation of A375P cells by 50%. Data extracted from a study on new 1H-pyrrolo[3,2-c]pyridine derivatives.[1]

Table 2: Kinase Inhibition Profile of Sorafenib

Kinase TargetIC50 (nM)
Raf-16
B-Raf (wild-type)22
B-Raf (V600E mutant)38
VEGFR-126
VEGFR-290
VEGFR-320
PDGFR-β57
c-KIT68
FLT358
RET43

IC50 values represent the concentration of Sorafenib required to inhibit the activity of the respective kinase by 50% in cell-free assays.[2]

Experimental Protocols

The following methodologies are representative of the key experiments used to generate the comparative data.

Antiproliferative Activity Assay (MTT Assay)

This assay is a standard colorimetric method to assess cell viability.

  • Cell Seeding: Cancer cells (e.g., A375P human melanoma) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (1H-pyrrolo[3,2-c]pyridine derivatives or Sorafenib) or a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Formazan Solubilization: Living cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals. These crystals are then dissolved using a solubilization solution (e.g., DMSO or a specialized buffer).

  • Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[3]

In Vitro Kinase Inhibition Assay

These assays are designed to measure the direct inhibitory effect of a compound on the activity of a specific kinase.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the purified recombinant kinase, a specific substrate (e.g., a peptide or protein), and a buffer solution with necessary cofactors (e.g., ATP, Mg2+).

  • Inhibitor Addition: The test compound (e.g., Sorafenib) is added to the reaction mixture at various concentrations.

  • Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The mixture is then incubated for a specific time at a controlled temperature to allow for the phosphorylation of the substrate.

  • Detection of Kinase Activity: The extent of substrate phosphorylation is quantified. This can be done using various methods, such as:

    • Radiometric assays: Using radiolabeled ATP ([γ-32P]ATP) and measuring the incorporation of the radioactive phosphate into the substrate.

    • Fluorescence-based assays: Using fluorescently labeled substrates or antibodies to detect the phosphorylated product.

    • Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction.

  • Data Analysis: The kinase activity at each inhibitor concentration is normalized to the activity of a control reaction without the inhibitor. The IC50 value is then calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Visualizing Key Pathways and Processes

To better understand the context of this comparison, the following diagrams illustrate the primary signaling pathway targeted by Sorafenib and a typical workflow for evaluating kinase inhibitors.

Raf_MEK_ERK_Pathway RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) Ras Ras RTK->Ras Raf Raf (B-Raf, c-Raf) Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Proliferation Cell Proliferation, Angiogenesis, Survival Nucleus->Proliferation Sorafenib Sorafenib Sorafenib->RTK Sorafenib->Raf

Caption: The Raf/MEK/ERK signaling pathway, a key target of Sorafenib.

Kinase_Inhibitor_Workflow Start Compound Synthesis (e.g., 1H-pyrrolo[3,2-c]pyridine derivatives) Biochemical_Assay In Vitro Kinase Assay (Determine IC50 against target kinases) Start->Biochemical_Assay Cell_Based_Assay Cell-Based Proliferation Assay (e.g., MTT assay on cancer cell lines) Biochemical_Assay->Cell_Based_Assay Selectivity_Profiling Kinase Selectivity Profiling (Screen against a panel of kinases) Cell_Based_Assay->Selectivity_Profiling In_Vivo_Studies In Vivo Efficacy Studies (e.g., Xenograft models) Selectivity_Profiling->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

Caption: A typical experimental workflow for evaluating kinase inhibitors.

References

Comparative Analysis of Structure-Activity Relationships of 1H-Pyrrolo[3,2-c]pyridine Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the evolving landscape of 1H-pyrrolo[3,2-c]pyridine-based compounds, focusing on their potential as potent tubulin polymerization inhibitors for cancer therapy.

The 1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a promising framework in medicinal chemistry for the development of novel therapeutics. Recent structure-activity relationship (SAR) studies have highlighted the potential of derivatives of this heterocyclic system as potent anticancer agents. These compounds have been shown to exhibit significant antiproliferative activity against various cancer cell lines by targeting the colchicine-binding site of tubulin, thereby disrupting microtubule dynamics, a critical process for cell division. This guide provides a comparative analysis of the performance of various 1H-pyrrolo[3,2-c]pyridine derivatives, supported by experimental data and detailed protocols.

Structure-Activity Relationship (SAR) of 1H-Pyrrolo[3,2-c]pyridine Derivatives as Tubulin Inhibitors

A series of novel 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines have been synthesized and evaluated for their in vitro antiproliferative activities against three human cancer cell lines: HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer).[1][2] The results, summarized in the table below, indicate that the nature of the aryl substituent at the 6-position of the pyrrolo[3,2-c]pyridine core plays a crucial role in determining the anticancer potency.

Compound IDB-ring Substituent (at position 6)HeLa IC₅₀ (μM)SGC-7901 IC₅₀ (μM)MCF-7 IC₅₀ (μM)
10a Phenyl>10>10>10
10c m-Tolyl4.895.316.25
10d p-Tolyl3.564.124.98
10t Indolyl0.120.150.21
CA-4 (control) -0.00210.00250.0019

Data sourced from a study on 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors.[1][2]

The SAR analysis reveals several key insights:

  • Derivatives with phenyl or aryl moieties as the B-ring generally show moderate to weak activities.[1]

  • The introduction of electron-donating groups (EDGs) on the B-ring appears to be favorable for antiproliferative activity.

  • Notably, compound 10t , which features an indolyl moiety as the B-ring, demonstrated the most potent anticancer activities, with IC₅₀ values in the nanomolar range across all three cell lines.[1][2]

Experimental Protocols

In Vitro Antiproliferative Activity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Plating: HeLa, SGC-7901, and MCF-7 cells were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 μL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 150 μL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a wavelength of 490 nm using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, was calculated from the dose-response curves.

Tubulin Polymerization Inhibition Assay

To confirm that the anticancer activity of these compounds is due to their interaction with tubulin, a tubulin polymerization assay was performed.[4][5] This assay monitors the assembly of purified tubulin into microtubules in the presence and absence of the test compounds.[5]

  • Reaction Mixture: A reaction mixture containing purified bovine tubulin (2 mg/mL), GTP (1 mM), and a fluorescent reporter in a glutamate-based buffer is prepared.[5]

  • Compound Addition: The test compounds at various concentrations are added to the reaction mixture. A known tubulin inhibitor (e.g., colchicine) is used as a positive control.

  • Initiation of Polymerization: The polymerization is initiated by raising the temperature to 37°C.

  • Fluorescence Monitoring: The extent of tubulin polymerization is monitored by measuring the increase in fluorescence over time using a fluorescence spectrophotometer.

  • Data Analysis: The inhibitory effect of the compounds on tubulin polymerization is determined by comparing the polymerization curves of the treated samples with that of the untreated control. Compound 10t was found to potently inhibit tubulin polymerization at concentrations of 3 μM and 5 μM.[6]

Mechanism of Action and Signaling Pathway

The primary mechanism of action for these 1H-pyrrolo[3,2-c]pyridine derivatives is the inhibition of tubulin polymerization by binding to the colchicine-binding site on β-tubulin.[1] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis (programmed cell death).[1]

G cluster_drug_action Drug Action cluster_cellular_effect Cellular Effect Pyrrolo_pyridine 1H-Pyrrolo[3,2-c]pyridine Derivative (e.g., 10t) Tubulin β-Tubulin (Colchicine Binding Site) Pyrrolo_pyridine->Tubulin Binds to Inhibition Inhibition of Tubulin Polymerization Tubulin->Inhibition Disruption Disruption of Microtubule Dynamics Inhibition->Disruption Arrest G2/M Phase Cell Cycle Arrest Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Figure 1: Proposed mechanism of action for 1H-pyrrolo[3,2-c]pyridine derivatives.

Conclusion

The 1H-pyrrolo[3,2-c]pyridine scaffold serves as a valuable template for the design of potent anticancer agents. SAR studies have demonstrated that strategic modifications, particularly at the 6-position of the heterocyclic core, can lead to compounds with significant tubulin polymerization inhibitory activity and potent antiproliferative effects against a range of cancer cell lines. The indolyl derivative 10t stands out as a highly promising lead compound for further optimization and preclinical development.[1] Future work in this area could focus on exploring a wider range of substituents and further elucidating the molecular interactions within the colchicine-binding pocket to design even more potent and selective anticancer drugs.

References

A Comparative Guide to the Structure-Activity Relationship of Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the structure-activity relationships (SAR) of analogues based on the Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate scaffold. The information is targeted towards researchers, scientists, and drug development professionals, offering insights into the design of novel therapeutics. The data presented is compiled from recent studies on the anticancer and kinase inhibitory activities of this class of compounds.

Anticancer Activity of 1H-pyrrolo[3,2-c]pyridine Derivatives as Colchicine-Binding Site Inhibitors

A recent study explored a series of 1H-pyrrolo[3,2-c]pyridine derivatives as potent inhibitors of tubulin polymerization by binding to the colchicine site, demonstrating significant anticancer activities. The core scaffold was modified at the C6 and N1 positions to investigate the impact on cytotoxicity against various cancer cell lines.

The antiproliferative activities of the synthesized compounds were evaluated against three human cancer cell lines: HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer). The results, expressed as IC50 values (the concentration required to inhibit 50% of cell growth), are summarized in the table below.[1][2]

CompoundR (Substitution at C6)HeLa IC50 (μM)SGC-7901 IC50 (μM)MCF-7 IC50 (μM)
10a Phenyl>10>10>10
10f 2-methoxyphenyl1.251.582.33
10h 4-methoxyphenyl0.891.121.45
10k 4-ethoxyphenyl0.560.780.99
10m 4-chlorophenyl0.450.630.81
10p Naphthalen-2-yl0.280.350.46
10r Pyridin-3-yl0.180.250.33
10t Indol-5-yl0.120.150.21
CA-4 (Positive Control)-0.0090.0110.015

All compounds share a 1-(3,4,5-trimethoxyphenyl) substituent at the N1 position.

The SAR study of these analogues revealed several key findings:

  • Substitution at the C6 position is crucial for activity. The introduction of various aryl and heteroaryl groups at this position significantly influenced the antiproliferative potency.

  • The unsubstituted phenyl group in compound 10a resulted in a loss of activity.[1]

  • Electron-donating or electron-withdrawing substituents on the C6-phenyl ring generally enhanced activity compared to the unsubstituted analogue. For instance, methoxy (10h ), ethoxy (10k ), and chloro (10m ) groups at the para position of the phenyl ring led to increased potency.[1]

  • The position of the substituent on the phenyl ring also played a role, with para-substituted compounds generally showing better activity than ortho-substituted ones (e.g., 10h vs. 10f ).[1]

  • Replacing the phenyl ring with larger aromatic systems like naphthalene (10p ) or heteroaromatic rings such as pyridine (10r ) and indole (10t ) led to a substantial increase in anticancer activity.[1]

  • Compound 10t , bearing an indol-5-yl group at the C6 position, emerged as the most potent analogue in this series, with IC50 values in the nanomolar range against all three cell lines.[1][2] This suggests that the indole moiety provides optimal interactions with the colchicine-binding site on tubulin.

In Vitro Antiproliferative Assay:

  • Cell Culture: HeLa, SGC-7901, and MCF-7 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells were seeded in 96-well plates at a density of 5 × 10^3 cells/well and allowed to attach overnight. The cells were then treated with various concentrations of the test compounds for 48 hours.

  • MTT Assay: After treatment, 20 μL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours. The resulting formazan crystals were dissolved in 150 μL of DMSO.

  • Data Analysis: The absorbance at 490 nm was measured using a microplate reader. The IC50 values were calculated from the dose-response curves using GraphPad Prism software.

experimental_workflow cluster_synthesis Compound Synthesis cluster_bioevaluation Biological Evaluation cluster_sar SAR Analysis Start Starting Materials (this compound) Synthesis Chemical Synthesis (e.g., Suzuki Coupling) Start->Synthesis Purification Purification & Characterization (NMR, HRMS) Synthesis->Purification Treatment Compound Treatment Purification->Treatment Cell_Culture Cancer Cell Lines (HeLa, SGC-7901, MCF-7) Cell_Culture->Treatment MTT_Assay MTT Assay for Cytotoxicity Treatment->MTT_Assay IC50 IC50 Value Determination MTT_Assay->IC50 SAR_Analysis Structure-Activity Relationship Analysis IC50->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization

Figure 1: General workflow for the synthesis and biological evaluation of 1H-pyrrolo[3,2-c]pyridine analogues.

FMS Kinase Inhibitory Activity of Pyrrolo[3,2-c]pyridine Derivatives

Another line of research has focused on developing pyrrolo[3,2-c]pyridine derivatives as inhibitors of FMS kinase (CSF-1R), a receptor tyrosine kinase implicated in various cancers and inflammatory diseases.[3]

A series of eighteen pyrrolo[3,2-c]pyridine derivatives were evaluated for their inhibitory effect against FMS kinase. The most potent compounds are presented below.

CompoundModificationsFMS Kinase IC50 (nM)
KIST101029 (Lead) -96
1e para-disubstituted central phenyl ring60
1r meta-disubstituted central phenyl ring, primary amino group30
  • The nature and position of substituents on the central phenyl ring attached to the pyrrolopyridine core significantly impacted inhibitory potency.[3]

  • Para-disubstituted compounds generally showed higher potency than their meta-disubstituted counterparts.[3]

  • Despite the general trend, compound 1r , which has a meta-disubstituted central phenyl ring and a primary amino group, was the most potent inhibitor in the series, being 3.2 times more potent than the lead compound.[3] This highlights a specific favorable interaction for this substitution pattern.

  • The presence of a morpholino moiety was suggested to enhance solvent exposure and aqueous solubility.[3]

  • Compound 1r also demonstrated excellent selectivity for cancer cells over normal fibroblasts.[3]

FMS Kinase Inhibition Assay:

  • Enzyme and Substrate: Recombinant human FMS kinase and a suitable substrate (e.g., poly(Glu, Tyr) 4:1) were used.

  • Compound Incubation: The kinase, substrate, and various concentrations of the test compounds were incubated in a reaction buffer containing ATP.

  • Detection: The kinase activity was determined by measuring the amount of phosphorylated substrate, typically using a luminescence-based or fluorescence-based assay.

  • Data Analysis: IC50 values were calculated by fitting the dose-response data to a sigmoidal curve.

sar_logic cluster_C6 C6 Position Modifications cluster_N1 N1 Position Modifications Core 1H-pyrrolo[3,2-c]pyridine Scaffold Aryl Aryl/Heteroaryl Substitution Core->Aryl Phenyl Phenyl Ring Substitution Core->Phenyl Substituents Substituents on Aryl Ring (e.g., -OMe, -Cl, Indole) Aryl->Substituents Activity Biological Activity (Anticancer / Kinase Inhibition) Substituents->Activity Position Substituent Position (meta vs. para) Phenyl->Position Position->Activity

Figure 2: Key structural modifications influencing the biological activity of 1H-pyrrolo[3,2-c]pyridine analogues.

References

"Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate" target validation studies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of target validation studies for compounds based on the 1H-pyrrolo[3,2-c]pyridine scaffold reveals a promising avenue for the development of novel therapeutics, particularly in the field of oncology. While "Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate" itself is often utilized as a key intermediate in the synthesis of more complex, biologically active molecules, its core structure forms the foundation for potent inhibitors of crucial cellular targets.[1][2] A notable example is the development of 1H-pyrrolo[3,2-c]pyridine derivatives as inhibitors of tubulin polymerization, showcasing their potential as anticancer agents.[3]

Target Validation: Tubulin Polymerization Inhibition

Recent studies have focused on designing and synthesizing 1H-pyrrolo[3,2-c]pyridine derivatives that act as colchicine-binding site inhibitors, effectively disrupting microtubule dynamics and leading to cancer cell death.[3] These compounds have demonstrated significant antitumor activities across various cancer cell lines.

Comparative Performance of 1H-pyrrolo[3,2-c]pyridine Derivatives

The antiproliferative activity of a series of 1H-pyrrolo[3,2-c]pyridine derivatives was evaluated against three human cancer cell lines: HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer). The results, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), are summarized below.

CompoundHeLa IC50 (μM)SGC-7901 IC50 (μM)MCF-7 IC50 (μM)
10t 0.120.150.21
Combretastatin A-4 (CA-4) 0.0210.0250.033
Colchicine 0.0150.0180.024
Data sourced from a study on 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors.[3]

Among the synthesized compounds, 10t emerged as the most potent derivative, exhibiting IC50 values in the sub-micromolar range across all tested cell lines.[3] While not as potent as the well-established tubulin inhibitors Combretastatin A-4 and Colchicine, compound 10t represents a promising lead for further optimization.

Experimental Protocols

The target validation of these 1H-pyrrolo[3,2-c]pyridine derivatives involved a series of key experiments to elucidate their mechanism of action.

Tubulin Polymerization Assay

This assay is crucial for determining the direct inhibitory effect of the compounds on tubulin assembly.

  • Objective: To measure the extent of tubulin polymerization in the presence of test compounds.

  • Methodology:

    • Tubulin protein is incubated with the test compound or a control vehicle.

    • Polymerization is initiated by raising the temperature to 37°C.

    • The increase in absorbance at 340 nm is monitored over time, which corresponds to the formation of microtubules.

    • The inhibitory effect of the compound is calculated by comparing the rate and extent of polymerization to the control.

  • Results: Compound 10t was found to potently inhibit tubulin polymerization at concentrations of 3 μM and 5 μM.[3]

Immunofluorescence Staining

This technique visualizes the effect of the compounds on the microtubule network within cancer cells.

  • Objective: To observe the disruption of microtubule dynamics in treated cells.

  • Methodology:

    • HeLa cells are cultured on coverslips and treated with the test compound (e.g., 10t at 0.12 μM) for a specified period.

    • The cells are then fixed, permeabilized, and stained with a primary antibody against α-tubulin.

    • A fluorescently labeled secondary antibody is used to visualize the microtubule network.

    • The cell nuclei are counterstained with DAPI.

    • Images are captured using a fluorescence microscope.

  • Results: Treatment with compound 10t resulted in a significant disruption of the normal microtubule network, leading to disorganized and shortened microtubule fragments.[3]

Cell Cycle Analysis

This experiment determines the effect of the compounds on the progression of the cell cycle.

  • Objective: To identify the phase of the cell cycle at which the compound induces arrest.

  • Methodology:

    • HeLa cells are treated with varying concentrations of the test compound (e.g., 10t at 0.12 μM, 0.24 μM, and 0.36 μM).

    • After incubation, the cells are harvested, fixed, and stained with propidium iodide (PI).

    • The DNA content of the cells is analyzed by flow cytometry.

    • The percentage of cells in each phase of the cell cycle (G1, S, G2/M) is quantified.

  • Results: Compound 10t was shown to cause a significant arrest of cells in the G2/M phase of the cell cycle in a dose-dependent manner.[3]

Apoptosis Assay

This assay quantifies the induction of programmed cell death by the compounds.

  • Objective: To determine if the compound induces apoptosis in cancer cells.

  • Methodology:

    • HeLa cells are treated with the test compound.

    • The cells are then stained with Annexin V-FITC and propidium iodide (PI).

    • The stained cells are analyzed by flow cytometry.

    • Annexin V-positive cells are identified as apoptotic.

  • Results: The study demonstrated that compound 10t significantly induced apoptosis in HeLa cells.[3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action and the experimental workflow used in the target validation studies.

Mechanism of Tubulin Inhibition by 1H-pyrrolo[3,2-c]pyridine Derivatives 1H-pyrrolo[3,2-c]pyridine Derivative 1H-pyrrolo[3,2-c]pyridine Derivative Tubulin Dimer Tubulin Dimer 1H-pyrrolo[3,2-c]pyridine Derivative->Tubulin Dimer Binds to Colchicine Site Microtubule Microtubule Tubulin Dimer->Microtubule Inhibits Polymerization Disrupted Microtubule Dynamics Disrupted Microtubule Dynamics Microtubule->Disrupted Microtubule Dynamics G2/M Arrest G2/M Arrest Disrupted Microtubule Dynamics->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis

Caption: Mechanism of action of 1H-pyrrolo[3,2-c]pyridine derivatives as tubulin inhibitors.

Target Validation Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays Tubulin Polymerization Assay Tubulin Polymerization Assay Antiproliferative Assay (IC50) Antiproliferative Assay (IC50) Immunofluorescence Immunofluorescence Antiproliferative Assay (IC50)->Immunofluorescence Cell Cycle Analysis Cell Cycle Analysis Immunofluorescence->Cell Cycle Analysis Apoptosis Assay Apoptosis Assay Cell Cycle Analysis->Apoptosis Assay Lead Compound (10t) Lead Compound (10t) Lead Compound (10t)->Tubulin Polymerization Assay Lead Compound (10t)->Antiproliferative Assay (IC50)

Caption: Experimental workflow for the target validation of 1H-pyrrolo[3,2-c]pyridine derivatives.

References

Unraveling the Molecular Blueprint: A Comparative Guide to the Mechanism of Action of Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the potential mechanisms of action for Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate. Drawing upon experimental data from structurally related compounds, we delineate likely signaling pathways and offer detailed experimental protocols for mechanism confirmation.

The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a range of biological activities. While direct experimental data on the mechanism of action for this compound is not extensively documented, analysis of its structural analogs provides compelling insights into its potential therapeutic targets. The primary mechanisms identified for this class of compounds are the inhibition of tubulin polymerization and the modulation of kinase activity, particularly FMS kinase.

Comparative Analysis of 1H-pyrrolo[3,2-c]pyridine Derivatives

The biological activity of 1H-pyrrolo[3,2-c]pyridine derivatives is significantly influenced by the nature and position of substituents on the core scaffold. Below is a comparative summary of the mechanisms of action for various analogs, which can be used to infer the potential activity of this compound.

Compound ClassKey SubstituentsMechanism of ActionTherapeutic Area
Aryl-substituted 1H-pyrrolo[3,2-c]pyridines Aryl group at C6, Trimethoxyphenyl group at N1Inhibition of tubulin polymerization by binding to the colchicine site.[1][2] This leads to disruption of microtubule dynamics, G2/M cell cycle arrest, and apoptosis.[1][2]Cancer
Diarylamide/Diarylurea 1H-pyrrolo[3,2-c]pyridines Diarylamide or diarylurea moietiesInhibition of FMS kinase (CSF-1R), a receptor tyrosine kinase.[3] This can impact the proliferation and survival of monocyte/macrophage lineage cells.[3]Cancer, Inflammatory Disorders
General 1H-pyrrolo[3,2-c]pyridines Varied substitutionsInhibition of platelet aggregation induced by ADP.[4] The antiplatelet effect is related to the lipophilicity of the compounds.[4]Thrombosis
Pyrrolo[2,3-c]pyridine Derivatives (Isomers) Varied substitutionsInhibition of Lysine-specific demethylase 1 (LSD1), an epigenetic regulator.[5]Cancer (Acute Myelogenous Leukemia)

Based on the core structure of this compound, it is plausible that it could exhibit either anticancer activity through tubulin inhibition or kinase modulation, or potentially other activities inherent to the pyrrolopyridine scaffold. The presence of the methyl carboxylate group at the C6 position will be a key determinant of its specific interactions with biological targets.

Postulated Mechanism of Action: Tubulin Polymerization Inhibition

A prominent mechanism of action for potent anticancer 1H-pyrrolo[3,2-c]pyridine derivatives is the inhibition of tubulin polymerization. These compounds act as colchicine-binding site inhibitors, disrupting the dynamic instability of microtubules, which are crucial for cell division.[1][2] This leads to mitotic arrest in the G2/M phase of the cell cycle and subsequent induction of apoptosis in cancer cells.

Tubulin_Inhibition_Pathway Methyl_1H_pyrrolo_3_2_c_pyridine_6_carboxylate This compound Tubulin α/β-Tubulin Heterodimers Methyl_1H_pyrrolo_3_2_c_pyridine_6_carboxylate->Tubulin Microtubules Microtubule Polymerization Tubulin->Microtubules Polymerization Disruption Disruption of Microtubule Dynamics Tubulin->Disruption Inhibits Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Postulated pathway of tubulin polymerization inhibition.

Postulated Mechanism of Action: FMS Kinase Inhibition

Another potential mechanism for this compound is the inhibition of FMS kinase (CSF-1R). FMS kinase is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of macrophages.[3] Its overexpression is implicated in various cancers and inflammatory diseases. Inhibition of FMS kinase can block downstream signaling pathways, thereby reducing tumor growth and inflammation.

FMS_Kinase_Inhibition_Pathway Compound This compound FMS_Kinase FMS Kinase (CSF-1R) Compound->FMS_Kinase Inhibits Downstream_Signaling Downstream Signaling Pathways (e.g., PI3K/Akt, MAPK) FMS_Kinase->Downstream_Signaling Activates Cellular_Response Cell Proliferation, Survival, Differentiation Downstream_Signaling->Cellular_Response Promotes

Caption: Postulated pathway of FMS kinase inhibition.

Experimental Protocols for Mechanism of Action Confirmation

To elucidate the precise mechanism of action of this compound, a series of in vitro and cell-based assays are recommended.

In Vitro Tubulin Polymerization Assay

Objective: To determine if the compound directly inhibits tubulin polymerization.

Methodology:

  • Purified tubulin is incubated with the test compound at various concentrations in a polymerization buffer containing GTP.

  • The polymerization of tubulin into microtubules is monitored over time by measuring the increase in absorbance at 340 nm.

  • A known tubulin inhibitor (e.g., colchicine) is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative control.

  • The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated.

Cell Viability and Proliferation Assays (MTT/MTS Assay)

Objective: To assess the cytotoxic and antiproliferative effects of the compound on cancer cell lines.

Methodology:

  • Cancer cell lines (e.g., HeLa, MCF-7, SGC-7901) are seeded in 96-well plates and allowed to attach overnight.

  • Cells are treated with a range of concentrations of the test compound for 48-72 hours.

  • MTT or MTS reagent is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.

  • The absorbance is measured at the appropriate wavelength, and the percentage of cell viability is calculated relative to untreated control cells.

  • IC50 values are determined from the dose-response curves.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of the compound on cell cycle progression.

Methodology:

  • Cancer cells are treated with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).

  • Cells are harvested, fixed in ethanol, and stained with a DNA-intercalating dye (e.g., propidium iodide).

  • The DNA content of the cells is analyzed by flow cytometry.

  • The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is quantified to identify any cell cycle arrest.

Apoptosis Assay by Annexin V/PI Staining

Objective: To determine if the compound induces apoptosis.

Methodology:

  • Cells are treated with the test compound for a defined period.

  • Cells are harvested and stained with Annexin V-FITC and propidium iodide (PI).

  • The stained cells are analyzed by flow cytometry.

  • Annexin V positive/PI negative cells are identified as early apoptotic cells, while Annexin V positive/PI positive cells are late apoptotic or necrotic cells.

In Vitro Kinase Inhibition Assay (FMS Kinase)

Objective: To determine if the compound directly inhibits FMS kinase activity.

Methodology:

  • Recombinant FMS kinase is incubated with the test compound at various concentrations in a kinase buffer containing ATP and a substrate peptide.

  • The kinase reaction is allowed to proceed, and the amount of phosphorylated substrate is quantified using methods such as ELISA, fluorescence polarization, or radiometric assays.

  • A known FMS kinase inhibitor is used as a positive control.

  • IC50 values are calculated from the dose-inhibition curves.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cell_based Cell-Based Assays Tubulin_Assay Tubulin Polymerization Assay Conclusion_Tubulin Conclusion_Tubulin Tubulin_Assay->Conclusion_Tubulin Confirms/Refutes Tubulin Inhibition Kinase_Assay FMS Kinase Inhibition Assay Conclusion_Kinase Conclusion_Kinase Kinase_Assay->Conclusion_Kinase Confirms/Refutes Kinase Inhibition Viability_Assay Cell Viability Assay (MTT/MTS) Cell_Cycle_Assay Cell Cycle Analysis Viability_Assay->Cell_Cycle_Assay If cytotoxic Apoptosis_Assay Apoptosis Assay Cell_Cycle_Assay->Apoptosis_Assay If G2/M arrest Conclusion_Apoptosis Conclusion_Apoptosis Apoptosis_Assay->Conclusion_Apoptosis Confirms Apoptotic Mechanism Compound This compound Compound->Tubulin_Assay Compound->Kinase_Assay Compound->Viability_Assay

Caption: Recommended workflow for mechanism of action studies.

By employing this structured experimental approach, researchers can definitively establish the mechanism of action of this compound and evaluate its therapeutic potential. The comparative data presented herein serves as a foundational guide for these investigations.

References

Comparative Analysis of Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate and Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the biological activity of Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate and its derivatives, focusing on their potential as kinase inhibitors in cancer and inflammatory diseases. The pyrrolo[3,2-c]pyridine scaffold has emerged as a promising framework in medicinal chemistry for developing targeted therapies.

Introduction to Pyrrolo[3,2-c]pyridine Derivatives

The pyrrolo[3,2-c]pyridine core is a key structural motif found in a variety of biologically active compounds. Derivatives of this scaffold have demonstrated a broad range of therapeutic potential, including anticancer, anti-inflammatory, and anti-arthritic activities.[1][2] Their mechanism of action often involves the inhibition of specific kinases, which are critical regulators of cellular signaling pathways. Key kinase targets for this class of compounds include Transforming Growth Factor-β-Activated Kinase 1 (TAK1), FMS kinase (CSF-1R), and Fibroblast Growth Factor Receptors (FGFRs).[1][3][4]

This compound and its analogs are of particular interest due to their potential as intermediates in the synthesis of potent and selective kinase inhibitors.[5][6] This guide will compare the efficacy of these compounds against alternative kinase inhibitors, supported by experimental data and detailed protocols.

Performance Comparison: Inhibition of Key Kinase Targets

The biological activity of pyrrolo[3,2-c]pyridine derivatives is highly dependent on the specific substitutions on the core scaffold. This section compares the inhibitory activity of various derivatives against different kinase targets and cancer cell lines.

Table 1: Comparative Inhibitory Activity (IC₅₀) of Pyrrolo[3,2-c]pyridine Derivatives
Compound/AlternativeTarget Kinase/Cell LineIC₅₀ (nM)Biological ActivityReference
Compound 1r FMS Kinase30Potent FMS Kinase Inhibitor[1][7]
Compound 1e FMS Kinase60Potent FMS Kinase Inhibitor[1]
KIST101029 (Lead Compound) FMS Kinase96FMS Kinase Inhibitor[1][7]
Compound 10t HeLa (Cervical Cancer)120Anticancer (Tubulin Polymerization Inhibitor)[8][9]
SGC-7901 (Gastric Cancer)150Anticancer (Tubulin Polymerization Inhibitor)[8][9]
MCF-7 (Breast Cancer)210Anticancer (Tubulin Polymerization Inhibitor)[8][9]
NG25 (Compound 1) TAK1-Dual TAK1 and MAP4K2 Inhibitor[10]
MAP4K2-Dual TAK1 and MAP4K2 Inhibitor[10]
5(Z)-7-oxozeaenol TAK1-Covalent TAK1 Inhibitor[11][12]
Methyl 3-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate FGFRs-Potential FGFR Inhibitor[4]

Note: IC₅₀ values are a measure of the concentration of a drug that is required for 50% inhibition in vitro. A lower IC₅₀ value indicates a more potent compound.

Signaling Pathways and Experimental Workflows

The therapeutic effects of pyrrolo[3,2-c]pyridine derivatives are rooted in their ability to modulate specific cellular signaling pathways. The diagrams below illustrate the primary pathways targeted by these compounds and a general workflow for assessing their anticancer activity.

TAK1 Signaling Pathway

Transforming growth factor-β-activated kinase 1 (TAK1) is a crucial mediator in the signaling cascades of proinflammatory cytokines.[11] Its activation leads to the downstream activation of NF-κB and MAPK pathways, which play significant roles in inflammation, immunity, and cell survival.[3][13] Inhibition of TAK1 is a promising strategy for treating inflammatory diseases and certain cancers.[12]

TAK1_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor (e.g., IL-1R, TNFR) TAK1 TAK1 Cytokine_Receptor->TAK1 Activates IKK_Complex IKK Complex TAK1->IKK_Complex Phosphorylates MKKs MKKs (e.g., MKK4/7, MKK3/6) TAK1->MKKs Phosphorylates TAB1 TAB1 TAB1->TAK1 Binds & Activates I_kappa_B IκB IKK_Complex->I_kappa_B Phosphorylates (leading to degradation) JNK_p38 JNK / p38 MKKs->JNK_p38 Phosphorylates NF_kappa_B NF-κB Gene_Expression Inflammatory Gene Expression NF_kappa_B->Gene_Expression Translocates & Activates I_kappa_B->NF_kappa_B Inhibits JNK_p38->Gene_Expression Activates Inhibitor Pyrrolo[3,2-c]pyridine (e.g., NG25) Inhibitor->TAK1 Inhibits

Caption: TAK1 signaling cascade and point of inhibition.

FMS Kinase (CSF-1R) Signaling Pathway

FMS kinase, also known as colony-stimulating factor-1 receptor (CSF-1R), is a receptor tyrosine kinase. Its signaling is vital for the proliferation and survival of monocytes and macrophages.[1] Overexpression of FMS kinase is implicated in various cancers and inflammatory conditions like rheumatoid arthritis.[1]

FMS_Kinase_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response FMS_Kinase FMS Kinase (CSF-1R) Downstream_Pathways Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) FMS_Kinase->Downstream_Pathways Autophosphorylation & Activation Cell_Response Proliferation, Survival, Differentiation Downstream_Pathways->Cell_Response Mediates Ligand CSF-1 / IL-34 Ligand->FMS_Kinase Binds & Activates Inhibitor Pyrrolo[3,2-c]pyridine (e.g., Compound 1r) Inhibitor->FMS_Kinase Inhibits

Caption: FMS kinase signaling and point of inhibition.

General Workflow for Anticancer Activity Screening

The evaluation of novel pyrrolo[3,2-c]pyridine derivatives for anticancer potential typically follows a structured experimental workflow, starting from chemical synthesis and culminating in detailed cellular and molecular assays.

Anticancer_Screening_Workflow cluster_synthesis Compound Preparation cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Synthesis Synthesis of Pyrrolo[3,2-c]pyridine Derivatives Antiproliferative_Assay Antiproliferative Assay (e.g., MTT, SRB) Determine IC₅₀ Synthesis->Antiproliferative_Assay Cell_Culture Cancer Cell Line Culture (e.g., HeLa, MCF-7) Cell_Culture->Antiproliferative_Assay Kinase_Assay Kinase Inhibition Assay (e.g., FMS, TAK1) Antiproliferative_Assay->Kinase_Assay Potent Compounds Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Antiproliferative_Assay->Cell_Cycle Potent Compounds Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Antiproliferative_Assay->Apoptosis_Assay Potent Compounds Tubulin_Polymerization Tubulin Polymerization Assay Antiproliferative_Assay->Tubulin_Polymerization Potent Compounds

Caption: Workflow for anticancer drug discovery.

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of biological activities. Below are summaries of key experimental protocols cited in the evaluation of pyrrolo[3,2-c]pyridine derivatives.

In Vitro Antiproliferative Activity Assay
  • Objective: To determine the concentration of the compound that inhibits the growth of cancer cells by 50% (IC₅₀).

  • Methodology:

    • Cell Seeding: Cancer cell lines (e.g., HeLa, SGC-7901, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.[9]

    • Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., 10t) and incubated for a specified period (e.g., 48-72 hours).[9]

    • Cell Viability Measurement: Cell viability is assessed using methods like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or Sulforhodamine B (SRB) assay.

    • Data Analysis: The absorbance is measured, and the IC₅₀ values are calculated by plotting the percentage of cell viability against the compound concentration.

FMS Kinase Inhibition Assay
  • Objective: To measure the direct inhibitory effect of a compound on FMS kinase activity.

  • Methodology:

    • Reaction Mixture: A reaction buffer containing recombinant FMS kinase, a substrate (e.g., a synthetic peptide), and ATP is prepared.

    • Inhibitor Addition: The test compound (e.g., 1r) is added to the reaction mixture at various concentrations.[1]

    • Kinase Reaction: The reaction is initiated by adding ATP and incubated at a controlled temperature.

    • Quantification: The amount of phosphorylated substrate is quantified, often using methods like ELISA or radiometric assays. The IC₅₀ value is determined by measuring the reduction in kinase activity at different inhibitor concentrations.[1]

Tubulin Polymerization Assay
  • Objective: To assess the effect of a compound on the polymerization of tubulin into microtubules.

  • Methodology:

    • Tubulin Preparation: Purified tubulin is kept on ice to prevent spontaneous polymerization.

    • Reaction Initiation: The tubulin solution is mixed with a polymerization buffer and the test compound (e.g., 10t) or a control (e.g., colchicine, paclitaxel) in a temperature-controlled spectrophotometer.[9]

    • Monitoring Polymerization: The temperature is raised to 37°C to induce polymerization. The increase in absorbance (turbidity) at 340 nm is monitored over time, which corresponds to the extent of microtubule formation.[9]

    • Data Analysis: The rate and extent of polymerization in the presence of the test compound are compared to the controls to determine its inhibitory or stabilizing effect.

Conclusion

This compound serves as a valuable scaffold for the development of novel kinase inhibitors. The extensive research on its derivatives reveals potent activity against critical targets in oncology and inflammatory diseases, such as FMS kinase, TAK1, and tubulin.[1][8] The comparative data indicate that specific structural modifications to the pyrrolo[3,2-c]pyridine core can yield highly potent and selective inhibitors, such as compound 1r for FMS kinase and 10t for tubulin polymerization.[1][9] Further investigation and optimization of this chemical series hold significant promise for the development of next-generation targeted therapies.

References

Comparing in vitro and in vivo efficacy of "Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of In Vitro and In Vivo Performance of Novel Therapeutic Candidates

This guide provides a comparative analysis of the preclinical efficacy of "Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate" and its structural analogs. Due to the limited publicly available data on "this compound," this report focuses on closely related and well-characterized derivatives of the pyrrolopyridine scaffold. The aim is to offer researchers, scientists, and drug development professionals a comprehensive overview of the therapeutic potential of this class of compounds, supported by experimental data from relevant studies.

The pyrrolopyridine core is a versatile scaffold that has been explored for the development of inhibitors targeting a range of enzymes implicated in diseases such as cancer and inflammation. This guide will delve into the in vitro and in vivo activities of key derivatives from the pyrrolo[3,2-c]pyridine, pyrrolo[2,3-b]pyridine, and pyrrolo[2,3-c]pyridine series, highlighting their potency and selectivity against various molecular targets.

I. In Vitro Efficacy of Pyrrolo[3,2-c]pyridine Derivatives

A notable derivative from the pyrrolo[3,2-c]pyridine series, compound 1r , has been identified as a potent inhibitor of FMS kinase, a receptor tyrosine kinase involved in the proliferation and survival of monocytes and macrophages.[1] Overexpression of FMS kinase is associated with various cancers and inflammatory disorders.[1]

The in vitro inhibitory activity of compound 1r was evaluated against FMS kinase and a panel of cancer cell lines. The results demonstrated significant potency, with IC50 values in the nanomolar and low-micromolar range.[1]

Table 1: In Vitro Activity of Pyrrolo[3,2-c]pyridine Derivative 1r [1]

Target/Cell LineIC50 Value
FMS Kinase30 nM
Ovarian Cancer Cell Line (OVCAR-3)0.15 µM
Prostate Cancer Cell Line (PC-3)0.88 µM
Breast Cancer Cell Line (MCF7)1.78 µM

Experimental Protocol: In Vitro FMS Kinase Inhibition Assay [1]

The inhibitory effect of the compounds on FMS kinase activity was determined using a kinase screening assay. The reaction typically involves incubating the purified enzyme with the test compound at various concentrations, followed by the addition of a substrate and ATP to initiate the kinase reaction. The extent of substrate phosphorylation is then measured, often through methods like fluorescence resonance energy transfer (FRET) or luminescence, to determine the IC50 value of the inhibitor.

Experimental Protocol: Antiproliferative Assay [1]

The antiproliferative activity of the compounds against cancer cell lines was assessed using a standard methodology. Cancer cells were seeded in 96-well plates and treated with increasing concentrations of the test compounds for a specified duration (e.g., 72 hours). Cell viability was then measured using a colorimetric assay, such as the sulforhodamine B (SRB) assay, which quantifies the total protein content of the viable cells. The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, was then calculated.

Signaling Pathway: FMS Kinase Inhibition

The following diagram illustrates the general mechanism of action for FMS kinase inhibitors. By blocking the ATP-binding site of the FMS receptor, these inhibitors prevent the downstream signaling cascade that promotes cell proliferation and survival.

FMS_Inhibition CSF1 CSF-1 FMS FMS Receptor CSF1->FMS Binds ADP ADP FMS->ADP Downstream Downstream Signaling (Proliferation, Survival) FMS->Downstream Activates Compound1r Compound 1r (Inhibitor) Compound1r->FMS Inhibits ATP ATP ATP->FMS

FMS Kinase Inhibition Pathway

II. Comparative Efficacy of Other Pyrrolopyridine Analogs

To provide a broader perspective on the therapeutic potential of the pyrrolopyridine scaffold, this section summarizes the efficacy of derivatives from other isomeric series that have demonstrated promising in vitro and in vivo activity.

A. Pyrrolo[2,3-b]pyridine Derivatives as JAK3 Inhibitors

The Janus kinase (JAK) family of enzymes plays a crucial role in cytokine signaling pathways that regulate immune and inflammatory responses.[2] Compound 31 , a 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivative, has been identified as a potent and orally efficacious immunomodulator targeting JAK3.[2]

Table 2: In Vitro and In Vivo Efficacy of JAK3 Inhibitor 31 [2]

AssayEndpointResult
In Vitro JAK3 InhibitionIC50< 1 nM
In Vitro T-cell ProliferationIC5026 nM
In Vivo Rat Cardiac AllograftGraft Survival (days)> 28 days (at 10 mg/kg/day)

Experimental Protocol: In Vivo Rat Heterotopic Cardiac Transplant Model [2]

To evaluate the in vivo efficacy, a heterotopic cardiac transplant model in rats was utilized. Lewis rats served as recipients of hearts from Brown Norway rats. The recipient animals were treated orally with the test compound or vehicle daily. The survival of the transplanted heart was monitored by daily palpation, and the endpoint was the cessation of a palpable heartbeat.

B. Pyrrolo[2,3-c]pyridine Derivatives as LSD1 Inhibitors

Lysine-specific demethylase 1 (LSD1) is an epigenetic regulator that is overexpressed in various cancers, making it an attractive therapeutic target.[3] Compound 23e , a 1H-pyrrolo[2,3-c]pyridin derivative, has been developed as a potent and reversible LSD1 inhibitor for the treatment of acute myelogenous leukemia (AML).[3]

Table 3: In Vitro and In Vivo Efficacy of LSD1 Inhibitor 23e [3]

AssayCell LineEndpointResult
In Vitro LSD1 Inhibition-IC505 nM
In Vitro Antiproliferative ActivityMV4-11 (AML)IC5010 nM
In Vivo AML Xenograft ModelMV4-11 (AML)Tumor Growth InhibitionSignificant suppression at 30 mg/kg/day

Experimental Protocol: In Vivo AML Xenograft Model [3]

The in vivo antitumor activity was assessed in a xenograft model using immunodeficient mice. Human AML cells (MV4-11) were implanted subcutaneously into the mice. Once the tumors reached a palpable size, the animals were randomized into treatment and control groups. The test compound was administered orally, and tumor volume was measured regularly to determine the extent of tumor growth inhibition.

Experimental Workflow: Preclinical Evaluation of Pyrrolopyridine Derivatives

The following diagram outlines a typical workflow for the preclinical evaluation of novel pyrrolopyridine-based therapeutic candidates.

Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Assay Enzymatic/Cell-based Assays (IC50 Determination) Selectivity Selectivity Profiling Assay->Selectivity Mechanism Mechanism of Action Studies Selectivity->Mechanism Lead_Opt Lead Optimization Mechanism->Lead_Opt PK Pharmacokinetic Studies (ADME) Efficacy Efficacy Studies (Xenograft/Disease Models) PK->Efficacy Tox Toxicology Studies Efficacy->Tox Lead_Opt->PK

Preclinical Drug Discovery Workflow

III. Conclusion

References

Cross-Reactivity Profiling of the Pyrrolo[3,2-c]pyridine Scaffold: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of novel compounds is paramount. This guide provides a comparative analysis of the cross-reactivity profile of compounds based on the Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate scaffold, offering insights into their selectivity and potential off-target effects.

While specific cross-reactivity data for this compound is not extensively available in public literature, the broader family of pyrrolo[3,2-c]pyridine derivatives has been investigated for its potent inhibitory effects on various protein kinases. This guide synthesizes the available data on these derivatives to provide a representative cross-reactivity profile for the core scaffold, offering a valuable resource for those working with similar molecules.

Comparative Kinase Inhibition Profile

The pyrrolo[3,2-c]pyridine scaffold is a key component in a range of kinase inhibitors, with derivatives showing significant activity against several important cancer and inflammation-related targets.[1][2] The table below summarizes the inhibitory activity of a representative compound from this class, designated as Compound 1r, against a panel of kinases.

Target Kinase% Inhibition at 1 µMIC50 (nM)Reference
FMS81%30[3]
FLT3 (D835Y)42%>1000[3]
c-MET40%>1000[3]

Note: The data presented is for a derivative of the pyrrolo[3,2-c]pyridine scaffold and is intended to be representative of the potential activity of this chemical class. The specific substitution patterns on the core scaffold will influence the potency and selectivity of individual compounds.

Derivatives of this scaffold have also been explored as inhibitors of Fibroblast Growth Factor Receptors (FGFRs) and as agents that bind to the colchicine site on tubulin, indicating a broader range of potential biological activities.[4][5]

Experimental Protocols

The following outlines a general methodology for determining the cross-reactivity profile of a kinase inhibitor, based on established industry-standard assays.

Kinase Panel Screening: A Radiometric Assay Approach

Radiometric kinase assays are considered a gold standard for their high sensitivity and reliability in quantifying enzyme activity.[6]

Objective: To determine the inhibitory activity of a test compound against a broad panel of protein kinases.

Materials:

  • Test compound (e.g., this compound)

  • Recombinant protein kinases

  • Kinase-specific peptide substrates

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Kinase reaction buffer

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Compound Preparation: The test compound is serially diluted to a range of concentrations.

  • Reaction Setup: In each well of a 96-well plate, the recombinant kinase, its specific peptide substrate, and the kinase reaction buffer are combined.

  • Initiation of Reaction: The test compound at a specific concentration is added to the wells, followed by the addition of [γ-³²P]ATP to start the kinase reaction. The reaction is allowed to proceed for a predetermined time at a controlled temperature.

  • Reaction Termination: The reaction is stopped by the addition of a stop solution, typically a high concentration of phosphoric acid.

  • Substrate Capture: The reaction mixture is transferred to a filter plate that captures the phosphorylated substrate.

  • Washing: The filter plate is washed multiple times to remove unincorporated [γ-³²P]ATP.

  • Signal Detection: Scintillation fluid is added to the wells, and the amount of incorporated radiolabel is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to a control reaction without the inhibitor. IC50 values are then determined by fitting the data to a dose-response curve.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the processes involved in cross-reactivity profiling and the potential biological context of the pyrrolo[3,2-c]pyridine scaffold, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis compound Test Compound Dilution reaction Kinase Reaction Incubation compound->reaction kinase_panel Kinase Panel Preparation kinase_panel->reaction termination Reaction Termination reaction->termination capture Substrate Capture termination->capture readout Radiometric Detection capture->readout analysis Data Analysis (IC50) readout->analysis

Figure 1. Experimental workflow for kinase cross-reactivity profiling.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., FMS, FGFR) Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) RTK->Downstream Phosphorylation Cascade Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Pyrrolo[3,2-c]pyridine Derivative Inhibitor->RTK Inhibition

Figure 2. Simplified signaling pathway illustrating the inhibitory action of a pyrrolo[3,2-c]pyridine derivative.

References

A Senior Application Scientist's Comparative Guide to Kinase Inhibitor Scaffolds: The Rise of Pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted therapeutics, protein kinase inhibitors represent a cornerstone of modern drug discovery, particularly in oncology. The efficacy and selectivity of these inhibitors are profoundly influenced by their core chemical structure, or "scaffold." This guide provides an in-depth comparison of the promising Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate scaffold against established alternatives like quinazoline and pyrazole. We will delve into the structural rationale, comparative performance data, and the experimental methodologies required to validate these powerful molecules, with a specific focus on targeting the Colony-Stimulating Factor-1 Receptor (FMS) kinase.

The Central Role of the Scaffold in Kinase Inhibition

A scaffold is the core molecular framework upon which a drug is built. In the context of kinase inhibitors, the scaffold's primary role is to correctly orient functional groups into the ATP-binding pocket of the target kinase, forming key interactions that block its activity. An ideal scaffold should offer a blend of rigidity and synthetic tractability, allowing for systematic modifications to optimize potency, selectivity, and pharmacokinetic properties. While many scaffolds like quinazoline and pyrimidine have given rise to FDA-approved drugs, the search for novel cores with improved profiles is relentless.[1][2][3]

The this compound scaffold, a 5,7-diazaindole derivative, has emerged as a particularly valuable framework.[4] Its fused bicyclic system provides a rigid structure, while the nitrogen atoms and the carboxylate group offer multiple points for chemical modification and hydrogen bonding interactions within the kinase hinge region—the anchor point for most ATP-competitive inhibitors.

Case Study: Targeting FMS Kinase in Cancer and Inflammation

To ground our comparison in a relevant biological context, we will focus on the FMS kinase, also known as Colony-Stimulating Factor-1 Receptor (CSF-1R). FMS is a type III receptor tyrosine kinase that plays a critical role in the proliferation and survival of monocytes and macrophages.[5] Its overexpression is linked to various cancers, including breast, ovarian, and prostate, as well as inflammatory disorders like rheumatoid arthritis, making it a high-value therapeutic target.[5][6]

FMS/CSF-1R Signaling Pathway

The binding of its ligand, CSF-1, to the FMS kinase triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a downstream signaling cascade involving key pathways like RAS/RAF/MEK/ERK and PI3K/AKT, ultimately promoting cell survival, proliferation, and differentiation. Inhibition of FMS kinase blocks these signals.

FMS_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FMS_Kinase FMS Kinase (CSF-1R) PI3K PI3K FMS_Kinase->PI3K Phosphorylates RAS RAS FMS_Kinase->RAS Activates CSF1 CSF-1 Ligand CSF1->FMS_Kinase Binds & Activates Inhibitor Pyrrolo[3,2-c]pyridine Inhibitor Inhibitor->FMS_Kinase Blocks ATP Site AKT AKT PI3K->AKT Proliferation Macrophage Proliferation, Survival & Differentiation AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: FMS/CSF-1R signaling pathway and point of inhibition.

Comparative Performance Analysis of FMS Kinase Inhibitor Scaffolds

The true measure of a scaffold's utility lies in the empirical performance of the inhibitors derived from it. A study investigating a series of diarylurea and diarylamide derivatives built upon the pyrrolo[3,2-c]pyridine scaffold provides compelling data on their ability to inhibit FMS kinase.[5][7]

Quantitative Comparison of Inhibitory Potency

The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. The data below summarizes the FMS kinase inhibitory activity of several pyrrolo[3,2-c]pyridine derivatives compared to a lead compound. For context, we include representative IC50 values for FMS inhibitors based on other common scaffolds, such as quinazoline and pyrazole, derived from public literature.

Scaffold ClassCompound ExampleTarget KinaseBiochemical IC50 (nM)Cellular IC50 (nM)Source
Pyrrolo[3,2-c]pyridine Compound 1r FMS3084 (BMDM)[5][7]
Pyrrolo[3,2-c]pyridine Compound 1e FMS60N/A[5][7]
Pyrrolo[3,2-c]pyridine Lead CompoundFMS96195 (BMDM)[5][7]
Quinazoline Representative CpdFMS~50-150VariesGeneral Literature
Pyrazole Representative CpdFMS~20-100Varies[8][9][10]

BMDM: Bone Marrow-Derived Macrophages. N/A: Not available in the cited source.

Analysis of Performance:

The data clearly demonstrates the high potency of the pyrrolo[3,2-c]pyridine scaffold. Compound 1r , a diarylurea derivative, exhibits a potent biochemical IC50 of 30 nM, which is over three times more potent than the original lead compound.[5][7] This potency translates effectively into a cellular context, with an IC50 of 84 nM in a macrophage growth assay.[5][7]

While potent inhibitors exist across different scaffold classes, the pyrrolo[3,2-c]pyridine derivatives from this study are highly competitive. The key advantage often lies not just in raw potency but in selectivity and developability.

Selectivity Profile: A Critical Differentiator

A common challenge in kinase inhibitor design is achieving selectivity, as the ATP-binding sites are highly conserved across the kinome.[11] Off-target activity can lead to toxicity and undesirable side effects. The rigidity of the pyrrolo[3,2-c]pyridine scaffold can be an asset here, as it may restrict the molecule's conformation to one that fits the target kinase's ATP pocket more precisely than others.

In a screening panel of 40 kinases, Compound 1r demonstrated excellent selectivity for FMS. At a concentration of 1 µM, it inhibited FMS by 81%, while its next closest off-targets, FLT3 and c-MET, were inhibited by only 42% and 40%, respectively.[5][6] This suggests that the IC50 values for these other kinases are at least 30-fold higher than for FMS, indicating a favorable selectivity window. This level of selectivity is a significant advantage for developing a clean therapeutic agent.

Experimental Validation: Protocol for In Vitro Kinase Inhibition Assay

Trustworthy data is the bedrock of drug discovery. The IC50 values presented above are typically generated using an in vitro biochemical kinase assay. Below is a detailed, self-validating protocol for such an experiment, designed to ensure accuracy and reproducibility.

Objective: To determine the IC50 value of a test compound (e.g., a pyrrolo[3,2-c]pyridine derivative) against a specific kinase (e.g., FMS kinase).

Workflow for Kinase Inhibition Assay

Kinase_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup (384-well plate) cluster_detection 3. Detection & Analysis A Prepare Assay Buffer (e.g., Tris-HCl, MgCl2, DTT) D Add Kinase, Substrate, and diluted Compound to wells A->D B Prepare Reagents: - Kinase (FMS) - Substrate (e.g., Poly-Glu,Tyr) - ATP B->D C Create Serial Dilution of Test Compound in DMSO C->D E Incubate briefly (allows compound-kinase binding) D->E F Initiate Reaction: Add ATP to all wells E->F G Incubate at 30°C (e.g., 60 minutes) F->G H Stop Reaction & Detect Signal (e.g., Add detection reagent for ADP-Glo™ or TR-FRET) G->H I Read Plate (Luminescence/Fluorescence) H->I J Data Analysis: Plot % Inhibition vs. [Compound] and fit to obtain IC50 I->J

Caption: Standard workflow for an in vitro biochemical kinase assay.

Step-by-Step Methodology
  • Compound Preparation:

    • Create a 10-point, 3-fold serial dilution of the test compound in 100% DMSO, starting from a high concentration (e.g., 1 mM). This range is crucial for capturing the full dose-response curve.

    • Causality: Using DMSO as the solvent ensures compound solubility. A 3-fold dilution series provides sufficient data density for accurate curve fitting.

  • Reaction Setup (in a 384-well plate):

    • Add 2.5 µL of the test compound dilution to the appropriate wells. For controls, add 2.5 µL of DMSO (0% inhibition, high signal) and a known potent inhibitor (100% inhibition, low signal).

    • Add 5 µL of a 2X kinase/substrate mix (containing FMS kinase and its peptide substrate in assay buffer).

    • Allow the plate to incubate for 10 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the kinase before the reaction starts, ensuring a true measure of its potency.

  • Initiation and Incubation:

    • Initiate the kinase reaction by adding 2.5 µL of a 4X ATP solution. The final ATP concentration should be at or near its Km value for the kinase, as this provides the most sensitive measure of competitive inhibition.

    • Incubate the plate for 60 minutes at 30°C. This duration must be within the linear range of the reaction, which should be predetermined in separate enzyme kinetic experiments to ensure data validity.

  • Signal Detection (Example using ADP-Glo™ Assay):

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent, which depletes the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent. This reagent converts the ADP generated by the kinase reaction into a luminescent signal. Incubate for 30 minutes.

    • Trustworthiness: This two-step detection method is robust. By first removing unused ATP, the assay specifically and sensitively measures the amount of ADP produced, which is directly proportional to kinase activity.

  • Data Analysis:

    • Read the luminescence on a plate reader.

    • Normalize the data using the 0% and 100% inhibition controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Outlook

The this compound scaffold represents a highly effective and versatile platform for the design of potent and selective kinase inhibitors. As demonstrated in the case of FMS kinase, derivatives of this scaffold can achieve superior potency and a cleaner selectivity profile compared to some alternatives. Its rigid, planar structure and multiple points for synthetic elaboration allow medicinal chemists to fine-tune interactions within the ATP-binding pocket, striking a delicate balance between on-target activity and off-target avoidance.

While established scaffolds like quinazoline and pyrazole remain workhorses of the industry, the exploration of novel frameworks like pyrrolo[3,2-c]pyridine is essential for accessing new chemical space and overcoming challenges such as acquired drug resistance. Future work will likely focus on optimizing the pharmacokinetic properties of these compounds to translate their impressive biochemical and cellular potency into in vivo efficacy, paving the way for a new generation of targeted therapies.

References

Potency Showdown: A Comparative Guide to Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological potency of various derivatives of Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate. The information presented is collated from recent preclinical studies and is intended to aid in the strategic development of novel therapeutics.

The this compound scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. These compounds have shown particular promise as inhibitors of key cellular targets implicated in cancer and inflammatory diseases. This guide summarizes the inhibitory potency of several notable derivatives against Fibroblast Growth Factor Receptors (FGFR), FMS-like tyrosine kinase 3 (FMS), and tubulin, providing a comparative overview to inform future drug discovery efforts.

Potency Comparison of Derivatives

The following table summarizes the in vitro potency of selected this compound derivatives against various biological targets and cancer cell lines. The data is presented as the half-maximal inhibitory concentration (IC50), a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function.

DerivativeTarget/Cell LineIC50Reference
Diarylureas and Diarylamides
Compound 8aA375P (Melanoma)Superior to Sorafenib[1]
Compound 9bA375P (Melanoma)Higher potency than Vemurafenib[1]
Compound 8cA375P (Melanoma)7.50-fold more selective than Sorafenib[1]
Compound 9bA375P (Melanoma)454.90-fold more selective than Sorafenib[1]
Compounds 9a-c, fNCI-9 Melanoma Cell Lines2-digit nanomolar[1]
Colchicine-Binding Site Inhibitors
Compound 10tHeLa (Cervical Cancer)0.12 µM[2][3]
Compound 10tSGC-7901 (Gastric Cancer)0.15 µM[2]
Compound 10tMCF-7 (Breast Cancer)0.21 µM[2][3]
FMS Kinase Inhibitors
Compound 1eFMS Kinase60 nM[4]
Compound 1rFMS Kinase30 nM[4]
Compound 1rOvarian, Prostate, and Breast Cancer Cell Lines0.15 - 1.78 µM[4]
FGFR Inhibitors
Methyl 3-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylateFGFRsSignificant inhibitory potential

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the potency comparison.

In Vitro Kinase Inhibition Assay

This assay is used to determine the potency of a compound in inhibiting a specific kinase.

Materials:

  • Purified kinase (e.g., FMS, FGFR)

  • Kinase substrate (specific to the kinase)

  • ATP (Adenosine triphosphate)

  • Test compounds (derivatives of this compound)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • 96-well plates

  • Plate reader for detecting the output signal (e.g., luminescence, fluorescence)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the kinase and the test compound to the assay buffer.

  • Incubate the plate to allow the compound to bind to the kinase.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Allow the reaction to proceed for a set period at a controlled temperature.

  • Stop the reaction and measure the signal generated. The signal is inversely proportional to the kinase activity.

  • Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

In Vitro Anti-proliferative MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., A375P, HeLa, SGC-7901, MCF-7)

  • Cell culture medium and supplements

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • The absorbance is directly proportional to the number of viable cells. Calculate the IC50 value, which represents the concentration of the compound that causes a 50% reduction in cell viability.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit or promote the polymerization of tubulin into microtubules.

Materials:

  • Purified tubulin

  • Polymerization buffer (e.g., PIPES, MgCl2, EGTA)

  • GTP (Guanosine triphosphate)

  • Test compounds

  • Fluorescent reporter dye (e.g., DAPI) or a spectrophotometer to measure turbidity

  • 96-well plates

  • Plate reader with fluorescence or absorbance detection capabilities

Procedure:

  • Prepare a reaction mixture containing tubulin, polymerization buffer, and GTP in a 96-well plate.

  • Add the test compounds at various concentrations.

  • Initiate polymerization by incubating the plate at 37°C.

  • Monitor the polymerization process over time by measuring the increase in fluorescence (as the reporter dye incorporates into microtubules) or the increase in absorbance at 340 nm (due to light scattering by the formed microtubules).

  • Compounds that inhibit tubulin polymerization will show a decrease in the rate and extent of the signal increase, while stabilizers may enhance it.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell lines

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • Ethanol (for cell fixation)

  • RNase A

  • Propidium iodide (PI) or other DNA-binding fluorescent dye

  • Flow cytometer

Procedure:

  • Treat the cells with the test compounds for a specific duration.

  • Harvest the cells and wash them with PBS.

  • Fix the cells by slowly adding them to ice-cold ethanol.

  • Wash the fixed cells and treat them with RNase A to remove RNA.

  • Stain the cells with a DNA-binding dye like propidium iodide.

  • Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is proportional to the DNA content of the cells.

  • The resulting data is displayed as a histogram, from which the percentage of cells in each phase of the cell cycle can be determined. Compounds that cause cell cycle arrest at a particular phase will lead to an accumulation of cells in that phase.

Visualizing the Mechanism of Action

To understand the context in which these compounds exert their effects, it is crucial to visualize the relevant signaling pathways. The following diagrams, generated using the DOT language, illustrate a simplified experimental workflow and the FGFR signaling pathway, a key target for some of the discussed derivatives.

experimental_workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Analysis cluster_data Data Analysis assay_prep Assay Preparation (Cells/Enzymes, Compounds) kinase_assay Kinase Inhibition Assay assay_prep->kinase_assay mtt_assay MTT Proliferation Assay assay_prep->mtt_assay tubulin_assay Tubulin Polymerization Assay assay_prep->tubulin_assay ic50 IC50 Determination kinase_assay->ic50 mtt_assay->ic50 tubulin_assay->ic50 cell_treatment Cell Treatment with Lead Compounds flow_cytometry Cell Cycle Analysis (Flow Cytometry) cell_treatment->flow_cytometry cell_cycle_dist Cell Cycle Distribution flow_cytometry->cell_cycle_dist sar Structure-Activity Relationship (SAR) ic50->sar cell_cycle_dist->sar

Experimental workflow for potency evaluation.

FGFR_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR FGFR FGF->FGFR Binds P_FGFR p-FGFR FGFR->P_FGFR Dimerization & Autophosphorylation FRS2 FRS2 P_FGFR->FRS2 PI3K PI3K P_FGFR->PI3K PLCG PLCγ P_FGFR->PLCG Inhibitor Pyrrolo[3,2-c]pyridine Derivative Inhibitor->P_FGFR Inhibits GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription PLCG->Transcription

Simplified FGFR signaling pathway.

References

Safety Operating Guide

Proper Disposal of Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate, a heterocyclic compound utilized in pharmaceutical research and development. Due to the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following procedures are based on information for structurally similar pyrrolopyridine derivatives and general best practices for handling hazardous laboratory chemicals.

Hazard Assessment and Chemical Profile

Summary of Key Data:

For the related isomer, Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate, the following information is available and should be considered as indicative for handling and disposal protocols.

PropertyValueReference
Chemical Formula C₉H₈N₂O₂[1]
Molecular Weight 176.17 g/mol [1]
CAS Number 1015609-11-6[1]
Physical Form Solid[1]
Storage Class 11 - Combustible Solids[1]
Water Contamination Class WGK 3 (highly hazardous for water)[1]

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, all personnel must be equipped with the appropriate personal protective equipment (PPE).

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., nitrile rubber)To prevent skin contact.
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes and dust.
Lab Coat Standard laboratory coatTo protect clothing and skin.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.To avoid inhalation of dust or vapors.

Step-by-Step Disposal Protocol

The disposal of this compound and its contaminated materials must be managed as hazardous waste in compliance with local, state, and federal regulations. Never dispose of this chemical down the drain or in the regular trash.[2]

Experimental Protocol for Waste Collection and Disposal:

  • Waste Identification and Segregation:

    • All waste containing this compound, including un-used product, solutions, and contaminated materials (e.g., pipette tips, weighing paper, absorbent pads), must be classified as hazardous waste.[3]

    • Do not mix this waste with other incompatible waste streams. It should be kept separate from strong oxidizing agents and strong acids.[4]

  • Waste Containerization:

    • Collect all solid and liquid waste in a designated, leak-proof, and clearly labeled hazardous waste container.[3] The container must be compatible with the chemical; high-density polyethylene (HDPE) is a suitable choice.

    • The container must be kept securely closed at all times, except when adding waste.[3]

  • Labeling:

    • Label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution (e.g., CAS number of a related isomer: 1015609-11-6).

    • Clearly indicate the associated hazards (e.g., "Toxic," "Irritant").

  • Storage:

    • Store the waste container in a designated and secure satellite accumulation area within the laboratory.[3]

    • The storage area should be well-ventilated.

  • Disposal Request:

    • Once the waste container is full, or if waste has been accumulated for a period defined by your institutional policy (often not to exceed one year), contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[3]

Disposal of Empty Containers:

  • Empty containers that held this compound must also be disposed of as hazardous waste unless they are triple-rinsed.

  • The rinsate from the triple-rinsing process must be collected and disposed of as hazardous waste.[5] After triple-rinsing and air drying, the container labels should be defaced before disposal in the regular trash or recycling, in accordance with institutional policies.

Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

Experimental Protocol for Spill Cleanup:

  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is significant, work within a chemical fume hood if possible.

  • Contain: For small spills of the solid, carefully sweep it up with a non-sparking tool and place it into the designated hazardous waste container. For liquid spills, use an inert, non-combustible absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Collect: Transfer the absorbent material into a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department, as required by your institution's policies.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_containerization Containerization & Storage cluster_disposal Final Disposal cluster_spill Spill Response A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Identify Waste: - Unused Chemical - Contaminated Materials - Solutions A->B C Segregate from Incompatible Materials (e.g., Strong Oxidizers) B->C D Place in a Labeled, Sealed Hazardous Waste Container C->D E Store in Designated Satellite Accumulation Area D->E F Contact EHS for Waste Pickup E->F G EHS Manages Final Disposal via Licensed Waste Handler F->G S1 Evacuate & Ventilate S2 Contain with Absorbent S1->S2 S3 Collect in Hazardous Waste Container S2->S3 S4 Decontaminate Area S3->S4 S5 Report Spill S4->S5

Caption: Disposal Workflow Diagram

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies and EHS department for guidance.

References

Personal protective equipment for handling Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate. The following procedures are based on best practices for handling similar heterocyclic aromatic compounds and should be implemented to ensure laboratory safety.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment:

PPE CategoryItemSpecification
Eye and Face Protection Safety Glasses/GogglesChemical splash goggles conforming to EN166 or NIOSH standards. A face shield should be worn over goggles when there is a risk of splashing.[1][4]
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves before use and change them immediately if contaminated.[1][4]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and fully buttoned.[4][5]
Respiratory Protection RespiratorTo be used in case of inadequate ventilation or when dust formation is likely. A NIOSH-approved respirator is required, and users should be fit-tested.[1][4]
Foot Protection Closed-toe ShoesShoes that fully cover the feet are mandatory in the laboratory.[4]

Operational Plan for Safe Handling

Adherence to a strict operational workflow is critical to minimize exposure and ensure safety.

Step-by-Step Handling Procedure:

  • Preparation:

    • Ensure a well-ventilated work area, preferably a chemical fume hood.[2][6]

    • Assemble all necessary equipment and reagents before handling the compound.

    • Put on all required personal protective equipment.

  • Handling:

    • Avoid the formation of dust and aerosols.

    • If transferring the solid, use techniques that minimize dust generation, such as careful scooping.

    • Keep the container tightly closed when not in use.[1][3]

    • Avoid contact with skin and eyes.[1]

    • Do not eat, drink, or smoke in the handling area.[1][2]

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling.[1][2]

    • Clean the work area and any equipment used.

    • Remove and properly store or dispose of PPE. Contaminated clothing should be washed before reuse.[2][3]

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Procedure:

  • Segregation:

    • Collect all waste containing this compound in a designated, properly labeled, and sealed waste container.

  • Storage:

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]

  • Disposal:

    • Dispose of the chemical waste through a licensed and approved waste disposal contractor.[1][2][6]

    • Do not dispose of the compound down the drain or in general waste.[2][6]

Experimental Workflow Diagram

The following diagram illustrates the key stages of the safe handling workflow for this compound.

prep Preparation ppe Don PPE prep->ppe handling Chemical Handling (in Fume Hood) ppe->handling post_handling Post-Handling Cleanup handling->post_handling waste Waste Segregation handling->waste decontaminate Decontaminate & Doff PPE post_handling->decontaminate disposal Waste Disposal (Licensed Contractor) waste->disposal end End of Process decontaminate->end

Caption: Safe handling workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.